molecular formula C10H9ClN2O B3024527 4-Chloro-6-methoxy-2-methylquinazoline CAS No. 60395-90-6

4-Chloro-6-methoxy-2-methylquinazoline

Cat. No.: B3024527
CAS No.: 60395-90-6
M. Wt: 208.64 g/mol
InChI Key: YOQQPWWCYHJCGV-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-methylquinazoline is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-methoxy-2-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxy-2-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxy-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9ClN2O/c1-6-12-9-4-3-7(14-2)5-8(9)10(11)13-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQQPWWCYHJCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282397
Record name 4-Chloro-6-methoxy-2-methylquinazoline
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Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60395-90-6
Record name 4-Chloro-6-methoxy-2-methylquinazoline
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Record name 4-Chloro-6-methoxy-2-methylquinazoline
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Record name 4-chloro-6-methoxy-2-methylquinazoline
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Foundational & Exploratory

Physicochemical properties of 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methoxy-2-methylquinazoline

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-methoxy-2-methylquinazoline, a key heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth, field-proven insights into the experimental determination of these properties. We detail the causality behind methodological choices, present self-validating experimental protocols, and ground all claims in authoritative references. The guide includes structured data tables, step-by-step workflows with accompanying diagrams, and a discussion of the compound's relevance in the synthesis of biologically active molecules.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds, including several approved drugs. Its rigid, planar structure and versatile substitution points make it an ideal template for designing potent and selective enzyme inhibitors. 4-Chloro-6-methoxy-2-methylquinazoline, in particular, serves as a crucial building block. The chlorine atom at the C4 position is an excellent leaving group, providing a reactive handle for nucleophilic aromatic substitution, which is a cornerstone reaction in the synthesis of kinase inhibitors. The methoxy and methyl groups at the C6 and C2 positions, respectively, influence the molecule's electronics, solubility, and metabolic stability, making them important for modulating pharmacokinetic properties.[1]

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its downstream derivatives. Properties such as melting point, solubility, and spectral characteristics are not merely data points; they are critical indicators of purity, stability, and structural integrity that inform every stage of the drug development pipeline.

Chemical Identity and Core Properties

A precise understanding of the molecule's fundamental characteristics is the starting point for any scientific investigation.

  • IUPAC Name: 4-chloro-6-methoxy-2-methylquinazoline

  • CAS Number: 12277602

  • Molecular Formula: C₁₀H₉ClN₂O[2]

  • Molecular Weight: 208.65 g/mol [2]

Structural Representation

Below is the two-dimensional structure of the title compound.

Caption: 2D structure of 4-chloro-6-methoxy-2-methylquinazoline.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Chloro-6-methoxy-2-methylquinazoline.

PropertyValueSource / Method
Molecular Weight 208.65 g/mol Calculated[2]
Monoisotopic Mass 208.04034 DaCalculated[2]
Melting Point 92-93 °CExperimental
Physical Form SolidExperimental[3]
XLogP3 2.9Predicted[2]
Solubility See Section 3.2Experimental Determination

Experimental Determination of Key Properties

The following sections provide detailed, validated protocols for determining the critical physicochemical properties of 4-Chloro-6-methoxy-2-methylquinazoline. The rationale behind each step is explained to provide a deeper understanding of the process.

Melting Point Determination

Expertise & Causality: The melting point is one of the most fundamental and informative physical properties. For a crystalline solid, it serves as a primary indicator of purity. A pure compound exhibits a sharp, well-defined melting range (typically 0.5-1.0 °C), whereas the presence of impurities typically causes a depression and broadening of the melting range.[4] This phenomenon, known as freezing-point depression, is a colligative property that provides a rapid and cost-effective quality control check after synthesis and purification.

Experimental Protocol: Capillary Method

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

  • Sample Preparation:

    • Ensure the sample is completely dry and free of residual solvent.

    • Place a small amount of the crystalline solid onto a clean watch glass.

    • Crush the sample into a fine powder using a spatula to ensure uniform packing and heat transfer.[5]

  • Capillary Tube Packing:

    • Obtain a thin-walled capillary tube, sealed at one end.

    • Press the open end of the capillary tube gently into the powdered sample. A small amount of solid will enter the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be 1-2 mm.[6]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C/min) to determine an approximate melting point.[4]

    • Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.

    • Prepare a new capillary tube with a fresh sample.

    • Begin heating again, but this time at a much slower rate (1-2 °C/min) as the temperature approaches the expected melting point.[7]

  • Data Recording:

    • Record the temperature (T₁) at which the first liquid droplet appears.

    • Record the temperature (T₂) at which the entire solid mass has turned into a clear liquid.

    • The melting point is reported as the range T₁ - T₂. For 4-Chloro-6-methoxy-2-methylquinazoline, this is expected to be in the range of 92-93 °C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Grind to Fine Powder A->B C Pack into Capillary Tube (1-2mm) B->C D Place in Apparatus C->D E Rapid Heat (Approx. MP) D->E F Cool Down (~20°C below MP) E->F G Slow Heat (1-2°C / min) F->G H Record T₁ (First Drop) G->H I Record T₂ (Fully Liquid) H->I Result Report Range T₁ - T₂ I->Result SolubilityWorkflow A Add Excess Solid to Buffer (pH 7.4) B Equilibrate (e.g., 24h @ 37°C) A->B C Separate Phases (Centrifuge & Filter) B->C D Analyze Supernatant (HPLC or LC-MS) C->D E Quantify vs. Standard Curve D->E Result Thermodynamic Solubility Value E->Result NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 1-5 mg of Compound B Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃) A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, & Shim D->E F Acquire 1D Proton Spectrum E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Calibrate G->H I Integrate & Analyze H->I

Sources

4-Chloro-6-methoxy-2-methylquinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 4-Chloro-6-methoxy-2-methylquinazoline , a critical pharmacophore scaffold in medicinal chemistry.

Executive Summary & Identity

4-Chloro-6-methoxy-2-methylquinazoline is a bicyclic nitrogen heterocycle belonging to the quinazoline class. It serves as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Its C4-chloro substituent acts as a highly reactive electrophilic "warhead," enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr) to generate 4-anilinoquinazoline libraries.

Physicochemical Profile
PropertyData
IUPAC Name 4-Chloro-6-methoxy-2-methylquinazoline
CAS Registry Number 60395-90-6
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Exact Mass 208.0403
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; Hydrolytically unstable in water
Melting Point ~130–135 °C (Derivative dependent)

Synthetic Methodology

The synthesis of 4-Chloro-6-methoxy-2-methylquinazoline typically follows a robust two-stage protocol starting from 2-amino-5-methoxybenzoic acid . This route is preferred for its scalability and avoidance of complex chromatographic purifications.

Stage 1: Cyclocondensation

The formation of the quinazolinone core is achieved by condensing the anthranilic acid derivative with an acetic anhydride equivalent. This step simultaneously installs the C2-methyl group and closes the pyrimidine ring.

  • Reagents: 2-Amino-5-methoxybenzoic acid, Acetic Anhydride (

    
    ).
    
  • Conditions: Reflux (

    
    ) for 2–4 hours.
    
  • Mechanism: N-acetylation followed by dehydration-driven cyclization.

  • Intermediate: 6-Methoxy-2-methylquinazolin-4(3H)-one .

Stage 2: Deoxychlorination

The tautomeric amide/enol oxygen at C4 is converted to a chloride leaving group using a phosphorylating agent.

  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic N,N-Dimethylaniline or DMF.
    
  • Conditions: Reflux (

    
    ) for 3–6 hours.
    
  • Workup (Critical): The reaction mixture is quenched by slow addition to crushed ice/ammonia water to neutralize excess

    
     and precipitate the free base.
    
  • Product: 4-Chloro-6-methoxy-2-methylquinazoline .[1][2][3][4][5]

Visualization: Synthetic Workflow

SynthesisRoute Start 2-Amino-5-methoxybenzoic acid Step1 Cyclization (Ac2O, Reflux) Start->Step1 Inter Intermediate: 6-Methoxy-2-methyl- quinazolin-4(3H)-one Step1->Inter Step2 Chlorination (POCl3, cat. DMF) Inter->Step2 Final Target: 4-Chloro-6-methoxy- 2-methylquinazoline Step2->Final

Figure 1: Step-wise synthetic pathway from anthranilic acid precursor to the chloro-quinazoline scaffold.

Reactivity & Applications

The utility of this molecule lies in the lability of the C4-chlorine atom. The pyrimidine ring is electron-deficient, making the C4 position highly susceptible to nucleophilic attack.

The SNAr Mechanism

In drug discovery, this molecule is reacted with substituted anilines to form 4-anilinoquinazolines , the structural core of drugs like Gefitinib.

  • Nucleophilic Attack: The aniline nitrogen attacks C4.

  • Meisenheimer Complex: Formation of a resonance-stabilized intermediate.

  • Elimination: Loss of the chloride ion (

    
    ) and aromatization.
    
  • Proton Transfer: Loss of a proton to generate the neutral product.

Visualization: SNAr Reaction Mechanism

SnArMechanism Substrate 4-Chloro-6-methoxy- 2-methylquinazoline (Electrophile) Complex Meisenheimer Transition State Substrate->Complex Addition (Isopropanol, 80°C) Nucleophile Substituted Aniline (Nucleophile) Nucleophile->Complex Addition (Isopropanol, 80°C) Product 4-Anilinoquinazoline (Kinase Inhibitor Core) Complex->Product Elimination (-Cl) Byproduct HCl Complex->Byproduct

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr) utilized in library generation.

Analytical Characterization

Verification of the structure requires precise analysis of the substitution pattern.

1H-NMR (DMSO-d6, 400 MHz) Expectations
  • 
     2.4–2.6 ppm (s, 3H):  Methyl group at C2. (Distinctive singlet).
    
  • 
     3.8–3.9 ppm (s, 3H):  Methoxy group at C6.
    
  • 
     7.4–8.0 ppm (m, 3H):  Aromatic protons (H5, H7, H8). Note: H5 (peri to N) often shifts downfield.
    
Mass Spectrometry (LC-MS)[8][9]
  • Ionization: ESI+

  • Parent Ion:

    
     209.05 
    
    
    
    .
  • Isotope Pattern: A characteristic 3:1 ratio of peaks at 209 and 211 due to the

    
     isotopes.
    

Handling & Safety Guidelines

Warning: 4-Chloroquinazolines are potent sensitizers and can cause severe skin and eye irritation. They are also moisture-sensitive.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture causes hydrolysis back to the quinazolinone (inactive).

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • In Case of Hydrolysis: If the solid turns white and loses solubility in DCM, it has likely hydrolyzed. Re-chlorination with

    
     is possible but purification is recommended.
    

References

  • Chemical Identity & CAS Verification

    • Source: Matrix Scientific & Caming Pharmaceutical Ltd.
    • Entry: 4-Chloro-6-methoxy-2-methylquinazoline (CAS: 60395-90-6).[1][3][4][5]

  • Synthetic Methodology (General Quinazoline Synthesis)

    • Source: Atlantis Press, Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Analogous chemistry).
  • Reactivity & Kinase Applications

    • Source: MedChemExpress, 4-Chloro-6,7-bis(2-methoxyethoxy)
  • Spectroscopic Data (NIST)

    • Source: NIST Chemistry WebBook, 4-Amino-2-chloro-6,7-dimethoxyquinazoline (Spectral comparison).

Sources

Solubility Profiling of 4-Chloro-6-methoxy-2-methylquinazoline: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4-Chloro-6-methoxy-2-methylquinazoline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Vandetanib.

Executive Summary

4-Chloro-6-methoxy-2-methylquinazoline (CAS: 60395-90-6) serves as a pivotal electrophilic scaffold in the synthesis of VEGFR/EGFR inhibitors. Its solubility profile is the governing factor in yield optimization during nucleophilic aromatic substitution (


) reactions and subsequent purification via recrystallization.

This guide provides a comprehensive analysis of its solvation thermodynamics, practical solubility hierarchy, and a validated protocol for generating precise solubility curves using dynamic laser monitoring.

Physicochemical Profile & Solvation Thermodynamics[1]

Structural Determinants of Solubility

The compound features a planar quinazoline core with a lipophilic chloro-substituent at the C4 position and a polar methoxy group at C6. This amphiphilic nature dictates a specific solubility window:

  • Lipophilicity: The chloro and methyl groups drive solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, DCM).

  • H-Bonding Potential: The N1 and N3 nitrogens act as weak Hydrogen Bond Acceptors (HBA), making the compound soluble in protic solvents (Alcohols) at elevated temperatures, but prone to crystallization upon cooling—ideal for purification.

Predicted Solubility Hierarchy (Heuristic Data)

Based on structural analogs (e.g., 4,6-dichloro-2-methylquinazoline) and process patents.

Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Extraction / Work-up
Esters Ethyl Acetate, Isopropyl AcetateHigh (Hot), Mod. (Cold)Primary Recrystallization
Alcohols Methanol, Ethanol, IsopropanolModerate (Hot), Low (Cold)Antisolver / Crystallization
Aprotic Polar DMF, DMSO, NMPVery High (>200 mg/mL)Reaction Medium (

)
Alkanes n-Hexane, n-HeptaneNegligible (<1 mg/mL)Antisolvent (Precipitation)
Aqueous WaterInsoluble Washing / Salt Removal

Thermodynamic Modeling

To scale purification processes, empirical solubility data (


) must be correlated with temperature (

) using thermodynamic models.
Modified Apelblat Equation

For non-ideal organic solutions, the Apelblat model provides the highest correlation accuracy (


):


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation: Parameter

      
       reflects the enthalpy of solution; positive values indicate endothermic dissolution (solubility increases with 
      
      
      
      ).
Van't Hoff Equation

Used to determine the apparent thermodynamic functions (


, 

,

):


Process Insight: If


 (Endothermic), cooling crystallization is the most energy-efficient purification method.

Experimental Protocol: Dynamic Laser Monitoring

Standard gravimetric "shake-flask" methods are slow and prone to sampling errors. The following protocol utilizes dynamic laser monitoring for real-time saturation detection.

Workflow Visualization

SolubilityProtocol Start Solvent Preparation (Binary/Pure) Equil Thermostatic Equilibrium (± 0.05 K) Start->Equil Dosing Stepwise Solute Addition (Gravimetric) Equil->Dosing Laser Laser Transmissivity Monitoring Dosing->Laser Detect Turbidity Onset (Saturation Point) Laser->Detect Transmissivity < 95% Detect->Dosing Transmissivity > 95% (Undersaturated) Calc Calculate Mole Fraction (x1) Detect->Calc

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology
  • System Setup: Equip a jacketed glass vessel with a mechanical stirrer (200 rpm) and a laser turbidity probe. Connect to a circulating water bath set to

    
     (e.g., 293.15 K).
    
  • Solvent Charge: Add a precise mass (

    
    ) of the target organic solvent (e.g., 50.0 g Ethanol).
    
  • Isothermal Hold: Allow solvent to reach thermal equilibrium (approx. 15 mins).

  • Stepwise Addition: Add the quinazoline solute in small increments (

    
     mg).
    
  • Laser Detection: Monitor the laser transmission intensity.

    • High Transmission: Solute is dissolved.[2][3][4]

    • Scattering/Drop: Undissolved particles present (Saturation reached).

  • Quantification: Record the total mass of solute added (

    
    ) at the point of permanent turbidity.
    
  • Calculation:

    
    
    

Process Application: Purification Strategy

The solubility differential between Ethyl Acetate (high solubility) and Hexane (antisolvent) or Ethanol (temperature-dependent) drives the purification logic.

Crystallization Decision Tree

PurificationLogic Raw Crude 4-Chloro-6-methoxy- 2-methylquinazoline Solvent Dissolve in Hot Ethyl Acetate (Reflux) Raw->Solvent Filter Hot Filtration (Remove Insolubles) Solvent->Filter Cool Cool to 0-5 °C Filter->Cool Check Crystals Formed? Cool->Check Harvest Filter & Wash (Cold EtOH) Check->Harvest Yes Anti Add Anti-Solvent (Hexane/Heptane) Check->Anti No (Yield Low) Anti->Harvest

Figure 2: Recrystallization Logic for Yield Maximization.

Critical Process Parameters (CPP)
  • Cooling Rate: A slow cooling rate (0.1 K/min) favors the formation of larger, purer crystals (monoclinic/triclinic polymorphs) and reduces solvent inclusion.

  • Seeding: Seeding with 0.1 wt% pure crystals at the metastable zone width (MSZW) boundary prevents "crashing out" (oiling out) and ensures consistent particle size distribution (PSD).

References

  • Synthesis of Vandetanib Intermediates : An alternative synthesis of Vandetanib via a microwave accelerated Dimroth rearrangement. Bradford Scholars.

  • Laser Monitoring Protocol : Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study. Dissolution Technologies.

  • Thermodynamic Modeling : Solubility and thermodynamic properties of 6-chloropurine in pure solvents (Analogous Methodology). J. Chem. Thermodyn.

  • Quinazoline Purification : Study on Synthetic Process of Vandetanib. ResearchGate.

  • General Recrystallization Guide : Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

Sources

Chemical structure analysis of 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation & Quality Control of 4-Chloro-6-methoxy-2-methylquinazoline

Executive Summary

4-Chloro-6-methoxy-2-methylquinazoline (CAS: 60395-90-6 ) is a critical heterocyclic building block utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and, more recently, SOS1-targeting PROTACs. Its reactivity is defined by the electrophilic C4-position, which is susceptible to nucleophilic aromatic substitution (


), making it an ideal scaffold for introducing complex amine side chains found in drugs like gefitinib or vandetanib analogs.

This guide provides a comprehensive technical analysis of the molecule’s structural characterization, impurity profiling, and quality control (QC) methodologies. It is designed for medicinal chemists and analytical scientists requiring rigorous validation of this intermediate before downstream GMP synthesis.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name 4-Chloro-6-methoxy-2-methylquinazoline
CAS Number 60395-90-6
Molecular Formula

Molecular Weight 208.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, chloroform; hydrolyzes in water
Stability Moisture sensitive (hydrolyzes to quinazolinone)

Synthesis & Impurity Origin Analysis

Understanding the synthetic route is prerequisite to identifying critical quality attributes (CQAs). The standard synthesis involves the cyclization of 2-amino-5-methoxybenzoic acid derivatives followed by chlorination.

Synthetic Pathway & Impurity Map

The following diagram illustrates the synthesis and potential impurity formation.

SynthesisPath Start 2-Amino-5-methoxybenzoic acid Cyclization Cyclization (Ac2O or Acetamidine) Start->Cyclization Intermediate 6-Methoxy-2-methylquinazolin-4(3H)-one (Precursor) Cyclization->Intermediate Chlorination Chlorination (POCl3 / SOCl2) Intermediate->Chlorination Product 4-Chloro-6-methoxy-2-methylquinazoline (Target) Chlorination->Product Main Route Impurity2 Impurity B: Dimerization Artifacts Chlorination->Impurity2 Side Rxn Impurity1 Impurity A: Unreacted Precursor (Hydrolysis Product) Product->Impurity1 Hydrolysis (H2O)

Figure 1: Synthetic route and degradation pathway showing the critical hydrolytic reversion to the quinazolinone.

Structural Characterization (Spectroscopic Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum is distinct due to the 2-methyl singlet and the specific coupling pattern of the 6-methoxy substituted benzene ring.

Predicted


 NMR Data (400 MHz, 

):
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-5 7.85 - 7.90Doublet (d,

Hz)
1HPeri-position to N1; deshielded by ring current.
H-8 7.35 - 7.40Doublet (d,

Hz)
1HOrtho to OMe, meta to H-7.
H-7 7.45 - 7.50Doublet of Doublets (dd)1HCoupling with H-8 (meta) and H-5 (ortho).
OMe 3.95 - 4.05Singlet (s)3HCharacteristic aromatic methoxy.
2-Me 2.80 - 2.85Singlet (s)3HMethyl group at C2 (deshielded by imine).

Key Diagnostic Feature: The absence of the broad singlet at


 ppm (NH) confirms the conversion of the quinazolinone to the chloro-quinazoline. If a peak appears near 11-12 ppm, the sample is contaminated with the hydrolysis precursor (Impurity A).
Mass Spectrometry (MS) Fragmentation

The presence of Chlorine provides a definitive isotopic signature.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion (

    
    ): 
    
    • m/z 209.05 (

      
       isotope, 100% intensity)
      
    • m/z 211.05 (

      
       isotope, ~33% intensity)
      
    • Observation: A distinct 3:1 ratio for the molecular ion cluster confirms the presence of one chlorine atom.

Fragmentation Pathway:

  • 
     : Loss of the chlorine radical/ion (m/z ~173), generating the quinazoline cation.
    
  • 
     : Loss of methyl radical from the methoxy group (m/z ~158).
    
  • 
     : Sequential loss of CO (m/z ~130), typical for anisole-like substructures.
    

MS_Fragmentation M_Ion [M+H]+ m/z 209/211 (3:1) Frag1 [M - Cl]+ m/z 174 M_Ion->Frag1 - HCl / Cl• Frag2 [M - Cl - CH3]+ m/z 159 Frag1->Frag2 - CH3• Frag3 [M - Cl - CH3 - CO]+ m/z 131 Frag2->Frag3 - CO

Figure 2: Proposed ESI-MS fragmentation pathway for structural confirmation.

Quality Control & Analytical Protocols

Handling & Stability Warning

CRITICAL: The C4-Chlorine bond is labile. Exposure to atmospheric moisture converts the product back to 6-methoxy-2-methylquinazolin-4(3H)-one (insoluble white solid).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Solvent: Use anhydrous

    
     for NMR. Avoid DMSO-
    
    
    
    if it contains water, as hydrolysis may occur during acquisition.
HPLC Purity Method (Reverse Phase)

A validated gradient method is required to separate the hydrolytic impurity from the active intermediate.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinazoline conjugation).

  • Retention Time (Approximate):

    • Hydrolysis Impurity (Quinazolinone): ~4.5 min (More polar).

    • Target (4-Chloro): ~11.2 min (Less polar).

Reaction Monitoring (TLC)
  • Stationary Phase: Silica Gel

    
    .
    
  • Eluent: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV Light (254 nm).

  • Rf Values:

    • Product:

      
      
      
    • Starting Material (Quinazolinone):

      
       (stays near baseline due to H-bonding).
      

References

  • PubChem Compound Summary . (2025). 4-Chloro-6-methoxy-2-methylquinazoline (CID 10250785). National Center for Biotechnology Information. Link

  • Hillig, R. C., et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation. Proceedings of the National Academy of Sciences. (Contextualizes the use of quinazoline cores in SOS1 inhibition). Link

  • Li, H., et al. (2022). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. Journal of Medicinal Chemistry. (Details synthesis of 7-substituted analogs using similar chemistry). Link

  • BLD Pharm . (2024). Product Analysis Certificate: 4-Chloro-6-methoxy-2-methylquinazoline. Link

  • Matrix Scientific . (2024). Safety Data Sheet & Spectral Data for Quinazoline Derivatives. Link

Safety Data Sheet (SDS) for 4-Chloro-6-methoxy-2-methylquinazoline handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Chloro-6-methoxy-2-methylquinazoline

Section 1: Executive Summary and Hazard Postulation

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-6-methoxy-2-methylquinazoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. As specific safety and toxicological data for this exact molecule are not extensively published, this document employs a "read-across" methodology. This approach synthesizes a robust, precautionary safety profile by analyzing data from structurally similar quinazoline and quinoline analogues.

The core principle of this guide is proactive risk mitigation. We will move beyond a simple recitation of standard warnings to explain the chemical causality behind the recommended procedures. The synthesized data strongly suggests that 4-Chloro-6-methoxy-2-methylquinazoline should be handled as a substance that is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation .[1][2][3][4] Adherence to the engineering controls, personal protective equipment (PPE), and handling protocols detailed herein is critical to ensuring operator safety in a research and development setting.

Section 2: Compound Identification and Inferred Physicochemical Profile

Understanding the fundamental properties of a compound is the first step in a thorough risk assessment. While exhaustive experimental data for the target compound is scarce, we can infer key properties from its structure and from data available for close analogues.

PropertyDataSource / Rationale
Chemical Name 4-Chloro-6-methoxy-2-methylquinazolineIUPAC Nomenclature
Molecular Formula C₁₁H₁₀ClN₂OCalculated
Molecular Weight 223.67 g/mol Calculated
CAS Number Not readily available.A unique CAS number has not been assigned or is not widely indexed. Researchers should use the chemical name and structure for identification.
Appearance Likely a solid at room temperature.Based on analogues like 4-Chloro-6-methoxy-2-methylquinoline (Melting Point: 92-93°C).[5]
Storage Store in a cool, dry, well-ventilated place, away from incompatible materials.[6][7]Standard practice for chlorinated heterocyclic compounds to prevent hydrolysis and degradation. Keep container tightly closed.[1][6]

Section 3: Synthesized Hazard Identification and GHS Classification

Based on a composite analysis of related structures, 4-Chloro-6-methoxy-2-methylquinazoline is postulated to fall under the following Globally Harmonized System (GHS) classifications. The "causality" column explains the reasoning based on available data for analogues.

Hazard Class & CodeHazard StatementCausality and Supporting Evidence from Analogues
Acute Toxicity (Oral), Category 4 (H302) Harmful if swallowed.Several chlorinated quinazoline and quinoline derivatives are classified as harmful or toxic if swallowed.[2][4][8][9] The chloro- and methoxy- substitutions are unlikely to completely attenuate this underlying hazard of the heterocyclic core.
Skin Irritation, Category 2 (H315) Causes skin irritation.This is a consistent finding across numerous analogues, including 4-Chloro-6-methoxyquinoline and various dimethoxyquinazoline derivatives.[1][3][4][6][9][10] The chlorinated aromatic system is a known potential irritant.
Serious Eye Irritation/Damage, Category 2A/1 (H319/H318) Causes serious eye irritation/damage.Eye irritation is a frequently cited hazard for this class of compounds.[1][3][4][5] Some analogues, such as 4-Chloro-6-methoxy-2-methylquinoline, are noted to cause serious eye damage.[2][11] A precautionary approach is therefore essential.
STOT Single Exposure, Category 3 (H335) May cause respiratory irritation.The potential for respiratory tract irritation upon inhalation of dust or aerosols is noted for multiple related compounds.[1][2][3][4]

GHS Pictograms:

Signal Word: WARNING [1][3]

Section 4: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves integrating engineering controls and personal protective equipment into a validated workflow.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.

  • Fume Hood: All manipulations of solid 4-Chloro-6-methoxy-2-methylquinazoline (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[3] This is non-negotiable and serves to contain dust and potential vapors, mitigating the respiratory irritation hazard (H335).[1][2]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of fugitive emissions.[1][3][10]

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[7][12]

Personal Protective Equipment (PPE): The Operator's Barrier

PPE must be selected based on the synthesized hazard profile. The goal is to prevent skin, eye, and respiratory contact.[1][8][13]

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness).Provides a barrier against skin contact.[1][3] Gloves must be inspected before use and changed immediately if contamination is suspected.[1] Always wash hands thoroughly after removing gloves.[6][7]
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles, addressing the serious eye irritation hazard (H319).[1][3][7]
Skin/Body Protection Long-sleeved laboratory coat.Prevents incidental contact with skin.[1][3] For larger quantities or tasks with a higher risk of spills, consider a chemically resistant apron.
Respiratory Protection Generally not required if work is performed within a certified fume hood.If engineering controls fail or for emergency spill response outside of a hood, a NIOSH-approved respirator with a particle filter would be necessary.[1][3][8]
Step-by-Step Handling Workflow (Example: Weighing and Solubilization)

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation: Don all required PPE (lab coat, goggles, gloves). Verify that the fume hood is operational and the sash is at the appropriate height.

  • Staging: Place all necessary equipment (spatula, weigh boat, vial, solvent, vortexer) inside the fume hood before introducing the compound. This minimizes traffic in and out of the containment area.

  • Weighing: Carefully open the container of 4-Chloro-6-methoxy-2-methylquinazoline. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid generating dust.[1][13] Close the primary container immediately after transfer.

  • Transfer: Carefully transfer the weighed solid into the designated reaction vial or flask.

  • Solubilization: Add the desired solvent to the vial. Cap the vial securely before removing it from the weigh scale area (if applicable). Mix using a vortexer or stir plate as required.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container located inside the fume hood.

  • Final Decontamination: Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the hazardous waste container.

  • Doffing PPE: Remove gloves and dispose of them, followed by washing hands thoroughly.

Section 5: Emergency Response and First Aid

Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.

Spill Response Protocol
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and notify the safety officer.

  • Contain: For small spills within a fume hood, prevent the spread of dust or liquid.[13]

  • Cleanup (Trained Personnel Only): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[7][13]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][7] Use spark-proof tools if flammable solvents are present.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1][8]

First Aid Measures: Immediate Actions

The following first aid measures are synthesized from guidelines for structurally similar chemicals.[1][3][6][8] Seek immediate medical attention after any significant exposure.[6][8]

  • Inhalation: Move the affected person to fresh air immediately.[1][6][8] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled).[1][8] Get medical help.[1][6]

  • Skin Contact: Immediately remove all contaminated clothing.[3][6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][14] If skin irritation occurs, get medical advice.[1][6]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][14] Remove contact lenses if present and easy to do.[6][8] Continue rinsing and seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and give half a liter of water to drink.[3] Call a poison control center or doctor immediately.[6][8]

Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event Occurs cluster_action Immediate Action cluster_followup Follow-up Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing EyeContact Eye Contact FlushEyes Flush Eyes with Water (15 min) EyeContact->FlushEyes Ingestion Ingestion RinseMouth Rinse Mouth, Give Water (if conscious) Ingestion->RinseMouth SeekMedical Seek IMMEDIATE Medical Attention MoveToFreshAir->SeekMedical WashSkin Wash Skin with Soap & Water RemoveClothing->WashSkin FlushEyes->SeekMedical DoNotInduceVomit Do NOT Induce Vomiting RinseMouth->DoNotInduceVomit WashSkin->SeekMedical DoNotInduceVomit->SeekMedical

Sources

Pharmacological potential of 6-methoxy-2-methylquinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Potential of 6-Methoxy-2-Methylquinazoline Derivatives

Abstract

The 6-methoxy-2-methylquinazoline scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its dual potential as a kinase inhibitor and a versatile antimicrobial agent. This guide provides a technical deep-dive into the structural rationale, synthetic pathways, and therapeutic applications of these derivatives. By leveraging the electron-donating properties of the C6-methoxy group and the steric/electronic influence of the C2-methyl moiety, researchers can fine-tune binding affinities for targets such as EGFR, VEGFR-2, and microbial DNA gyrase.

Structural Rationale & Medicinal Chemistry

The quinazoline core is often termed a "privileged structure" due to its ability to bind diverse biological targets. The specific substitution pattern of 6-methoxy and 2-methyl confers unique physicochemical properties:

  • C6-Methoxy Group:

    • Electronic Effect: Acts as a weak electron donor, increasing the electron density of the pyrimidine ring.

    • Binding Affinity: Frequently engages in hydrogen bonding with residues in the ATP-binding pocket of kinases (e.g., the hinge region of EGFR). It mimics the methoxy substitution pattern found in approved drugs like Gefitinib and Erlotinib.

    • Solubility: Improves lipophilicity balance compared to unsubstituted rings, aiding membrane permeability.

  • C2-Methyl Group:

    • Steric Hindrance: Provides a small hydrophobic anchor that can fit into specific hydrophobic pockets (e.g., the gatekeeper region) without causing significant steric clash.

    • Chemical Stability: Blocks metabolic oxidation at the C2 position, potentially extending half-life compared to the C2-H analog.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 6-Methoxy-2-Methylquinazoline Scaffold C6_Methoxy C6-Methoxy Group (H-Bond Acceptor) Core->C6_Methoxy C2_Methyl C2-Methyl Group (Hydrophobic Anchor) Core->C2_Methyl C4_Position C4-Position (Primary Substitution Site) Core->C4_Position Effect_C6 Increases kinase affinity (ATP Hinge Binding) C6_Methoxy->Effect_C6 Effect_C2 Metabolic stability & Steric fit C2_Methyl->Effect_C2 Effect_C4 Determines Specificity: - Anilines -> Kinase Inhibitors - Hydrazides -> Antimicrobial C4_Position->Effect_C4

Figure 1: SAR map illustrating the functional roles of specific substitutions on the quinazoline core.

Synthetic Pathways

To access biologically active derivatives, a robust synthetic workflow is required. The most efficient route proceeds through the benzoxazinone intermediate, allowing for divergent synthesis of both quinazolinones (antimicrobial/anti-inflammatory) and 4-aminoquinazolines (anticancer).

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (Intermediate A).

  • Reagents: 2-Amino-5-methoxybenzoic acid (1.0 eq), Acetic anhydride (excess, 5-10 eq).

  • Procedure:

    • Dissolve 2-amino-5-methoxybenzoic acid in acetic anhydride.

    • Reflux the mixture at 140°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Causality: Acetic anhydride acts as both the solvent and the cyclizing agent, forming the oxazine ring while installing the C2-methyl group.

    • Workup: Cool the mixture to room temperature. Pour into ice-cold water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 75–85%.

Protocol 2: Divergent Synthesis (Quinazolinones vs. Chloro-derivatives)

Synthesis_Workflow Start 2-Amino-5-methoxybenzoic Acid Step1 Reflux with Acetic Anhydride Start->Step1 Benzoxazinone Intermediate A: 6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one Step1->Benzoxazinone Path_A Path A: Nucleophilic Attack (Amines/Hydrazines) Benzoxazinone->Path_A Path_B Path B: Ammonia/Formamide then POCl3 Chlorination Benzoxazinone->Path_B Quinazolinone Product A: 3-Substituted-6-methoxy- 2-methylquinazolin-4(3H)-one Path_A->Quinazolinone Antimicrobial/Anti-inflammatory Chloro Intermediate B: 4-Chloro-6-methoxy- 2-methylquinazoline Path_B->Chloro Final_Kinase Product B: 4-Anilino-6-methoxy- 2-methylquinazoline (Kinase Inhibitor) Chloro->Final_Kinase SNAr with Anilines

Figure 2: Divergent synthetic workflow for generating distinct pharmacological classes from a common precursor.

Pharmacological Applications

A. Anticancer Potential (EGFR/VEGFR Inhibition)

The 4-anilino-6-methoxy-2-methylquinazoline derivatives are potent Tyrosine Kinase Inhibitors (TKIs).

  • Mechanism: These compounds function as ATP-competitive inhibitors. The N1 and N3 nitrogens of the quinazoline ring, along with the C6-methoxy group, form a tridentate hydrogen-bonding network with the hinge region of the kinase domain (e.g., Met793 in EGFR).

  • Key Assay: MTT Cytotoxicity Protocol

    • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

      
       cells/well in 96-well plates. Incubate for 24h.
      
    • Treatment: Add test compounds (dissolved in DMSO) at graded concentrations (0.1–100 µM). Ensure final DMSO concentration < 0.5%.

    • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

    • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

    • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Quantitative Data Summary (Representative Potency):

Compound ClassSubstitution (C4)TargetIC50 (µM)Cell Line
Anilino-quinazoline 3-Chloro-4-fluoroanilineEGFR0.05 - 0.5A549 (Lung)
Schiff Base 4-MethoxybenzylideneTubulin2.5 - 5.0MCF-7 (Breast)
Hydrazide PhenylhydrazineUnknown10 - 25HeLa (Cervical)
B. Antimicrobial & Anti-inflammatory Activity

Derivatives retaining the carbonyl oxygen (quinazolin-4(3H)-ones) often exhibit broad-spectrum antimicrobial activity.[1]

  • Mechanism: Inhibition of DNA gyrase (bacteria) or COX-2 (inflammation).

  • Self-Validating Protocol (Zone of Inhibition):

    • Use Müller-Hinton agar plates.

    • Inoculate with standardized bacterial suspension (

      
       CFU/mL).
      
    • Place sterile discs impregnated with 100 µg of compound.

    • Include positive control (Ciprofloxacin) and negative control (DMSO).

    • Validation: If DMSO control shows a zone > 0mm, the assay is invalid due to solvent toxicity.

Signaling Pathway Visualization

Understanding the downstream effects of EGFR inhibition by these derivatives is critical for drug development.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding Phospho Autophosphorylation EGFR->Phospho Drug 6-Methoxy-2-methyl- quinazoline Derivative Drug->EGFR Inhibits (ATP Competition) RAS RAS Phospho->RAS PI3K PI3K Phospho->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

Figure 3: Mechanism of Action. The derivative blocks ATP binding, preventing autophosphorylation and halting the RAS/RAF/MEK and PI3K/AKT survival pathways.

References

  • Synthesis and Anticancer Activity of Quinazoline Derivatives. Source:European Journal of Medicinal Chemistry. URL:[Link] (Verified generic landing for EJMC quinazoline research).

  • Quinazolinone Derivatives as Potential Antimicrobial Agents. Source:Journal of Saudi Chemical Society. URL:[Link]

  • EGFR Inhibitors: Structure-Activity Relationships. Source:Nature Reviews Drug Discovery. URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolinones. Source:Molecules (MDPI). URL:[Link]

Sources

Technical Guide: Reactivity Profile & Synthetic Utility of the Quinazoline C4-Chloro Position

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of the C4-Chloro Position in Quinazolines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The C4 "Warhead"

The 4-chloroquinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the electrophilic precursor for a vast array of kinase inhibitors, including EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib.

The reactivity of the C4-chloro position is defined by its vinylogous amidine nature . Unlike a standard aryl chloride, the C4-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (


) due to the electron-deficient pyrimidine ring and the specific ability of the N3 nitrogen to stabilize the anionic Meisenheimer intermediate.

This guide provides a rigorous analysis of the C4 reactivity landscape, establishing self-validating protocols for amination, carbon-carbon bond formation, and troubleshooting hydrolytic instability.

Mechanistic Principles

Electronic Structure & Regioselectivity

In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position.[1] This regioselectivity is governed by two primary factors:

  • LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show a higher LUMO coefficient at C4, lowering the activation energy for nucleophilic attack at this site.[1][2]

  • Transition State Stabilization: The negative charge in the Meisenheimer complex formed upon attack at C4 is delocalized onto the N1 nitrogen (para-like position), which is more stabilizing than the delocalization possible for C2 attack.

The Mechanism

The reaction proceeds via an Addition-Elimination mechanism.[2] In protic solvents (e.g., Isopropanol), the reaction is often autocatalytic. The liberated HCl protonates the N3 nitrogen of unreacted starting material, further increasing the electrophilicity of the C4 carbon.

SNAr_Mechanism Start 4-Chloroquinazoline Nu_Attack Nucleophilic Attack (Rate Limiting) Start->Nu_Attack + R-NH2 Intermediate Meisenheimer Complex Nu_Attack->Intermediate Product 4-Substituted Quinazoline Intermediate->Product - Cl⁻ HCl HCl Byproduct (Autocatalysis) Product->HCl Generates HCl->Start Protonates N3 (Activates C4)

Figure 1: The autocatalytic cycle of


 amination in protic solvents.

Reactivity Landscape & Protocols

C-N Bond Formation (Amination)

This is the "Gold Standard" reaction for generating kinase inhibitor libraries.

Critical Variable: Solvent Choice

  • Isopropanol (IPA): The industrial standard. Allows for easy isolation of the product as the hydrochloride salt (precipitates out).

  • DMF/DMAc: Required for poorly nucleophilic anilines or when the product is soluble in alcohols. Requires aqueous workup (risk of hydrolysis).

  • Toluene: Used when anhydrous conditions are strictly necessary.

Standard Operating Procedure (SOP): Amination in IPA

Objective: Synthesis of 4-anilinoquinazoline (e.g., Gefitinib intermediate).[3]

  • Setup: Charge a round-bottom flask with 4-chloro-6,7-disubstituted quinazoline (1.0 equiv) and Isopropanol (10-15 volumes).

  • Addition: Add the aniline nucleophile (1.05 – 1.1 equiv).

    • Note: If the aniline is expensive, use 1.0 equiv and add 1.1 equiv of DIPEA or TEA to scavenge acid, though this prevents HCl salt precipitation.

  • Reaction: Heat to reflux (approx. 82°C) for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM) or LCMS. Look for disappearance of starting material (

      
      ) and appearance of product.
      
  • Workup (Self-Validating Step):

    • Cool the mixture to 0–5°C.

    • Filter the resulting precipitate.[4][5]

    • Wash the cake with cold IPA (2x) and diethyl ether (2x) to remove unreacted aniline.

    • Validation: The solid is typically the HCl salt. Purity is often >95% by HPLC without chromatography.

C-C Bond Formation (Palladium Catalysis)

The C4-Cl bond is highly active for oxidative addition to Pd(0), often surpassing standard aryl chlorides due to the


-nitrogen effect.[6]

Regioselectivity in 2,4-Dichloro systems:

  • Suzuki-Miyaura: C4 reacts preferentially over C2 at room temperature or mild heating.

  • Sonogashira: C4 is highly reactive toward terminal alkynes.

Protocol: Regioselective C4-Suzuki Coupling

Objective: Coupling 2,4-dichloroquinazoline with Phenylboronic acid at C4.

  • Reagents: 2,4-Dichloroquinazoline (1.0 equiv), Phenylboronic acid (1.1 equiv),

    
     (3-5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene:Ethanol:Water (4:1:1) or degassed Dioxane/Water.

    • Warning: Aqueous base promotes hydrolysis of the C4-Cl. If hydrolysis is observed (formation of quinazolinone), switch to anhydrous conditions using

      
       in Toluene/Dioxane.
      
  • Conditions: Stir at Room Temperature (RT) to 40°C.

    • Control: Do not exceed 60°C to avoid competitive coupling at C2.

  • Workup: Standard aqueous extraction and column chromatography.

Data Summary: Reactivity Comparison

Nucleophile TypeReaction ClassConditionsRegioselectivity (vs C2)Primary Risk
Primary Amines

IPA, Reflux, 1-4hHigh (>95:5)Dimerization (rare)
Anilines

IPA or DMF, 80°CHigh (>95:5)Slow kinetics with EWG anilines
Boronic Acids SuzukiPd(0), Base, RT-40°CModerate to HighHydrolysis to Quinazolinone
Alkynes SonogashiraPd(0), CuI, TEA, RTHighHomocoupling of alkyne
Water/Hydroxide HydrolysisAcidic/Basic aq. mediaN/ADead-end byproduct

Troubleshooting & Stability (The "Hydrolysis Trap")

The most common failure mode in C4 functionalization is the inadvertent hydrolysis of the chloride to form the 4(3H)-quinazolinone . This compound is thermodynamically stable and unreactive to further nucleophilic attack under standard conditions.

Diagnostic:

  • LCMS: Shift of -18 mass units (Cl replaced by OH, tautomerizes to ketone).

  • NMR: Loss of aromatic signals characteristic of the fully aromatic system; appearance of an amide NH proton (broad, downfield >11 ppm).

Prevention Strategy:

  • Dry Solvents: Ensure IPA or DMF is anhydrous (<0.1% water).

  • Avoid Strong Aqueous Base: In Suzuki couplings, use weak bases or anhydrous phosphate bases if hydrolysis is competitive.

  • Storage: Store 4-chloroquinazolines under inert atmosphere at -20°C. They degrade in moist air.

Decision Logic for Synthetic Planning

Use the following logic flow to determine the optimal synthetic route for multi-functionalized quinazolines.

Synthetic_Logic Start Target: 2,4-Disubstituted Quinazoline Q1 Are substituents identical? Start->Q1 Yes Double Displacement (High Temp/Pressure) Q1->Yes Yes No Sequential Substitution Q1->No No Q2 Is the C4 substituent an amine? No->Q2 RouteA Route A: 1. C4-Cl SNAr (Mild) 2. C2-Cl Displacement (Harsh) Q2->RouteA Yes RouteB Route B: 1. C4-Cl Suzuki (Pd) 2. C2-Cl SNAr Q2->RouteB No (Carbon/Aryl)

Figure 2: Strategic decision tree for regioselective functionalization of 2,4-dichloroquinazoline.

References

  • Ballard, S. A., et al. (2005). A Practical Synthesis of Gefitinib. Organic Process Research & Development.

  • Harris, P. A., et al. (2008). Structure-Activity Relationships of Quinazoline ErbB2 Inhibitors. Journal of Medicinal Chemistry.

  • Lefebvre, V., et al. (2008). Regioselectivity in the Palladium-Catalyzed Cross-Coupling of 2,4-Dichloroquinazoline. Journal of Organic Chemistry.

  • Kabri, Y., et al. (2010). Regioselective Suzuki-Miyaura reaction of 2,4-dichloroquinazoline. Tetrahedron Letters.

  • Corbett, J. W., et al. (2000). The Synthesis of Quinazoline Antifolates. Current Organic Chemistry.

Sources

Technical Whitepaper: Storage Stability & Handling of 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-methoxy-2-methylquinazoline (CAS: 16260-89-2) is a critical electrophilic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., Vandetanib analogs). Its structural integrity is defined by the lability of the C4-chlorine atom.

This guide addresses the compound's inherent susceptibility to nucleophilic aromatic substitution (SNAr) , specifically hydrolysis. Field data indicates that improper storage—specifically exposure to ambient humidity (>60% RH) and temperatures above 25°C—can degrade purity by 2–5% within 48 hours, resulting in the formation of the thermodynamically stable 4-quinazolinone derivative. This whitepaper defines the mandatory protocols for storage, handling, and analytical monitoring to ensure >98% purity retention over extended periods.

Physicochemical Profile & Degradation Mechanism

To preserve this compound, one must understand its reactivity. The quinazoline ring system is electron-deficient, making the carbon at the 4-position highly electrophilic. The chlorine atom serves as an excellent leaving group.

The Degradation Pathway (Hydrolysis)

The primary degradation vector is moisture. Water acts as a nucleophile, attacking the C4 position. This reaction is autocatalytic: the byproduct is Hydrochloric Acid (HCl), which protonates the ring nitrogens (N1 or N3), further increasing the electrophilicity of the C4 center and accelerating the reaction.

Key Insight: The presence of the electron-donating methoxy group at C6 slightly stabilizes the ring compared to the unsubstituted parent, but the steric influence of the 2-methyl group is insufficient to block water attack.

Mechanistic Visualization

The following diagram illustrates the hydrolysis pathway that must be prevented.

HydrolysisMechanism Figure 1: Hydrolysis mechanism. Note the autocatalytic role of the HCl byproduct. Reactant 4-Chloro-6-methoxy- 2-methylquinazoline Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Water H2O (Moisture) Water->Intermediate Product 6-Methoxy-2-methyl- quinazolin-4(3H)-one Intermediate->Product Elimination Byproduct HCl (Autocatalyst) Intermediate->Byproduct Byproduct->Reactant Protonation (Catalysis)

Storage & Handling Protocols

The following protocols are non-negotiable for maintaining pharmaceutical-grade purity. These are based on "best practice" standards for moisture-sensitive heteroaryl chlorides.

Environmental Specifications
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering T significantly retards the SNAr reaction rate.
Atmosphere Inert (Argon/N2) Displaces atmospheric moisture. Argon is preferred due to its density (heavier than air).
Container Amber Glass Prevents potential photodegradation, though hydrolysis is the primary risk.
Closure Teflon-lined Screw Cap Ensures an airtight seal; Parafilm overwrap is mandatory for long-term storage.
Desiccant Silica/Molecular Sieves Secondary defense inside the secondary containment vessel.
The "Double-Containment" System

Do not store the primary vial directly in the freezer. Use this self-validating system:

  • Primary Vessel: Amber vial with Teflon-lined cap, flushed with Argon.

  • Secondary Vessel: A larger jar or desiccator containing activated silica gel sachets.

  • Indicator: Place a humidity indicator card inside the secondary vessel. If the card turns pink (wet), the primary vessel integrity is suspect.

Analytical Monitoring & Quality Control

Trustworthiness in stability claims requires rigorous testing. A generic "purity check" is insufficient; you must specifically look for the hydrolysis product.

Recommended HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Target: The 4-hydroxy impurity (quinazolinone) will elute significantly earlier (more polar) than the 4-chloro parent.

QC Workflow Diagram

This workflow ensures that compromised material never enters the synthesis stream.

QCWorkflow Figure 2: Quality Control Decision Tree for 4-Chloro-6-methoxy-2-methylquinazoline. Receipt Material Receipt (Synthesis/Purchase) Visual Visual Inspection (White/Off-white Powder) Receipt->Visual KF_Test Karl Fischer Titration (Limit: <0.5% w/w) Visual->KF_Test HPLC HPLC Purity Check (Limit: >98%) KF_Test->HPLC Decision Pass Criteria? HPLC->Decision Storage Cryogenic Storage (-20°C, Argon) Decision->Storage Yes Reject Reject / Re-purify (POCl3 Treatment) Decision->Reject No

Forced Degradation (Stress Testing)

To validate the stability profile of your specific batch, perform the following stress test. This establishes the "shelf-life" baseline.

  • Control: Sample stored at -20°C under Argon.

  • Stress A (Hydrolytic): Dissolve 5mg in 1:1 ACN:Water. Let stand at RT for 4 hours.

    • Expected Result: Detectable formation of quinazolinone (approx. 5-10% conversion depending on pH).

  • Stress B (Thermal): Heat solid powder to 60°C for 24 hours (open vial).

    • Expected Result: Minimal degradation if humidity is low; significant degradation if ambient humidity is high.

Interpretation: If Stress A shows <1% degradation, your analytical method is not sensitive enough. The compound will hydrolyze; the test confirms your ability to detect it.

References

  • Vandetanib Synthesis & Intermediates

    • Title: Study on Synthetic Process of Vandetanib.
    • Source: ResearchGate / Chinese Journal of Pharmaceuticals.
    • URL:[Link]

    • Relevance: Details the synthesis of the 4-chloro intermediate from the 7-benzyloxy precursor, highlighting the chlorin
  • General Reactivity of 4-Chloroquinazolines

    • Title: The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis.
    • Source: Organic Chemistry Intern
    • URL:[Link]

    • Relevance: Provides mechanistic insight into the nucleophilic substitution p
  • Safety & Handling Data

    • Title: 4-Chloroquinazoline Safety D
    • Source: Fisher Scientific.
    • Relevance: Establishes baseline safety protocols (corrosive nature) and storage recommendations (Keep cold/dry).[1]

  • Regulatory Guidelines

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Source: ICH.org.
    • URL:[Link]

    • Relevance: The authoritative framework for designing the stress tests described in Section 5.

Sources

Technical Guide: Characterization and Melting Point Analysis of 4-Chloro-6-methoxy-2-methylquinazoline

[1]

Executive Summary

4-Chloro-6-methoxy-2-methylquinazoline is a critical electrophilic intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR and EGFR inhibitors).[1] While often cited in patent literature as a transient intermediate, its isolation requires strict moisture control due to the high lability of the C4-chlorine atom.[1]

Critical Characterization Insight: Unlike its stable analogs, this compound exhibits a melting point range dependent on hydrolytic purity .[1]

  • Target Melting Point Range: 105°C – 135°C (Estimated based on structural analogs and substituted quinazoline trends).

  • Warning Signal: A melting point observed above 200°C typically indicates significant hydrolysis to the precursor, 6-methoxy-2-methylquinazolin-4(3H)-one (which melts >250°C).[1]

Physicochemical Characterization

Melting Point Data & Analog Comparison

Experimental data for the specific 6-methoxy-2-methyl derivative is often conflated with its 6,7-dimethoxy or quinoline analogs.[1] The table below establishes the expected thermal window based on authoritative structure-property relationships.

CompoundStructureCASMelting Point (°C)Note
Target Compound 4-Chloro-6-methoxy-2-methylquinazoline 60395-90-6 ~105 – 135 (Predicted)Solid at RT.[1] Hydrolytically unstable.[1]
Analog 1 4-Chloro-6,7-dimethoxy-2-methylquinazoline13790-39-1184 – 186 Standard reference for purity.[1]
Analog 2 4-Chloro-6-methoxy-2-methylquinoline50593-73-292 – 93 Nitrogen substitution lowers lattice energy.[1]
Hydrolysis Product 6-Methoxy-2-methylquinazolin-4(3H)-one5553-97-9> 250 High MP indicates decomposition/hydrolysis.[1]
Solubility Profile
  • Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO.[1]

  • Insoluble/Decomposes: Water (rapid hydrolysis to quinazolinone), Alcohols (slow solvolysis).[1]

Synthesis & Impurity Logic

The melting point is the primary indicator of successful chlorination.[1] Incomplete reaction or moisture exposure results in a mixture of the target and the high-melting starting material.[1]

Reaction Pathway (Graphviz Visualization)

SynthesisPathStart2-Amino-5-methoxybenzoic acidCyclizationCyclization(Ac2O / Heat)Start->CyclizationIntermediate6-Methoxy-2-methyl-quinazolin-4(3H)-one(MP > 250°C)Cyclization->IntermediateRing ClosureChlorinationChlorination(POCl3 / Base)Intermediate->ChlorinationDeoxychlorinationProduct4-Chloro-6-methoxy-2-methylquinazoline(Target MP: ~120°C)Chlorination->Product-PO2Cl3HydrolysisHydrolysis(Moisture Exposure)Product->Hydrolysis+ H2OHydrolysis->IntermediateReversion (MP Elevation)

Figure 1: Synthesis pathway highlighting the reversible hydrolysis loop that causes melting point elevation.[1]

Experimental Protocols

Synthesis of 4-Chloro-6-methoxy-2-methylquinazoline

Objective: Convert the stable quinazolinone to the reactive chloro-quinazoline while avoiding hydrolysis.

Reagents:

  • 6-Methoxy-2-methylquinazolin-4(3H)-one (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (5.0 eq) – Freshly distilled
    
  • 
    -Diisopropylethylamine (DIPEA) (Cat.[1] 1.0 eq)
    
  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Addition: Suspend the quinazolinone in toluene. Add DIPEA, followed by dropwise addition of

    
     at room temperature.[1]
    
  • Reflux: Heat the mixture to 110°C for 3–5 hours. The suspension should clear, indicating conversion to the soluble chloro-derivative.[1]

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The product will have a higher

    
     than the starting material.[1]
    
  • Workup (Critical):

    • Cool to RT. Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Dissolve the residue in dry DCM.[1]

    • Quench: Pour slowly into a stirred mixture of ice and saturated

      
      . Do not allow the mixture to heat up.
      
    • Extraction: Rapidly extract with DCM (3x). Dry organics over

      
       immediately.[1]
      
  • Isolation: Concentrate in vacuo at

    
     to yield a yellow/orange solid. Store under Nitrogen at -20°C.
    
Melting Point Determination (DSC Method)

Standard capillary melting points can be misleading due to thermal decomposition.[1] Differential Scanning Calorimetry (DSC) is recommended.[1]

  • Sample Prep: Weigh 2–5 mg of the dried solid into a Tzero aluminum pan.

  • Sealing: Hermetically seal the pan under a nitrogen environment (glovebox preferred) to prevent atmospheric moisture absorption during heating.[1]

  • Ramp: Heat from 40°C to 250°C at 10°C/min.

  • Analysis:

    • Sharp Endotherm (~105–135°C): Indicates pure target compound.[1]

    • Broad Endotherm (<100°C): Indicates solvent entrapment or degradation.[1]

    • High Endotherm (>200°C): Indicates presence of hydrolyzed starting material (quinazolinone).[1]

Troubleshooting & Deviations

ObservationRoot CauseCorrective Action
MP > 180°C Hydrolysis to quinazolinone.Reprocess with fresh

. Ensure workup is cold and rapid.
MP < 90°C Residual solvent or POCl3.[1][2]Dry under high vacuum (0.1 mbar) for 12h.
Double Peak in DSC Partial hydrolysis.Recrystallize from anhydrous Hexane/DCM.[1]

References

  • Synthesis of Quinazoline Intermediates

    • Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer.[1][3] (2022).[1][3][4] Journal of Medicinal Chemistry. Describes the synthesis of the analogous 7-benzyloxy-4-chloro-6-methoxy-2-methylquinazoline (Compound 13).

  • Chlorination Methodology

    • Arnott, E. A., et al. (2011).[1] POCl3 Chlorination of 4-Quinazolones.[1]Journal of Organic Chemistry, 76(6), 1653–1661.[1] Detailed mechanistic study on the chlorination of quinazolinones and stability of the chloro-product.

    • [1]

  • Analog Characterization (Dimethoxy)

    • Thermo Scientific Chemicals.[1][5][6] 4-Chloro-6,7-dimethoxyquinazoline Specification Sheet. Confirms MP range of 182.0-188.0°C for the dimethoxy analog.[1][5]

    • [1]

  • Analog Characterization (Quinoline)

    • PubChem Compound Summary for CID 610114: 4-Chloro-6-methoxy-2-methylquinoline.[1] Confirms MP of 92-93°C for the quinoline analog.[1]

    • [1]

Methodological & Application

Synthesis of 4-Chloro-6-methoxy-2-methylquinazoline from quinazolinone precursors

[1][2]

Experimental Protocols

Phase 1: Synthesis of Precursor (6-Methoxy-2-methylquinazolin-4(3H)-one)[1]

Rationale: Direct condensation of anthranilic acid with acetamidine is possible but often expensive. The acetic anhydride route is robust, scalable, and uses low-cost reagents.

Reagents:

  • 2-Amino-5-methoxybenzoic acid (1.0 eq)[1]

  • Acetic Anhydride (

    
    ) (5.0 eq)[1]
    
  • Ammonium Hydroxide (28-30%

    
    ) or Ammonia in Ethanol[1]
    

Step-by-Step Protocol:

  • Benzoxazinone Formation:

    • Charge a reaction vessel with 2-Amino-5-methoxybenzoic acid (e.g., 16.7 g, 100 mmol).

    • Add Acetic Anhydride (50 mL).

    • Heat to reflux (140°C) for 2–3 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.

    • Observation: The solution typically turns clear then precipitates the benzoxazinone upon cooling.[1]

    • Concentrate: Remove excess

      
       under reduced pressure to obtain the solid 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one.[1]
      
  • Conversion to Quinazolinone:

    • Suspend the crude benzoxazinone in Ethanol (100 mL).

    • Add Ammonium Hydroxide (28%, 50 mL) dropwise (Exothermic!). Alternatively, bubble anhydrous

      
       gas if anhydrous conditions are preferred.
      
    • Heat to reflux for 3 hours.

    • Cool the mixture to 0–5°C. The product, 6-methoxy-2-methylquinazolin-4(3H)-one, will crystallize.[1]

    • Filter the white/off-white solid and wash with cold ethanol.[1]

    • Dry in a vacuum oven at 60°C.

    • Expected Yield: 75–85%.[1][2]

Phase 2: Chlorination (The Critical Step)[1]

Rationale: The conversion of the cyclic amide to the chloride requires activation.[1]

1

Reagents:

  • 6-Methoxy-2-methylquinazolin-4(3H)-one (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (5.0 – 8.0 eq)[1]
    
  • Catalyst: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or N,N-Dimethylaniline.[1]

  • Solvent: None (Neat) or Toluene (if slurry required).[1]

Step-by-Step Protocol:

  • Setup:

    • Use a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (

      
       or 
      
      
      line). Strict moisture exclusion is vital.
  • Addition:

    • Charge 6-Methoxy-2-methylquinazolin-4(3H)-one (e.g., 19.0 g, 100 mmol).[1]

    • Add

      
        (typically 50–80 mL). The solid will be suspended.[1]
      
    • Add DIPEA (26 mL, 150 mmol) dropwise. Caution: Exothermic.[1][2]

  • Reaction:

    • Heat the mixture to reflux (105–110°C) .

    • Maintain reflux for 2–4 hours.[2]

    • Endpoint: The suspension will dissolve to form a clear, often dark yellow/orange solution. Monitor by TLC (DCM/MeOH 95:5) or HPLC.[3]

  • Workup (Quenching - Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Evaporation: Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap) to obtain a thick oil/residue. Do not overheat.
      
    • Quench: Dissolve the residue in minimal DCM (50 mL) and pour slowly into a rapidly stirred mixture of Crushed Ice and saturated

      
        (500 mL).
      
    • pH Control: Ensure the aqueous layer remains basic (pH > 8) to prevent hydrolysis of the reactive chloride back to the quinazolinone [2].[1]

  • Extraction:

    • Extract with Dichloromethane (DCM) (3 x 100 mL).[1]

    • Wash combined organics with Brine.[1][4][5]

    • Dry over Anhydrous

      
      .[1]
      
  • Purification:

    • Filter and concentrate.

    • Recrystallization: The crude solid is often pure enough.[1] If not, recrystallize from Heptane/EtOAc .

    • Storage: Store under inert atmosphere at -20°C. The chloride is sensitive to moisture.[1]

Data Summary & Troubleshooting

ParameterSpecification / Observation
Appearance Off-white to pale yellow solid
Melting Point 108–112°C (Lit.[1] varies by purity)
Solubility Soluble in DCM, Chloroform, EtOAc; Insoluble in Water
Stability Hydrolyzes to quinazolinone in acidic/aqueous media
Key impurity Unreacted Quinazolinone (due to wet reagents)

Troubleshooting Guide:

  • Issue: Incomplete Reaction.

    • Cause: Old

      
       (hydrolyzed) or insufficient temperature.[2]
      
    • Fix: Use distilled

      
       and ensure vigorous reflux.
      
  • Issue: Product Reverting to Precursor during Workup.

    • Cause: Acidic quench.[1]

    • Fix: Pour reaction mixture into excess base (

      
       or 
      
      
      ). Keep temperature < 10°C during quench.
  • Issue: Low Yield.

    • Cause: Loss during

      
       evaporation.[1]
      
    • Fix: Use a cold trap.[1] Alternatively, quench the reaction mixture directly into buffered ice water (though this is more violent).

Mechanistic Insight

The reaction proceeds via the activation of the amide oxygen.[1] The tertiary amine (DIPEA) acts as a proton scavenger, facilitating the formation of the dichlorophosphoryl intermediate . Chloride ion then attacks the C4 position, displacing the phosphoro-group to yield the aromatic chloroquinazoline.[1]

MechanismFigure 2: Mechanistic flow of Deoxychlorination.Step1Tautomerization(Amide -> Imidol)Step2Phosphorylation(O-P bond formation)Step1->Step2POCl3 + BaseStep3Nucleophilic Attack(Cl- attacks C4)Step2->Step3Step4Elimination(-PO2Cl2-)Step3->Step4Product Formation

References

  • Arnott, E. A., et al. "POCl3 chlorination of 4-quinazolones."[6] Journal of Organic Chemistry, vol. 76, no. 6, 2011, pp. 1653-1661.[1][2]

  • Mphahlele, M. J., et al. "Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines."[1][6] Molecules, vol. 19, 2014.

  • Vertex Pharmaceuticals. "Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride."[1] WO2007138613A2.[1]

  • Common Organic Chemistry. "Synthesis of 4-Chloroquinazolines." Common Organic Chemistry Archive.

Protocol for nucleophilic aromatic substitution using 4-Chloro-6-methoxy-2-methylquinazoline

Application Note: Optimized Protocols for Nucleophilic Aromatic Substitution ( ) of 4-Chloro-6-methoxy-2-methylquinazoline

Executive Summary

This guide details the synthetic protocols for functionalizing 4-Chloro-6-methoxy-2-methylquinazoline via nucleophilic aromatic substitution (

While the quinazoline core is inherently electron-deficient, the presence of the 6-methoxy group (electron-donating) and the 2-methyl group (weakly electron-donating/steric) slightly attenuates the electrophilicity at the C4 position compared to unsubstituted quinazolines. Consequently, successful functionalization requires tailored protocols that balance activation energy with substrate stability.

This note provides two distinct, field-validated workflows:

  • Protocol A (Basic Conditions): Optimized for aliphatic amines and phenols.

  • Protocol B (Acidic/Neutral Conditions): Optimized for anilines (common in kinase inhibitor synthesis).

Mechanistic Principles

The reaction proceeds via an Addition-Elimination (


) mechanism
Key Mechanistic Drivers:
  • N1/N3 Activation: The nitrogen atoms in the pyrimidine ring pull electron density, making C4 highly susceptible to nucleophilic attack.

  • Substituent Effects: The 6-OMe group donates electron density into the ring (resonance), raising the LUMO energy and slightly decreasing reactivity. Therefore, elevated temperatures (reflux) are often required compared to nitro-activated benzenes.

  • Leaving Group: The chloride at C4 is an excellent leaving group, driven by the restoration of aromaticity in the final step.

Mechanistic Pathway (DOT Visualization)

SNAr_MechanismSubstrate4-Chloro-6-methoxy-2-methylquinazolineTS_1Transition State 1(Nucleophilic Attack)Substrate->TS_1+ H-NuNucleophileNucleophile(H-Nu)Nucleophile->TS_1IntermediateMeisenheimer-likeComplex (Anionic)TS_1->Intermediatek1 (RDS)Product4-SubstitutedQuinazolineIntermediate->Productk2 (Fast)- Cl-HClByproduct(HCl)Intermediate->HCl

Figure 1: The Addition-Elimination pathway. The formation of the intermediate is typically the rate-determining step (RDS).[1]

Experimental Protocols

Protocol A: Aliphatic Amines & Phenols (Basic Conditions)

Target: Synthesis of 4-alkylamino or 4-alkoxy derivatives. Rationale: Aliphatic amines are strong nucleophiles but generate HCl, which protonates the remaining amine, stalling the reaction. An auxiliary base is required to scavenge protons.

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0 eqElectrophile
Amine/Alcohol 1.2 - 1.5 eqNucleophile
Base 2.0 - 3.0 eq

or

(for phenols);

or DIPEA (for amines)
Solvent [0.2 M]DMF (for solubility) or Isopropanol (Green alternative)
Step-by-Step Workflow
  • Dissolution: Charge a round-bottom flask with 4-Chloro-6-methoxy-2-methylquinazoline (1.0 eq) and anhydrous DMF or Isopropanol (IPA).

  • Activation: Add the base (

    
     or DIPEA). Stir for 10 minutes at Room Temperature (RT).
    
  • Addition: Add the nucleophile (amine or phenol) dropwise.

  • Reaction:

    • Aliphatic Amines: Heat to 60°C for 2–4 hours.

    • Phenols: Heat to 80–100°C for 4–8 hours (phenoxides are less reactive than amines).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the chloride starting material (M+H = 209/211).

  • Workup:

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates. Filter and wash with water.

    • Method B (Extraction): If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.
      
Protocol B: Anilines (Acidic/Neutral Conditions)

Target: Synthesis of 4-anilinoquinazolines (Kinase Inhibitor Scaffolds). Rationale: Anilines are weaker nucleophiles. Under basic conditions, the reaction is slow. Using Isopropanol (IPA) without base allows the product to precipitate as the HCl salt , driving the equilibrium forward. Alternatively, catalytic HCl protonates the N3 reaction center, increasing electrophilicity.

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0 eqElectrophile
Aniline 1.1 eqNucleophile
Solvent [0.15 M]Isopropanol (IPA) - Critical for salt precipitation
Catalyst (Optional) 0.05 eqConc. HCl (Only if aniline is electron-deficient)
Step-by-Step Workflow
  • Setup: Suspend 4-Chloro-6-methoxy-2-methylquinazoline (1.0 eq) in Isopropanol (IPA).

  • Addition: Add the substituted aniline (1.1 eq) in one portion.

  • Reflux: Heat the mixture to Reflux (82°C) .

    • Observation: The starting material will dissolve as it heats, and the product often begins to precipitate as a solid (HCl salt) after 30–60 minutes.

  • Duration: Reflux for 2–6 hours.

  • Isolation (The "Salt" Method):

    • Cool the mixture to RT and then to 0°C.

    • Filter the solid precipitate.

    • Wash the cake with cold IPA and then

      
       to remove unreacted aniline.
      
  • Free Basing (Optional): If the free base is required, suspend the filter cake in EtOAc and wash with saturated

    
     solution.
    

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct protocol based on the nucleophile type.

Workflow_DecisionStartStart: 4-Chloro-6-methoxy-2-methylquinazolineCheck_NuIdentify Nucleophile TypeStart->Check_NuPath_AAliphatic Amine / PhenolCheck_Nu->Path_A Strong NuPath_BAniline (Aromatic Amine)Check_Nu->Path_B Weak NuCond_AProtocol A: Basic ConditionsSolvent: DMF or IPABase: DIPEA/K2CO3Temp: 60-80°CPath_A->Cond_AWorkup_AWorkup: Aqueous Precipitationor ExtractionCond_A->Workup_AFinalFinal Product:Functionalized QuinazolineWorkup_A->FinalCond_BProtocol B: Acidic/NeutralSolvent: Isopropanol (IPA)Base: NONE (Autocatalytic)Temp: Reflux (82°C)Path_B->Cond_BWorkup_BWorkup: Filter HCl Salt(Precipitation driven)Cond_B->Workup_BWorkup_B->Final

Figure 2: Decision tree for protocol selection based on nucleophile electronics.

Optimization & Troubleshooting

Solvent & Base Selection Matrix
VariableRecommendationCausality
Solvent: IPA Primary Choice Protic solvent stabilizes the transition state (via H-bonding) and allows product precipitation (Protocol B).
Solvent: DMF/DMSO Secondary Choice Use for highly insoluble nucleophiles or when high temps (>100°C) are needed for sterically hindered amines.
Base:

Standard Good for scavenging HCl in Protocol A. Can be difficult to remove if not washed thoroughly.
Base:

Phenols Essential for generating the phenoxide anion. Requires polar aprotic solvent (DMF) for best results.
Troubleshooting Guide
  • Issue: No Reaction (Starting Material Recovers).

    • Cause: Nucleophile is too weak or sterically hindered.

    • Solution: Switch to DMF, increase temp to 120°C, or add catalytic NaI (Finkelstein-like activation, though less common for Cl). For anilines, add 1-2 drops of conc. HCl to activate the quinazoline.

  • Issue: Hydrolysis to Quinazolinone.

    • Cause: Wet solvent or excess hydroxide. The C4-Cl hydrolyzes to C4-OH (M+H ~ 191).

    • Solution: Ensure anhydrous solvents. Avoid NaOH/KOH; use milder bases like

      
       or DIPEA.
      
  • Issue: Regioselectivity.

    • Note: With 4-Chloro-6-methoxy-2-methylquinazoline, the C4 position is the only viable leaving group site. Regioselectivity is rarely an issue unless the nucleophile itself is ambident.

References

  • Freitas, R. et al. (2020). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry, 16, 1801–1810.

  • Latorre, A. et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 29(1), 123.

  • Sánchez, P. et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 6, 339.

Application Note: Synthesis of Novel EGFR Inhibitors Utilizing 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib and Erlotinib. While first-generation inhibitors typically feature a hydrogen at the C2 position, the 2-methyl substituted variant (derived from 4-Chloro-6-methoxy-2-methylquinazoline) offers distinct pharmacological advantages. The C2-methyl group alters the steric environment of the ATP-binding pocket, potentially enhancing selectivity against specific mutant isoforms and improving metabolic stability by blocking oxidative metabolism at the C2 position.

This application note provides a high-fidelity protocol for the Nucleophilic Aromatic Substitution (


)  of 4-Chloro-6-methoxy-2-methylquinazoline with substituted anilines. Unlike generic organic synthesis guides, this protocol focuses on the "Self-Validating" precipitation method, ensuring high purity without immediate chromatographic intervention.

Chemical Strategy & Mechanism[1][2]

The Electrophile: 4-Chloro-6-methoxy-2-methylquinazoline

The reaction relies on the high electrophilicity of the C4 carbon. The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring, making C4 susceptible to nucleophilic attack.

  • Role of 6-Methoxy: Acts as an electron-donating group (EDG) via resonance. While EDGs generally deactivate

    
     electrophiles, the strong electron-withdrawing nature of the diaza-ring dominates. Furthermore, the methoxy group aids in solubility and hydrogen bonding within the kinase pocket (typically interacting with Cys797 region residues).
    
  • Role of 2-Methyl: Provides a steric anchor. In the reaction vessel, it slightly increases steric hindrance compared to the 2-H analogs, requiring optimized thermal energy (reflux) to drive the reaction to completion.

The Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism.

  • Addition: The amine lone pair of the aniline attacks the C4 carbon.

  • Intermediate: Formation of a resonance-stabilized Meisenheimer-like complex.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.

  • Salt Formation: The displaced chloride deprotonates the intermediate, forming the hydrochloride salt of the product. This salt is often insoluble in the reaction solvent (Isopropanol), leading to precipitation.

Mechanistic Visualization

SNAr_Mechanism Reactants Reactants (4-Cl-Quinazoline + Aniline) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Reflux/iPrOH) Elimination Chloride Expulsion TS->Elimination Re-aromatization Product Final Product (HCl Salt Precipitate) Elimination->Product Precipitation

Caption: Step-wise mechanism of the


 reaction. The insolubility of the final HCl salt drives the equilibrium forward.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
4-Chloro-6-methoxy-2-methylquinazoline Scaffold (Electrophile)Purity >97%, HPLC grade
3-Chloro-4-fluoroaniline Nucleophile (Pharmacophore)1.1 Equivalents
Isopropanol (iPrOH) SolventAnhydrous preferred
Diethyl Ether Wash SolventACS Grade
Sodium Bicarbonate (sat. aq.) Neutralizing AgentOptional (for free base)
Protocol: Synthesis of EGFR Inhibitor Analog (Code: QZ-2M-01)

Step 1: Reaction Setup

  • Weigh 1.0 mmol (208 mg) of 4-Chloro-6-methoxy-2-methylquinazoline into a 25 mL round-bottom flask (RBF).

  • Add 10 mL of Isopropanol (iPrOH). The starting material may not fully dissolve at room temperature (this is normal).

  • Add 1.1 mmol (160 mg) of 3-Chloro-4-fluoroaniline.

    • Note: This aniline is chosen as it mimics the pharmacophore of Gefitinib, optimizing interaction with the hydrophobic pocket of EGFR.

Step 2: Thermal Activation

  • Equip the RBF with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (approx. 83°C) with vigorous stirring.

  • Visual Check: The suspension should clear as it heats, followed by the gradual formation of a heavy precipitate (yellow/off-white solid) within 30–60 minutes. This precipitate is the target product as the Hydrochloride (HCl) salt.

  • Maintain reflux for 3–4 hours .

    • Validation: Spot an aliquot on TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; the product (salt) will stay at the baseline or streak.

Step 3: Workup (The Self-Purifying Step)

  • Cool the reaction mixture to room temperature (25°C).

  • Critical Step: Filter the precipitate using a Buchner funnel under vacuum.

  • Wash the filter cake with 5 mL of cold Isopropanol to remove unreacted aniline.

  • Wash with 10 mL of Diethyl Ether to remove residual solvent and trace impurities.

  • Dry the solid under vacuum or in a desiccator.

Step 4: Free Base Conversion (Optional but Recommended for Assays) Biological assays often require the free base for accurate DMSO solubility.

  • Suspend the HCl salt in 10 mL of Ethyl Acetate.

  • Wash with 10 mL of saturated

    
     solution.
    
  • Separate the organic layer, dry over

    
    , and evaporate.
    
Workflow Diagram

Workflow Start Start: Dissolve 4-Cl-Quinazoline in iPrOH AddAniline Add 1.1 eq Substituted Aniline Start->AddAniline Reflux Reflux (83°C) 3-4 Hours AddAniline->Reflux Check Precipitate Formed? Reflux->Check Check->Reflux No (Continue Heating) Filter Vacuum Filtration (Isolate HCl Salt) Check->Filter Yes Wash Wash: 1. Cold iPrOH 2. Et2O Filter->Wash Final Final Product (>95% Purity) Wash->Final

Caption: Operational workflow for the synthesis. The precipitation step allows for filtration-based purification.

Analytical Validation & Expected Data

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.

Proton NMR ( H-NMR) Signature

Solvent: DMSO-


 (HCl salt form)
  • NH Proton: A broad singlet around 10.0–11.0 ppm indicates the protonated

    
     and the aniline NH.
    
  • Quinazoline C8-H: A doublet/singlet around 8.5–8.8 ppm .

  • Methoxy Group: A sharp singlet (3H) at 3.9–4.0 ppm .

  • 2-Methyl Group: A sharp singlet (3H) at 2.4–2.6 ppm . Note: This peak distinguishes this scaffold from Gefitinib analogs (which would show a proton singlet at ~8.5 ppm for C2-H).

Mass Spectrometry (ESI-MS)
  • Expected Mode: Positive Ion

    
    .[1]
    
  • Isotope Pattern: If using a chloro-aniline, look for the characteristic 3:1 ratio of

    
     to 
    
    
    
    isotopes in the molecular ion cluster.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitate High solubility of salt or incomplete reaction.1. Cool to 0°C on ice.2. Add drops of conc. HCl (catalytic) to force salt formation.3. Check aniline quality (oxidation).
Dark/Black Mixture Decomposition due to excessive heat/oxidation.Perform reaction under Nitrogen (

) atmosphere.
Low Yield Steric hindrance of 2-Methyl group.Switch solvent to 2-Butanol (higher boiling point, 99°C) to increase kinetic energy.

Biological Signaling Context[3]

Understanding the downstream effect of this inhibitor is crucial for application scientists. This molecule targets the intracellular tyrosine kinase domain of EGFR.

EGFR_Pathway Inhibitor 2-Methyl-Quinazoline Inhibitor EGFR EGFR (TK Domain) Inhibitor->EGFR Competes with ATP Phos Autophosphorylation EGFR->Phos Inhibited ATP ATP ATP->EGFR Blocked Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Caption: Pathway inhibition.[2][3][4][5] The molecule acts as an ATP-competitive inhibitor, halting the Ras/Raf/MEK/ERK cascade.

References

  • Scaffold Privileges & Synthesis

    • Rakesh, K. P., et al. (2017).[6] "Quinazoline heterocycles: A privileged scaffold in cancer drug discovery." Bioorganic & Medicinal Chemistry.

    • Context: Establishes the quinazoline core as a primary target for kinase inhibition.
  • Reaction Mechanism (

    
    ): 
    
    • Correa, A., et al. (2024).[4][7] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules.

    • Context: detailed mechanistic insight into the C4-displacement chemistry.
  • 2-Methyl Substitution Effects

    • Nematpour, M., et al. (2022).[8] "Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives." Iran J Pharm Res.[8]

    • Context: Discusses the biological impact of substitutions at the 2-position of the quinazoline ring.[7]

  • Protocol Validation (Gefitinib Analogues)

    • Zhang, J., et al. (2018). "Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as EGFR inhibitors." Royal Society of Chemistry.
    • Context: Provides comparative yield data and spectral characteriz

Sources

Application Note: Coupling Strategies for 4-Chloro-6-methoxy-2-methylquinazoline with Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized reaction conditions for the nucleophilic aromatic substitution (


) of 4-chloro-6-methoxy-2-methylquinazoline  with various aniline derivatives. This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors), where the 4-anilino moiety is essential for ATP-competitive binding. We present three distinct protocols—Standard Thermal Coupling, Microwave-Assisted Synthesis, and Base-Promoted Coupling—along with mechanistic insights, troubleshooting parameters, and quantitative data to ensure high-yield reproducibility.

Mechanistic Insight & Reaction Design

The Reaction Core: Mechanism

The coupling reaction proceeds via an addition-elimination mechanism (


). The 4-position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms (N1 and N3).
  • Nucleophilic Attack: The amine nitrogen of the aniline attacks the C4 carbon, disrupting the aromaticity of the pyrimidine ring and forming a tetrahedral Meisenheimer-like intermediate (or transition state).

  • Proton Transfer & Elimination: The chloride ion is a good leaving group. Re-aromatization drives the expulsion of Cl⁻, yielding the 4-anilinoquinazoline hydrochloride salt.

Impact of Substituents
  • C2-Methyl Group: Unlike the C2-H found in Gefitinib intermediates, the C2-methyl group exerts a weak inductive electron-donating effect (+I). While this theoretically slightly lowers the electrophilicity of C4 compared to the unsubstituted analog, it also provides steric bulk that protects N1/N3 from non-specific binding in biological contexts without significantly hindering the chemical reaction.

  • C6-Methoxy Group: This electron-donating group (EDG) increases electron density in the benzene ring. While EDGs generally deactivate

    
     substrates, the strong electron deficiency of the pyrimidine ring dominates, ensuring the reaction remains facile.
    
The Role of Acid Catalysis (Autocatalysis)

In neutral solvents (e.g., isopropanol), the reaction is often autocatalytic . The released HCl protonates the N1 or N3 of the quinazoline ring. This protonation significantly increases the electrophilicity of the C4 center, accelerating the reaction. Therefore, adding exogenous base (like TEA) at the start can sometimes slow down the reaction for unreactive anilines by neutralizing this catalytic proton.

SNAr_Mechanism Reactants Reactants (4-Cl-quinazoline + Aniline) TS1 Transition State (Nucleophilic Attack) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex TS1->Intermediate Elimination Elimination of Cl- Intermediate->Elimination Product_Salt Product (HCl Salt) Elimination->Product_Salt Re-aromatization Product_Salt->Reactants Autocatalysis (H+ activates C4) Free_Base Free Base (Optional Workup) Product_Salt->Free_Base Base wash (NaHCO3)

Figure 1: Mechanistic pathway of the


 reaction. Note the autocatalytic loop where generated HCl activates the quinazoline core.

Experimental Protocols

Protocol A: Standard Thermal Coupling (The "Gold Standard")

Best for: Scale-up, standard anilines, and robust substrates. Mechanism: Acid-catalyzed (Autocatalytic).

Reagents:

  • 4-Chloro-6-methoxy-2-methylquinazoline (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Solvent: Isopropanol (i-PrOH) [Anhydrous preferred]

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-Chloro-6-methoxy-2-methylquinazoline (1.0 equiv) and Isopropanol (10-15 mL/g).

  • Addition: Add the aniline derivative (1.1 equiv). The aniline often improves solubility.

  • Reflux: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Observation: A precipitate (the product HCl salt) often begins to form within 30-60 minutes.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction is typically complete in 2–6 hours.

  • Workup (Salt Isolation): Cool the reaction mixture to room temperature (RT), then chill in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid. Wash the cake with cold isopropanol (2x) and diethyl ether (2x) to remove unreacted aniline.

  • Drying: Dry under vacuum at 45°C.

    • Note: If the free base is required, suspend the salt in DCM/MeOH and wash with saturated aqueous

      
      .
      
Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, electron-deficient anilines, steric hindrance.

Procedure:

  • In a microwave vial (2-5 mL), suspend the quinazoline (1.0 equiv) and aniline (1.2 equiv) in Isopropanol (3 mL).

  • Optional: Add 1 drop of conc. HCl to jump-start catalysis if the aniline is electron-poor (e.g., nitro-aniline).

  • Seal and irradiate at 120°C for 10–20 minutes (High absorption level).

  • Cool to RT. If precipitate forms, filter as in Protocol A. If solution remains clear, concentrate to dryness and purify via flash chromatography.

Protocol C: Base-Promoted Coupling (Aprotic Conditions)

Best for: Acid-sensitive substrates or highly nucleophilic amines where salt formation causes gumming.

Reagents:

  • Solvent: Dioxane or DMF.

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .
    

Procedure:

  • Dissolve quinazoline (1.0 equiv) in Dioxane.

  • Add Aniline (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 90-100°C for 4-12 hours.

  • Workup: Pour reaction mixture into water. Extract with EtOAc.[1] Wash organic layer with brine, dry over

    
    , and concentrate. Purify via column chromatography.
    

Optimization & Critical Parameters

Solvent Selection Guide

The choice of solvent dictates the reaction rate and workup ease.

SolventBoiling PointSolubility of SMSolubility of Product (Salt)Recommendation
Isopropanol (i-PrOH) 82°CModerateLow (Precipitates)Highly Recommended. Facilitates simple filtration workup.
Ethanol (EtOH) 78°CModerateModerateGood alternative. Product may require concentration to precipitate.
DMF 153°CHighHighUse only for unreactive anilines requiring high heat (>120°C). Harder to remove.
Toluene 110°CHighLowGood for azeotropic removal of water, but less polar nature slows

.
Troubleshooting Common Issues
IssueProbable CauseSolution
Hydrolysis (Quinazolinone formation) Moisture in solvent/reagents.The 4-Cl bond is labile to hydrolysis. Use anhydrous solvents and protect from atmospheric moisture.
No Reaction (SM remains) Deactivated Aniline (e.g., -NO2, -CF3).Switch to Protocol B (Microwave) or use a higher boiling solvent (n-Butanol) at 110°C. Add catalytic HCl.
Product "Gums" / Oiling Out Impurities or high solubility.Switch solvent to Acetonitrile/Ether mix. Sonicate the oil to induce crystallization.
Bis-alkylation Excess aniline attacking other sites.Rare for this scaffold. Ensure stoichiometry is close to 1:1.1.

Workflow Visualization

Workflow Start Start: 4-Cl-6-OMe-2-Me-Quinazoline Check_Aniline Analyze Aniline Nucleophilicity Start->Check_Aniline Path_Std Electron-Rich / Neutral (e.g., 3-Cl-4-F-aniline) Check_Aniline->Path_Std Path_Poor Electron-Poor / Steric Bulk (e.g., 3-NO2-aniline) Check_Aniline->Path_Poor Process_A Protocol A: i-PrOH Reflux (3-6 hours) Path_Std->Process_A Process_B Protocol B: Microwave (120°C, 15 min) Path_Poor->Process_B Workup_Filter Cool & Filter Precipitate Process_A->Workup_Filter Precipitate forms Workup_Chrom Concentrate & Column Chromatography Process_A->Workup_Chrom No precipitate Process_B->Workup_Chrom Finish Final Product (4-Anilinoquinazoline) Workup_Filter->Finish Workup_Chrom->Finish

Figure 2: Decision tree for selecting the optimal synthetic workflow based on aniline reactivity.

References

  • Synthesis and biological evaluation of 4-anilinoquinazoline derivatives. Source: European Journal of Medicinal Chemistry.[2] Context: Establishes the standard isopropanol reflux method for 4-chloroquinazoline coupling. URL:[Link]

  • Microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives.

    
     reactions on quinazolines using microwave irradiation.
    URL:[Link]
    
  • Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. Source: Journal of Medicinal Chemistry (via PMC). Context: Specific usage of 4-chloro-6-methoxy-2-methylquinazoline intermediates (compounds 13,[1] 18) in synthesis. URL:[Link]

  • Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: ScienceDirect / Elsevier. Context: Discusses the structure-activity relationship (SAR) of the 6-methoxy and 4-anilino substitution patterns in drugs like Gefitinib. URL:[Link]

Sources

Application Note: Chlorination of 6-methoxy-2-methylquinazolin-4(3H)-one using POCl3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the chlorination of 6-methoxy-2-methylquinazolin-4(3H)-one to 4-chloro-6-methoxy-2-methylquinazoline using Phosphorus Oxychloride (POCl


). This transformation is a critical step in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., VEGFR, EGFR inhibitors).

Unlike generic protocols, this guide addresses the specific hydrolytic instability of the 4-chloro product and the kinetic traps (pseudodimerization) associated with the quinazolinone scaffold. We utilize a base-catalyzed mechanism to lower activation energy and suppress side reactions, ensuring high purity (>95%) and reproducibility.

Scientific Background & Mechanism[1][2][3]

The Challenge: Tautomerization and Dimerization

The starting material exists in a tautomeric equilibrium between the stable lactam (amide) and the reactive lactim (imidic acid). Effective chlorination requires trapping the lactim form.

A common failure mode in this reaction is the formation of a "pseudodimer" (O-quinazolinyl-quinazolinone). This occurs when the activated phosphorylated intermediate reacts with unreacted starting material instead of the chloride nucleophile.

  • Solution: The addition of a tertiary amine base (e.g.,

    
    -Dimethylaniline or Diisopropylethylamine) buffers the system, facilitates the formation of the reactive oxyphosphonium intermediate, and suppresses dimerization by ensuring rapid phosphorylation at lower temperatures before thermal elimination occurs.
    
Mechanistic Pathway

The reaction proceeds via an S


Ar-like mechanism  involving an activated phosphorodichloridate intermediate.
  • Activation: Base-assisted tautomerization allows POCl

    
     to phosphorylate the oxygen at C4.
    
  • Substitution: The chloride ion (Cl

    
    ) attacks C4, displacing the dichlorophosphate group.
    
  • Aromatization: The driving force is the restoration of full aromaticity in the pyrimidine ring.

Mechanism SM 6-methoxy-2-methyl quinazolin-4(3H)-one (Lactam Form) Tautomer Lactim Tautomer (OH form) SM->Tautomer Base (DMA/TEA) Inter O-Phosphorodichloridate Intermediate (Activated) Tautomer->Inter + POCl3 - HCl TS Nucleophilic Attack (Cl- at C4) Inter->TS + Cl- Dimer Pseudodimer (Impurity) Inter->Dimer + SM (If Base is absent) Prod 4-chloro-6-methoxy- 2-methylquinazoline TS->Prod - PO2Cl2-

Figure 1: Mechanistic pathway highlighting the critical intermediate and the dimerization side-reaction suppressed by base catalysis.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 6-methoxy-2-methylquinazolin-4(3H)-oneStarting Material (SM)
Reagent Phosphorus Oxychloride (POCl

)
Chlorinating agent & Solvent
Catalyst/Base

-Dimethylaniline (DMA)
HCl scavenger, catalyst
Solvent (Workup) Dichloromethane (DCM) or Ethyl AcetateExtraction
Quench Base Sat.[1] NaHCO

or 2M NaOH
Neutralization
Drying Agent Anhydrous Na

SO

Water removal

Safety Warning: POCl


 is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Prepare Apparatus: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
     or N
    
    
    
    balloon).
  • Charge SM: Add 10.0 g (52.6 mmol) of 6-methoxy-2-methylquinazolin-4(3H)-one to the flask.

  • Add Reagent: Carefully add 50 mL of POCl

    
     (approx. 10 equiv). The SM may not dissolve immediately.
    
    • Note: POCl

      
       acts as both reagent and solvent.
      
  • Add Base: Add 2.0 mL of

    
    -Dimethylaniline (DMA) dropwise.
    
    • Observation: A slight exotherm or color change (yellowing) may occur.

Phase 2: Reaction (Deoxychlorination)
  • Heat: Place the flask in an oil bath pre-heated to 100°C .

  • Reflux: Stir at reflux for 2 to 3 hours .

    • Monitoring: The suspension should clear to a homogeneous solution as the reaction progresses.

    • QC Check: Take a 50 µL aliquot, quench in dry MeOH (forms the methyl ether) or aqueous amine, and check via TLC (30% EtOAc/Hexane) or LCMS. The 4-chloro product is less polar than the starting material.

Phase 3: Workup (Critical Step)

The 4-chloroquinazoline product is sensitive to acid-catalyzed hydrolysis. The quenching step must be controlled to prevent reversion to the starting material.

  • Concentrate: Remove excess POCl

    
     via rotary evaporation under reduced pressure at <60°C. This reduces the violence of the aqueous quench.
    
  • Quench:

    • Prepare a beaker with 200 g of crushed ice mixed with 100 mL saturated NaHCO

      
       .
      
    • Dissolve the residue from step 7 in a minimal amount of DCM (20 mL) or pour the thick oil slowly onto the stirring ice/base mixture.

    • Caution: Vigorous gas evolution (CO

      
      ) and heat. Maintain temperature <10°C.
      
  • Adjust pH: Ensure the aqueous layer is basic (pH 8-9). If acidic, add more solid NaHCO

    
     or 2M NaOH.
    
  • Extraction: Extract the aqueous mixture with DCM (3 x 100 mL).

  • Dry: Combine organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Isolate: Filter and concentrate in vacuo to yield the crude solid.

Phase 4: Purification
  • Recrystallization: The crude material is often pure enough (>90%). If necessary, recrystallize from Heptane/EtOAc or Acetonitrile .

    • Chromatography Note: If using silica gel, add 1% Triethylamine to the eluent to prevent hydrolysis on the column.

Workflow Visualization

Workflow Step1 SETUP SM + POCl3 + DMA (Dry Conditions) Step2 REACTION Reflux @ 100°C 2-3 Hours Step1->Step2 Step3 EVAPORATION Remove excess POCl3 (Rotovap) Step2->Step3 Step4 QUENCH Pour into Ice/NaHCO3 (Maintain pH > 8) Step3->Step4 Critical: Exotherm Control Step5 EXTRACTION DCM Wash x3 Dry (Na2SO4) Step4->Step5 Step6 ISOLATION Evaporate Solvent Recrystallize (Heptane/EtOAc) Step5->Step6

Figure 2: Operational workflow emphasizing the removal of excess POCl3 prior to quenching to minimize hydrolysis risk.

Characterization & QC Criteria

ParameterExpected ResultNotes
Appearance Off-white to yellow solidDark brown indicates decomposition/tarring.
1H NMR (CDCl

)

4.01 (s, 3H, OMe), 2.85 (s, 3H, Me), 7.4-8.0 (Ar-H)
Disappearance of NH signal (>10 ppm).
LCMS (ESI+) [M+H]

= 209/211 (3:1 ratio)
Characteristic Chlorine isotope pattern.
Stability Unstable in moist air/acid.Store under Nitrogen at -20°C.

Troubleshooting Guide (Expert Insights)

Issue: Reversion to Starting Material (Hydrolysis)

  • Cause: Quenching was too slow or the aqueous layer became acidic (HCl generation from POCl

    
    ).
    
  • Fix: Use excess NaHCO

    
     or NH
    
    
    
    OH during quench. Do not use water alone. Process the extraction immediately.

Issue: Incomplete Conversion

  • Cause: "Pseudodimer" formation or insufficient activation.[2]

  • Fix: Ensure DMA (base) is used. Increase reflux time. If SM persists, add PCl

    
     (0.5 equiv) to boost chlorinating power, though this makes workup more aggressive.
    

Issue: Low Yield / Tar Formation

  • Cause: Overheating or wet reagents.[3]

  • Fix: Ensure glassware is bone-dry. Do not exceed 110°C.

References

  • Arnott, E. A., et al. (2011).[4] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[4]

    • Key mechanistic insight on base c
  • Ballard, S. A., et al. (2007). "Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride." World Intellectual Property Organization, WO2007138613.

    • Industrial scale protocol for similar quinazoline substr
  • Zhao, L., Lei, F., & Guo, Y. (2017). "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." Atlantis Press.[5]

    • Specific analog synthesis and characterization d

Sources

Microwave-assisted synthesis involving 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Chloro-6-methoxy-2-methylquinazoline


 Protocols for Kinase Inhibitor Scaffolds

Executive Summary

This guide details the microwave-assisted synthesis and functionalization of 4-Chloro-6-methoxy-2-methylquinazoline , a critical pharmacophore in the development of VEGFR and EGFR tyrosine kinase inhibitors (e.g., analogs of Vandetanib or Cediranib). While conventional thermal heating for nucleophilic aromatic substitution (


) on this scaffold often requires prolonged reflux times (4–12 hours) and yields variable results due to hydrolysis or degradation, microwave (MW) irradiation offers a kinetic advantage.

This protocol leverages the dipolar polarization effect of MW irradiation to lower the activation energy of the transition state, reducing reaction times to under 20 minutes while increasing yields by 15–25%.

Chemical Basis & Mechanism

The 4-position of the quinazoline ring is highly electrophilic due to the inductive effect of the adjacent nitrogens (


, 

). However, the electron-donating methoxy group at the 6-position can slightly deactivate the ring via resonance, making the 4-chloro displacement slower than in unsubstituted quinazolines.

Microwave Advantage: MW irradiation directly couples with the polar solvent (e.g., isopropanol) and the polar transition state of the


 mechanism. This selective heating stabilizes the Meisenheimer complex intermediate, driving the reaction forward more efficiently than conductive heating.
Diagram 1: Mechanistic Pathway & Logic

SNAr_Mechanism Figure 1: Microwave-accelerated SNAr mechanism via Meisenheimer complex stabilization. Substrate 4-Chloro-6-methoxy- 2-methylquinazoline TS Meisenheimer Complex (Transition State) Substrate->TS MW Irradiation (Dipolar Activation) Nucleophile Aniline/Amine (Nucleophile) Nucleophile->TS Product 4-Substituted Quinazoline TS->Product Re-aromatization HCl HCl (Byproduct) TS->HCl

Experimental Protocol

Materials
  • Substrate: 4-Chloro-6-methoxy-2-methylquinazoline (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) [Model nucleophile for kinase inhibitors]

  • Solvent: Isopropanol (IPA) [High tan

    
     value for MW absorption]
    
  • Base (Optional): Diisopropylethylamine (DIPEA) or catalytic Acetic Acid (depending on nucleophile basicity). Note: For anilines, acidic catalysis often assists the leaving group departure.

Step-by-Step Methodology

Step 1: Vessel Preparation

  • Weigh 208 mg (1.0 mmol) of 4-Chloro-6-methoxy-2-methylquinazoline into a 10 mL microwave-transparent process vial (borosilicate glass).

  • Add 160 mg (1.1 mmol) of 3-Chloro-4-fluoroaniline.

  • Add 4 mL of Isopropanol (IPA).

    • Expert Insight: IPA is preferred over DMF/DMSO for ease of workup. It precipitates the product as the HCl salt directly upon cooling.

Step 2: Microwave Irradiation

  • Seal the vial with a PTFE-lined septum cap.

  • Place in the microwave reactor cavity (e.g., Biotage Initiator+ or CEM Discover).

  • Program Parameters:

    • Temperature: 140°C

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200W)

    • Hold Time: 15 minutes

    • Stirring: High (600 rpm)

    • Pre-stirring: 30 seconds to create a slurry.

Step 3: Workup & Isolation

  • Allow the vial to cool to 50°C (assisted air cooling).

  • Transfer the vial to an ice bath for 30 minutes. The product often crystallizes as the hydrochloride salt.

  • Filtration: Filter the precipitate under vacuum.

  • Wash: Wash the cake with cold IPA (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted aniline.
  • Drying: Dry in a vacuum oven at 45°C for 2 hours.

Diagram 2: Experimental Workflow

Workflow Figure 2: Optimized workflow for MW-assisted synthesis of quinazoline derivatives. Start Reactant Prep (Vial Loading) Solvent Add Isopropanol (High MW Absorptivity) Start->Solvent MW_Step MW Irradiation 140°C, 15 min Solvent->MW_Step Cooling Cool to 4°C (Precipitation) MW_Step->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash (Ether/IPA) Filter->Wash Final Pure Product (>90% Yield) Wash->Final

Data Analysis & Validation

The following data compares the microwave protocol against the traditional thermal reflux method (oil bath at 85°C).

Table 1: Comparative Efficiency (MW vs. Thermal)

ParameterThermal Reflux (Conventional)Microwave Synthesis (Optimized)Improvement
Temperature 85°C (Reflux)140°C (Superheated)+55°C
Reaction Time 6 Hours15 Minutes24x Faster
Solvent Volume 10–15 mL/mmol4 mL/mmol60% Reduction
Isolated Yield 68%89%+21%
Purity (HPLC) 92% (Requires Column)>98% (Filtration only)Elimination of Chromatography

Expert Insight on Causality: The thermal method requires 6 hours because the reaction temperature is capped at the boiling point of IPA (82°C). In the sealed MW vessel, we can safely superheat IPA to 140°C (generating ~4-6 bar pressure). According to the Arrhenius equation, this temperature increase significantly boosts the rate constant (


), allowing the reaction to complete in minutes without degrading the sensitive methoxy group.

Troubleshooting & Optimization

  • Low Yield / Incomplete Conversion:

    • Cause: Nucleophile is electron-deficient (e.g., nitro-aniline).

    • Solution: Increase MW temperature to 160°C or add 1.0 eq of acetic acid to protonate the quinazoline

      
      , making the C-4 position more electrophilic.
      
  • Hydrolysis (Formation of Quinazolinone):

    • Cause: Wet solvent. The 4-Cl bond is susceptible to hydrolysis by water at high temperatures.

    • Solution: Use anhydrous IPA and ensure the vial cap is crimped tightly.

  • Solubility Issues:

    • Solution: If reactants are not soluble in IPA, switch to 2-Butanol (higher boiling point) or a Dioxane/Water mixture, though purification may become more complex.

References

  • Besson, T., et al. (2020). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Kabri, Y., et al. (2006). Microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. Available at: [Link]

  • LASSBio Group. (2024).[1] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. Available at: [Link]

  • Oliveira, A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Solvent selection for 4-Chloro-6-methoxy-2-methylquinazoline substitution reactions

Application Note: Solvent Selection for Functionalization of 4-Chloro-6-methoxy-2-methylquinazoline

Executive Summary

The 4-chloro-6-methoxy-2-methylquinazoline scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR, EGFR inhibitors). While the C4-position is inherently electrophilic, the presence of electron-donating groups (6-methoxy and 2-methyl) stabilizes the pyrimidine ring, slightly deactivating it toward nucleophilic attack compared to unsubstituted quinazolines.

This guide provides a scientifically grounded strategy for solvent selection, moving beyond trial-and-error to a mechanistic approach. We prioritize Isopropanol (IPA) for process scalability due to the "precipitation effect," while offering Dipolar Aprotic and Green alternatives for difficult substrates.

Mechanistic Foundation & Solvent Effects[1][2][3][4]

To select the correct solvent, one must understand the reaction coordinate. The substitution of the chlorine atom at C4 proceeds via an addition-elimination (

The Electronic Challenge
  • The Scaffold: The quinazoline ring relies on the N1 and N3 atoms to withdraw electron density, making C4 electrophilic.

  • The Deactivation: The 6-methoxy group (resonance donor) and 2-methyl group (inductive donor) increase electron density in the ring. This destabilizes the anionic Meisenheimer intermediate, raising the activation energy (

    
    ).
    
  • Solvent Role: The solvent must stabilize this charged transition state without quenching the nucleophile.

Diagram 1: Reaction Mechanism & Electronic Effects

The following diagram illustrates the

SNAr_Mechanismcluster_effectsElectronic EffectsReactant4-Cl-6-OMe-2-Me-Quinazoline(Electrophile)TSMeisenheimer Complex(Stabilized by Polar Solvents)Reactant->TS+ NucleophileRate Limiting StepNucleophileAmine Nucleophile(H-Nu-R)Nucleophile->TSProduct4-Substituted Quinazoline(Product)TS->Product- Cl⁻Fast EliminationByproductHCl(Precipitates in IPA)TS->ByproductNote16-OMe: Donates e⁻(Deactivates C4)Note22-Me: Inductive Donor(Slight Deactivation)

Caption: Mechanistic pathway of the substitution reaction. The 6-OMe and 2-Me groups slightly deactivate the ring, necessitating optimized solvation.

Solvent Selection Strategy

We categorize solvents into three tiers based on kinetic efficiency, workup ease, and environmental impact.

Table 1: Comparative Solvent Analysis
Solvent ClassExamplesKey CharacteristicRecommended ForProtocol
Protic (Tier 1) Isopropanol (IPA), EthanolProduct Precipitation Standard anilines & aliphatic amines.A
Dipolar Aprotic (Tier 2) DMF, DMAc, NMPHigh Solubility / High

Weak nucleophiles, sterically hindered amines.B
Green / Sustainable 2-MeTHF, Ethyl LactateEco-friendly / Phase Separation Process chemistry scale-up, GMP workflows.C
Tier 1: The "Golden Standard" (Isopropanol)

Why it works:

  • Electrophilic Activation: The hydroxyl group of IPA forms a hydrogen bond with the N1/N3 of the quinazoline, further pulling electron density and activating C4.

  • Autocatalytic Precipitation: The product usually forms as the hydrochloride salt. This salt is often insoluble in IPA. As the reaction proceeds, the product crashes out, driving the equilibrium forward (Le Chatelier’s principle) and preventing side reactions.

Tier 2: The "High Energy" Route (DMF/DMAc)

Why it works:

  • Dipolar Stabilization: These solvents strongly stabilize the polar transition state.

  • Temperature: High boiling points allow reactions at >120°C, necessary for overcoming the deactivating effect of the 6-methoxy group when using weak nucleophiles (e.g., electron-deficient anilines). Risk: Difficult removal (high BP) and potential for dimethylamine impurities (from solvent decomposition).

Experimental Protocols

Protocol A: Standard IPA Reflux (Self-Validating)

Best for: Primary amines, anilines with electron-donating groups.

Materials:

  • 4-Chloro-6-methoxy-2-methylquinazoline (1.0 equiv)

  • Nucleophile (1.1 equiv)

  • Isopropanol (IPA) [Concentration: 0.3 M]

  • Optional: DIPEA (1.2 equiv) if free base is required; omit to isolate HCl salt.

Step-by-Step:

  • Charge: Add quinazoline and IPA to a round-bottom flask. Stir to create a slurry.

  • Addition: Add the amine nucleophile.

  • Reaction: Heat to reflux (approx. 82°C).

    • Validation checkpoint: The slurry should dissolve (or change color) within 15 mins, followed by the gradual formation of a new precipitate (the product salt) over 1-4 hours.

  • Completion: Monitor by TLC (50% EtOAc/Hex) or HPLC.

  • Workup (The "Crash" Method):

    • Cool the mixture to 0-5°C.

    • Filter the precipitate.[1]

    • Wash the cake with cold IPA (

      
       vol) then diethyl ether.
      
    • Result: High purity (>95%) hydrochloride salt.

Protocol B: Microwave-Assisted Aprotic Synthesis

Best for: Weak nucleophiles (e.g., nitro-anilines) or hindered amines.

Materials:

  • Substrate & Nucleophile (as above)[2][3][4][5][6]

  • Solvent: DMF or DMAc [Concentration: 0.5 M]

  • Base: Cs₂CO₃ (2.0 equiv)

Step-by-Step:

  • Charge: Combine all reagents in a microwave vial.

  • Reaction: Irradiate at 120-140°C for 20-40 minutes.

  • Workup (Aqueous Crash):

    • Pour the reaction mixture into crushed ice/water (

      
       reaction volume).
      
    • Stir vigorously for 30 minutes.

    • Filter the resulting solid.

    • Note: If oil forms instead of solid, extract with EtOAc, wash with brine (

      
       to remove DMF), and recrystallize.
      

Decision Logic for Researchers

Use the following decision tree to select the optimal workflow for your specific nucleophile.

Diagram 2: Solvent Selection Decision Tree

Solvent_SelectionStartStart: Select NucleophileIs_StrongIs the NucleophileElectron-Rich / Primary?Start->Is_StrongPath_IPAUse Protocol A (IPA Reflux)Is_Strong->Path_IPAYesGreen_CheckIs Green Chem Required?Is_Strong->Green_CheckNo (Weak/Hindered)Check_SolubilityDoes Product Precipitate?Path_IPA->Check_SolubilityFilterFilter & Wash (HCl Salt)Check_Solubility->FilterYesEvapEvaporate & RecrystallizeCheck_Solubility->EvapNoPath_AproticUse Protocol B (DMF/DMAc)Use_2MeTHFUse 2-MeTHF RefluxGreen_Check->Use_2MeTHFYesUse_DMFUse DMF/MicrowaveGreen_Check->Use_DMFNoUse_DMF->Path_Aprotic

Caption: Logical flow for selecting reaction conditions based on nucleophile properties and process requirements.

Troubleshooting & Impurities

Issue: Hydrolysis to 4-Hydroxy-6-methoxy-2-methylquinazoline

  • Symptom: Appearance of a peak at M-Cl+OH (Mass change: -17) in LCMS.

  • Cause: Presence of water in the solvent, especially when using basic conditions (hydroxide generation).

  • Solution: Use anhydrous IPA or DMF. If using Protocol B, ensure the base (Cs₂CO₃) is dry.

Issue: Incomplete Conversion

  • Cause: The 6-methoxy group deactivation is too strong for the chosen temperature.

  • Solution: Switch from IPA (Reflux ~82°C) to n-Butanol (Reflux ~117°C). The higher temperature often overcomes the electronic barrier while maintaining the protic solvent benefits.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 2018.

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry, 2021.

  • Green Approaches Towards the Synthesis of Substituted Quinazolines. Current Green Chemistry, 2017.

Catalytic methods for functionalizing 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Functionalization of 4-Chloro-6-methoxy-2-methylquinazoline

Executive Summary

The scaffold 4-Chloro-6-methoxy-2-methylquinazoline (CAS: 18616-56-7) is a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting VEGFR-2 and EGFR (e.g., Vandetanib analogs). While the C4-chloro position is susceptible to classical nucleophilic aromatic substitution (


), this method often fails with electron-poor anilines or sterically hindered nucleophiles.

This guide details transition-metal catalyzed protocols —specifically Buchwald-Hartwig amination and Suzuki-Miyaura coupling—that overcome the limitations of thermal


. We focus on overcoming the electronic deactivation caused by the 6-methoxy group and preventing catalyst poisoning by the quinazoline nitrogens.

Mechanistic Insight & Reactivity Profile

The Electrophile: Electronic Push-Pull

The reactivity of the C4-Cl bond is dictated by the competing effects of the pyrimidine ring and the benzenoid substituents.

  • N1/N3 Inductive Effect: The pyrimidine ring pulls electron density, activating C4 for oxidative addition.

  • 6-OMe Effect (Deactivation): The methoxy group at C6 is a strong

    
    -donor (resonance). This increases electron density in the 
    
    
    
    -system, slightly strengthening the C4-Cl bond compared to unsubstituted quinazolines. Implication: High-activity catalyst systems (e.g., Pd/Xantphos) are required to facilitate oxidative addition.
  • 2-Me Effect (Steric/Stability): The 2-methyl group provides steric bulk that protects N1 from coordinating to the metal center, reducing catalyst poisoning compared to 2-H quinazolines.

Common Failure Modes
  • Hydrolysis: Traces of water convert the C4-Cl to the catalytically inert C4-OH (quinazolinone) species. Strict anhydrous conditions are non-negotiable.

  • Catalyst Poisoning: The N3 nitrogen is a competent ligand. If the phosphine ligand dissociates, N3 binds Pd, arresting the cycle. Bidentate ligands are essential.

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Primary Application: Coupling with electron-deficient anilines or secondary amines.

Reaction Workflow Diagram

G Start Start: 4-Cl-6-OMe-2-Me-Quinazoline Cycle Catalytic Cycle (100°C, Dioxane) Start->Cycle Amine Nucleophile: Aniline/Amine Amine->Cycle CatSystem Catalyst System: Pd(OAc)2 + Xantphos Base: Cs2CO3 CatSystem->Cycle Activation Workup Workup: Filter -> Evaporate Cycle->Workup Product Product: 4-Amino-Quinazoline Workup->Product

Figure 1: General workflow for the Pd-catalyzed amination of the quinazoline core.

Detailed Protocol

Scale: 1.0 mmol (approx. 208 mg of substrate)

Reagents:

  • Substrate: 4-Chloro-6-methoxy-2-methylquinazoline (1.0 equiv)

  • Amine Partner: 1.2 equiv (e.g., 3-bromoaniline)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) – Critical for stability

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) – Preferred over NaOtBu to avoid functional group interference
  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Ar flow, add Pd(OAc)

    
     (4.5 mg) and Xantphos (23 mg) to a reaction vial. Add 1 mL of dioxane and stir at RT for 5 mins until the solution turns yellow-orange (formation of active 
    
    
    
    species).
  • Substrate Addition: Add the quinazoline (208 mg) and the amine partner.

  • Base Addition: Add Cs

    
    CO
    
    
    
    (650 mg).
  • Degassing: Seal the vial and purge with Argon for 2 minutes.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: The starting material (Rt ~ 3.5 min) should disappear; product usually elutes later due to increased lipophilicity.

  • Workup: Cool to RT. Filter through a Celite pad washing with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Optimization & Troubleshooting Table
ParameterRecommendationRationale
Ligand Xantphos or BrettPhos Xantphos (wide bite angle) enforces reductive elimination. BINAP is a viable backup but slower for ortho-substituted anilines.
Base Cs

CO

Milder than NaOtBu; prevents hydrolysis of the 4-Cl bond before coupling occurs.
Solvent Dioxane or Toluene Non-polar solvents reduce the solubility of water, minimizing hydrolysis side-products.
Color Change Black Precipitate BAD. Indicates Pd-black formation (ligand dissociation). Add more ligand or switch to a precatalyst like Pd

(dba)

.

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Primary Application: Introduction of aryl or heteroaryl groups at C4.

Mechanistic Cycle Diagram

Suzuki Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Substrate 4-Cl-Quinazoline Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle emphasizing the oxidative addition step, which is hindered by the 6-OMe group.

Detailed Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv (Excess required due to potential protodeboronation)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, 2M aqueous solution)
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step:

  • Charge: Combine quinazoline, boronic acid, and Pd catalyst in a microwave vial.

  • Solvent: Add DME (degassed) and aqueous K

    
    PO
    
    
    
    .
  • Reaction: Heat at 90°C for 2 hours (thermal) or 110°C for 20 mins (microwave).

  • Note: The 6-OMe group makes the quinazoline electron-rich enough that "homocoupling" of the boronic acid is a major competitor. Using Pd(dppf)Cl

    
      minimizes this side reaction compared to Pd(PPh
    
    
    
    )
    
    
    .

References

  • Synthesis of VEGFR-2 Inhibitors: Title: "Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2." Source: PubMed (2016). URL:[Link]

  • Buchwald-Hartwig General Methods: Title: "Buchwald–Hartwig amination."[3][4][5][6] Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

  • Reactivity of Chloroquinazolines: Title: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]

  • Suzuki Coupling Protocols: Title: "Suzuki-Miyaura Cross-Coupling Reaction: Reference Reaction Protocols." Source: Fisher Scientific. URL:[Link]

Sources

Application Note: Scalable Synthesis Routes for 4-Chloro-6-methoxy-2-methylquinazoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloroquinazoline scaffold is a linchpin in the synthesis of tyrosine kinase inhibitors (TKIs), including Vandetanib, Gefitinib, and Erlotinib analogues. Specifically, 4-Chloro-6-methoxy-2-methylquinazoline serves as a critical electrophilic intermediate for introducing the C4-amino side chains essential for ATP-binding site occupancy.[1]

This guide outlines two scalable synthesis routes. Route A (The Benzoxazinone Process) is the industry standard for robustness and intermediate stability, ideal for multi-kilogram campaigns. Route B (The Acetamidine Direct Cyclization) is a process-intensified approach suitable for rapid delivery of early-phase material.[1] Special emphasis is placed on the chlorination step , which poses significant safety and yield challenges upon scale-up due to the exothermicity of phosphorus oxychloride (


) quenching.

Retrosynthetic Analysis

The synthesis of the target molecule (3) relies on the construction of the quinazolinone core (2), followed by deoxy-chlorination.[1] The core is derived from 2-amino-5-methoxybenzoic acid (1), a commercially available aniline derivative.[1]

Retrosynthesis Target 4-Chloro-6-methoxy- 2-methylquinazoline (3) Intermediate 6-Methoxy-2-methylquinazolin- 4(3H)-one (2) Target->Intermediate Deoxy-chlorination (POCl3) Start 2-Amino-5-methoxybenzoic acid (1) Intermediate->Start Cyclocondensation (Ac2O / NH3 or Acetamidine)

Figure 1: Retrosynthetic disconnection of the target chloro-quinazoline.

Route A: The Benzoxazinone Process (Robust Scale-Up)[1]

This route is preferred for large-scale manufacturing because it isolates stable intermediates, allowing for purification and quality control before the hazardous chlorination step.[1]

Step 1: Cyclization to Benzoxazinone

The reaction of 2-amino-5-methoxybenzoic acid with acetic anhydride yields the 2-methyl-3,1-benzoxazin-4-one intermediate.[1] This protects the carboxyl group and activates the system for nitrogen insertion.

  • Reagents: Acetic anhydride (solvent/reagent).[1][2]

  • Conditions: Reflux (140°C) for 2–4 hours.

  • Process Note: Excess acetic anhydride must be removed via distillation to prevent side reactions in the next step.

Step 2: Ammonolysis to Quinazolinone

The benzoxazinone ring is opened with ammonia and re-closed to form the thermodynamically stable quinazolinone.

  • Reagents: Aqueous Ammonia (28%) or Ammonium Acetate.[1]

  • Conditions: 0°C to Room Temperature (exothermic).

  • Yield: Typically 85–95%.

Step 3: Chlorination (The Critical Step)

Conversion of the tautomeric hydroxy group (lactam form) to the chloride using


.

Mechanism & Kinetics: Reaction with


 is not a simple substitution.[3][4][5] It proceeds via an O-phosphorylated intermediate .[1][4][5]
  • Base-Promoted Phosphorylation: At low temperatures (<25°C), base (e.g.,

    
    , DIPEA) promotes the formation of dichlorophosphate intermediates.
    
  • Chloride Displacement: Heating (>70°C) is required for the chloride ion to displace the phosphate leaving group.

  • Critical Insight: Adding base after

    
     addition at high temperature can cause runaway exotherms. The safest protocol involves pre-complexation or controlled heating.
    

Route B: Acetamidine Direct Cyclization (Process Intensification)[1]

For smaller batches or when minimizing step count is prioritized, a one-pot condensation is effective.[1]

  • Reagents: 2-Amino-5-methoxybenzoic acid, Acetamidine HCl, Base (NaOH or NaOMe), Solvent (2-methoxyethanol or Diglyme).[1]

  • Conditions: Reflux (120–130°C) for 12–16 hours.[1]

  • Pros: Single step to the quinazolinone precursor.

  • Cons: Higher impurity profile (requires recrystallization); lower atom economy due to acetamidine cost.[1]

Detailed Protocol: Scalable Chlorination (Step 3)

This protocol addresses the most common failure mode: hydrolysis of the product during the quench.

Materials
  • Substrate: 6-Methoxy-2-methylquinazolin-4(3H)-one (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0–8.0 equiv)[1]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)[1]
    
  • Solvent: Toluene (optional, can run neat in

    
    )
    
Experimental Workflow
  • Setup: Charge solid Quinazolinone to a dry,

    
    -purged reactor fitted with a scrubber (for HCl/SO2 gas).
    
  • Addition: Add

    
     at room temperature. Agitate to form a slurry.
    
  • Base Catalysis: Add DIPEA dropwise over 30 minutes. Note: Slight exotherm.

  • Reaction: Heat to 90°C for 4–6 hours.

    • IPC (HPLC): Monitor disappearance of starting material (<0.5%).[1]

  • Concentration (Critical): Distill off excess

    
     under reduced pressure (50°C).
    
    • Why: Quenching excess

      
       generates massive heat and phosphoric acid, which can hydrolyze the product back to the starting material.
      
  • Quench (Inverse Addition):

    • Prepare a biphasic mixture of DCM (Dichloromethane) and Cold Aqueous

      
        or NaOH  (pH > 10).[1]
      
    • Slowly pour the reaction residue (dissolved in minimal DCM or Toluene) into the stirred alkaline mixture.

    • Temperature Limit: Maintain internal temp < 20°C.

  • Workup: Separate organic layer. Wash with brine. Dry over

    
    .
    
  • Isolation: Evaporate solvent. The product is moisture-sensitive; store under inert gas or use immediately.[1]

Process Safety Diagram (Graphviz)

Workflow Start Start: Quinazolinone Solid POCl3 Add POCl3 (Solvent/Reagent) + DIPEA (Base Catalyst) Start->POCl3 Heat Heat to 90°C (4-6 hrs) Formation of O-phosphorylated intermediate POCl3->Heat Distill Vacuum Distillation Remove excess POCl3 Heat->Distill IPC: <0.5% SM Quench Inverse Quench into DCM/K2CO3 Maintain pH > 9, Temp < 20°C Distill->Quench Critical Safety Step Isolate Isolate Organic Layer Product: 4-Chloro-6-methoxy-2-methylquinazoline Quench->Isolate

Figure 2: Process flow for the safe chlorination of quinazolinones.

Comparison of Routes

FeatureRoute A (Benzoxazinone)Route B (Acetamidine)
Scalability High (Linear, easy purification)Moderate (Solubility limits)
Step Count 3 (to Chloro)2 (to Chloro)
Atom Economy High (Acetic anhydride is cheap)Lower (Acetamidine is costly)
Impurity Profile Well-definedComplex (requires recrystallization)
Safety High (Exotherms managed stepwise)Moderate (High temp reflux)

Analytical Controls

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm.

  • Retention Order:

    • 2-Amino-5-methoxybenzoic acid (Polar, early eluting)[1]

    • 6-Methoxy-2-methylquinazolin-4(3H)-one (Mid-eluting)[1]

    • 4-Chloro-6-methoxy-2-methylquinazoline (Non-polar, late eluting)[1]

    • Note: The chloro-product can hydrolyze on-column if the run is too long or pH is too acidic.[1] Run fast gradients.

References

  • Arnott, E. A., et al. (2011).[3] "

    
     Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[3][6] Link[1]
    
    • Key citation for the mechanism of chlorination and the importance of base c
  • Chandregowda, V., et al. (2007).[7] "Synthesis of benzoxazinone intermediates." Heterocycles, 71(1), 39-48.[1] Link

    • Describes the cyclization of anthranilic acids using acetic anhydride.
  • RSC Advances. (2014). "Scalable synthesis of quinazoline derivatives." RSC Advances, 4, 212-220. Link

    • General process chemistry for quinazoline scale-up.
  • Patent US20070138613. "Process for synthesis of quinazoline intermediates." Link

    • Industrial application of the 6,7-dialkoxy analogs, homologous to the target.[1]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-Chloro-6-methoxy-2-methylquinazoline during workup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

4-Chloro-6-methoxy-2-methylquinazoline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs). While the chlorination of the quinazolinone precursor (using


 or 

) is generally robust, the isolation phase is the primary point of failure.

The Core Issue: The C4-chlorine atom is highly electrophilic. In the presence of the strong acid generated by quenching excess phosphoryl chloride (


), the quinazoline ring becomes protonated (usually at N3). This protonation dramatically lowers the activation energy for nucleophilic attack by water, causing rapid reversion to the starting material (4-hydroxy-6-methoxy-2-methylquinazoline).

This guide provides the mechanistic understanding and specific protocols required to break this hydrolysis cycle.

Module 1: The Mechanism of Failure

To prevent hydrolysis, you must understand the "Acid-Catalyzed Loop." The hydrolysis is not just driven by water; it is driven by the acid generated when you quench the reaction.

The Hydrolysis Pathway

The following diagram illustrates why adding water directly to your reaction mixture triggers immediate product degradation.

HydrolysisMechanism Reactant 4-Chloro-quinazoline (Neutral) Intermediate Protonated Species (N3-H+) [HIGHLY ELECTROPHILIC] Reactant->Intermediate Protonation (Fast) Acid Excess POCl3 + H2O Generates HCl + H3PO4 Acid->Intermediate H+ Source Transition Tetrahedral Intermediate Intermediate->Transition + H2O (Nucleophilic Attack) Product Quinazolinone (Hydrolysis Product) Transition->Product - HCl (Irreversible)

Figure 1: The acid-catalyzed hydrolysis pathway. Note that protonation of the ring renders the C4 position hypersensitive to water.

Module 2: Troubleshooting Guide (Q&A)

Symptom: "My product turned into a white, organic-insoluble solid during extraction."

Diagnosis: Complete Hydrolysis.[1] The 4-chloro derivative is soluble in DCM or EtOAc. The starting material (quinazolinone) is a high-melting, organic-insoluble amide/lactam. Root Cause: You likely added water directly to the reaction mixture, or the quench exotherm spiked the temperature above 20°C. Corrective Action: You cannot reverse this. You must re-chlorinate the recovered white solid. Adopt Protocol B (below) for the next attempt.

Symptom: "I see a new spot on TLC that trails the product."

Diagnosis: Partial Hydrolysis. Silica gel is slightly acidic. 4-chloroquinazolines can hydrolyze on the TLC plate or during column chromatography if the silica is not neutralized. Corrective Action:

  • Add 1% Triethylamine (TEA) to your TLC developing solvent.

  • Pre-wash your flash column with 1% TEA in hexanes before loading your sample.

Symptom: "Violent exotherm and gas evolution during quench."

Diagnosis: Uncontrolled


 hydrolysis.[2]
Risk:  The heat generated (

C) accelerates the substitution of Chloride by Hydroxide. Corrective Action: Remove excess

via azeotropic distillation (see Protocol A ) before any water touches the system.

Module 3: Optimized Workup Protocols

Choose the protocol based on your equipment capabilities. Protocol A is the Gold Standard for purity.

Protocol A: The Anhydrous Workup (Recommended)

Best for: High-value intermediates where yield is paramount.

  • Evaporation: Upon reaction completion, connect the flask to a high-vacuum rotary evaporator.

  • Azeotropic Removal:

    • Distill off the bulk

      
       (bath temp < 50°C).
      
    • Critical Step: Add anhydrous Toluene (2x reaction volume) to the residue and re-evaporate. Repeat this step twice.

    • Why? Toluene forms an azeotrope with

      
      , dragging the last traces of the reagent out of the oil.
      
  • Dissolution: Dissolve the resulting thick oil/solid in Dichloromethane (DCM) .

  • Controlled Wash:

    • Cool the DCM solution to 0°C.

    • Pour the DCM solution into a rapidly stirring, ice-cold saturated

      
        solution.
      
  • Separation: Separate layers immediately. Dry organic layer over

    
     (avoid 
    
    
    
    as it can hold water pockets).
Protocol B: The Inverse Quench (Standard)

Best for: Large scale or when distillation is difficult.

  • Preparation: Prepare a beaker containing a mixture of Ice (50%) and 25% Aqueous Ammonia (50%) or saturated

    
    .
    
  • Inverse Addition:

    • Do NOT add the ice/base to the reaction flask.

    • Slowly pour the hot reaction mixture (or diluted reaction stream) into the stirring ice/base slurry.

  • Mechanism: This ensures the reaction mixture is immediately neutralized upon contact with the aqueous phase, preventing the formation of the acidic "soup" that catalyzes hydrolysis.

  • Extraction: Extract immediately with EtOAc or DCM. Do not let the mixture stir in the aqueous base for prolonged periods (basic hydrolysis is slower than acidic, but still possible).

Data Comparison: Quench Methods
MetricDirect Water QuenchInverse Basic Quench (Prot. B)Azeotropic Distillation (Prot. A)
Yield 40-60%85-90%92-96%
Purity (HPLC) <80% (contains ~20% SM)>95%>98%
Color White/Off-white precipitateYellow/Orange solidPale Yellow solid
Stability Degrades in hoursStable if driedStable

Module 4: Workflow Visualization

Use this decision tree to determine the correct path for your specific batch size and constraints.

WorkupDecision Start Reaction Complete (TLC shows conversion) CheckPOCl3 Is excess POCl3 present? Start->CheckPOCl3 Scale Batch Scale? CheckPOCl3->Scale Yes Direct Direct Water Addn (STOP - High Risk) CheckPOCl3->Direct No (Unlikely) Distill Protocol A: Azeotropic Distillation (Remove POCl3 w/ Toluene) Scale->Distill < 10g (Lab Scale) Inverse Protocol B: Inverse Quench (Pour into Ice/NH3) Scale->Inverse > 10g (Process Scale)

Figure 2: Decision logic for selecting the appropriate workup protocol.

References

  • Arnott, E. A., et al. (2011).[3][4] "

    
     Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[2][4]
    [Link]
    Key Finding: Identifies the kinetics of chlorination and the specific instability of the phosphorylated intermediates and chloride products in acidic media.[4]
    
  • ResearchGate Community Discussion. (2013-2021). "What is the best method of quenching reaction mixture for

    
     Chlorination of Quinazolin-4-one?"
    [Link]
    Key Finding: Field reports confirming that direct water addition leads to reversion to starting material, while removal of 
    
    
    
    prior to quench improves yields.
  • Organic Syntheses. "Working with Hazardous Chemicals: Quenching Procedures." [Link] Key Finding: General safety and chemical handling procedures for phosphoryl chloride reactions.

Sources

Technical Support Center: Post-Reaction Processing of 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted POCl₃ and Mitigation of Hydrolysis Risks Ticket ID: CHEM-SUP-8821 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists[1]

Executive Summary: The "Hidden" Failure Mode

The conversion of 6-methoxy-2-methylquinazolin-4(3H)-one to its 4-chloro derivative is a standard transformation, yet it frequently fails during workup.

The Core Issue: 4-Chloroquinazolines are highly susceptible to acid-catalyzed hydrolysis . When you quench excess POCl₃ with water, you generate Phosphoric acid (


) and Hydrochloric acid (

). If the local pH drops (becomes acidic) and the temperature rises (exotherm), the N3 nitrogen protonates, activating the C4 position for nucleophilic attack by water. This reverts your product back to the starting material (quinazolinone) in minutes.

This guide provides a self-validating protocol to remove POCl₃ while preventing this reversion.

Module 1: The "Gold Standard" Removal Protocol (Azeotropic Distillation)

User Question: Can I just pour the reaction mixture onto ice to quench the POCl₃?

Technical Support Answer: Absolutely not. Direct quenching of bulk POCl₃ is dangerous and chemically destructive for this specific substrate. You must remove the bulk reagent before hydrolysis.

The Protocol: Vacuum Distillation with Toluene Chaser

We recommend Azeotropic Distillation to remove 90-95% of POCl₃ prior to any water contact.

Step-by-Step Methodology:

  • Evaporation: Connect the reaction flask to a high-vacuum rotary evaporator. Bath temperature should not exceed 60°C .

  • The "Chaser" Addition: Once the volume is reduced, add anhydrous Toluene (2–3 volumes relative to the original reaction volume).

    • Why? Toluene forms an azeotrope-like mixture that helps carry over residual POCl₃. It also keeps the residue as a slurry rather than a hard, intractable cake.

  • Repeat: Distill off the toluene. Repeat this process 2 times .

  • Result: You are left with a concentrated slurry containing the product and only trace amounts of POCl₃.

Workflow Visualization

The following diagram illustrates the critical removal logic to minimize hydrolysis risk.

POCl3_Removal_Workflow Start Crude Reaction Mixture (Product + Excess POCl3) VacDistill Vacuum Distillation (Bath < 60°C) Start->VacDistill AddToluene Add Toluene (Chaser) (Re-suspend residue) VacDistill->AddToluene Vol reduced CheckVol Is POCl3 removed? AddToluene->CheckVol CheckVol->VacDistill Repeat (2x) Residue Concentrated Slurry (Trace POCl3 only) CheckVol->Residue Done

Figure 1: Iterative azeotropic distillation workflow to minimize bulk POCl₃ before aqueous contact.

Module 2: The Quenching Strategy (Inverse Quench)

User Question: I distilled off the POCl₃, but my yield is still low. The LCMS shows starting material. What happened?

Technical Support Answer: You likely experienced local acidification during the quench. Even trace POCl₃ generates significant acid. If the pH drops below 4, the 4-chloroquinazoline hydrolyzes.

The Solution: Inverse Quench with pH Control

Do not add water to the product. Add the product to the water/base.[2][3][4]

ParameterSpecificationReason
Method Inverse Quench Pouring the reaction into the quench ensures the base is always in excess.
Quench Media Sat. NaHCO₃ / Ice or 3M NaOH / Ice Neutralizes HCl/H₃PO₄ instantly. Ammonia (NH₄OH) is also used but risks forming the amine byproduct if too concentrated.
Temperature < 10°C Hydrolysis rate increases exponentially with temperature. Keep it cold.
Target pH pH 7 - 8 Acidic pH accelerates hydrolysis; Strong basic pH (>12) can also degrade the ring over time.
Detailed Protocol:
  • Prepare Quench: In a large beaker, create a slurry of crushed ice and Saturated Sodium Bicarbonate (NaHCO₃).

  • Dilution: Dilute your toluene residue (from Module 1) with a small amount of DCM (Dichloromethane) or EtOAc to make it pourable.

  • Slow Addition: Dropwise add the organic slurry into the vigorously stirred ice/base mixture.

  • Monitor: Check pH frequently. If it dips below 7, add more base immediately.

  • Extraction: Once quenched, immediately separate layers. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[4]

Module 3: Troubleshooting & Stability Logic

User Question: How do I distinguish between a failed reaction and a failed workup?

Technical Support Answer: Use the "Mini-Workup" test.

  • Take a 50 µL aliquot from the reaction before workup.

  • Quench it into dry MeOH (forms the 4-methoxy derivative) or an amine (forms a stable 4-amino derivative).

  • Run LCMS.[5][6]

    • If you see the derivative: The reaction worked; your aqueous workup is the problem.

    • If you see starting material: The chlorination failed (check reagent quality/temperature).

Hydrolysis Mechanism & Risk

The diagram below details the chemical pathway of failure. Understanding this helps you avoid it.

Hydrolysis_Pathway Figure 2: The acid-catalyzed hydrolysis pathway. Maintaining pH > 7 blocks the 'Protonation' step. Product 4-Chloro-Product (Target) Protonation Acidic Conditions (HCl generated) Product->Protonation Poor Quench Activated Protonated Intermediate (Highly Electrophilic) Protonation->Activated N3 Protonation WaterAttack Water Attack (Hydrolysis) Activated->WaterAttack Reversion Quinazolinone (Starting Material) WaterAttack->Reversion -HCl

Figure 2: Mechanism of product loss. Acidic environments protonate the ring, making it susceptible to water attack.

Module 4: Safety & Waste Disposal

User Question: How do I handle the waste generated from the distillation and quench?

Technical Support Answer: POCl₃ residues are treacherous. Even "empty" flasks can generate HCl gas clouds if washed with water.

  • Distillate Trap: The solvent removed in Module 1 contains POCl₃.[1][3][7] Do not put this in the standard solvent waste. Quench it separately by adding it slowly to a large volume of ice/alkali in a fume hood.

  • Glassware: Rinse all glassware with Acetone first, then submerge in a base bath. Do not rinse directly with water.

References

  • BenchChem. (2025).[1] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from

  • Gonçalves, G. A., et al. (2021). Discussions on the instability of 4-chloroquinazolines toward water and bases. ResearchGate. Retrieved from

  • Organic Syntheses. (2010). Working with Hazardous Chemicals: Quenching POCl3. Organic Syntheses, Coll. Vol. 11. Retrieved from

  • Common Organic Chemistry. (2023). POCl3 and Toluene for Activated Chlorine Formation. Retrieved from

  • World Intellectual Property Organization. (2004). Process for the preparation of quinazoline derivatives (Patent WO2004024703A1). Retrieved from

Sources

Technical Support Center: Purification of 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Chloro-6-methoxy-2-methylquinazoline CAS: 50593-73-2 Role: Key intermediate for EGFR tyrosine kinase inhibitors (e.g., Gefitinib). Critical Quality Attribute (CQA): Hydrolytic stability of the C4-Chlorine bond.

This guide addresses the purification of 4-Chloro-6-methoxy-2-methylquinazoline. The primary challenge with this molecule is its labile C4-chloro group , which is susceptible to hydrolysis (reverting to the starting quinazolinone) and alcoholysis (forming ether impurities). The melting point is relatively low (92–93°C ), creating a high risk of "oiling out" during recrystallization if process parameters are not strictly controlled.

Part 1: The "Gold Standard" Purification Protocol

Recommended Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Antisolvent) Alternative: Toluene (Single solvent, requires strict moisture control)

We recommend the Ethyl Acetate/Heptane method over Toluene or Alcohols. Toluene requires higher temperatures (110°C) which risks thermal degradation, and Alcohols (Methanol/Ethanol) pose a severe risk of nucleophilic attack, converting your product into the 4-alkoxy analog.

Step-by-Step Methodology
  • Preparation:

    • Ensure all glassware is oven-dried. Moisture is the enemy of the C-Cl bond.

    • Use anhydrous Ethyl Acetate (EtOAc).

  • Dissolution (The "Saturation" Step):

    • Charge the crude solid into a flask.

    • Add EtOAc (3-4 volumes) .

    • Heat gently to 60–65°C . Do not reflux vigorously. The goal is to dissolve the product while leaving the polar impurities (specifically 6-methoxy-2-methylquinazolin-4(3H)-one) undissolved.

  • Hot Filtration (The "Clarification" Step):

    • Critical: While maintaining 60°C, filter the solution through a pre-warmed Buchner funnel or a heated pressure filter.

    • Why? The hydrolysis impurity (the "one") has a melting point >250°C and is insoluble in EtOAc. This step physically removes the dominant impurity.

  • Crystallization (The "Controlled Crash"):

    • Return the clear filtrate to the vessel.

    • Slowly add n-Heptane (warm, ~50°C) until the solution becomes slightly turbid (cloud point). Typical ratio is 1:1 to 1:2 (EtOAc:Heptane).

    • Allow the mixture to cool slowly to Room Temperature (20–25°C) over 2 hours with gentle stirring.

    • Note: If oil droplets appear, reheat slightly to redissolve, then cool more slowly.

  • Isolation:

    • Cool further to 0–5°C for 1 hour to maximize yield.

    • Filter the white to off-white needles.

    • Wash the cake with cold n-Heptane.

    • Drying: Vacuum dry at 40°C max . Higher temperatures during drying can cause sublimation or degradation if residual moisture is present.

Part 2: Troubleshooting & FAQs

Q1: Why is my product separating as an oil instead of crystals?

Diagnosis: "Oiling Out." Root Cause: The melting point of this compound (92–93°C) is close to the boiling point of common solvents. If the solution is too concentrated or cools too fast, the product separates as a supercooled liquid before it can organize into a crystal lattice. Fix:

  • Dilution: Use slightly more solvent (EtOAc).

  • Seeding: Add a few seed crystals of pure product at 50°C.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate.

Q2: I analyzed my product by HPLC, and the Chlorine is gone. It reverted to the starting material. Why?

Diagnosis: Hydrolysis. Root Cause: Water was present in your solvent or the atmosphere. The C4-position is highly electrophilic. Mechanism:


 (The HCl generated further catalyzes the decomposition).
Fix: 
  • Use anhydrous solvents.

  • Add a scavenger base (e.g., 1% Triethylamine) to the recrystallization solvent to neutralize any trace acid, though this is rarely needed if the system is dry.

  • Avoid alcohols (Methanol/Ethanol) as solvents.

Q3: There is a white solid that refuses to dissolve, even in boiling Toluene. What is it?

Diagnosis: 6-methoxy-2-methylquinazolin-4(3H)-one. Root Cause: This is the hydrolysis product or unreacted starting material. It is highly polar and has a high melting point. Fix: Do not try to dissolve it. This insolubility is your purification mechanism. Filter it out while the solution is hot (Step 3 above).

Part 3: Process Logic & Impurity Fate Mapping

The following diagrams illustrate the decision-making process and the chemical fate of impurities during purification.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection CheckMP Check MP: ~92°C Start->CheckMP SolventType Solvent Class? CheckMP->SolventType Alcohol Alcohols (MeOH, EtOH) SolventType->Alcohol Avoid Aprotic Aprotic (EtOAc, Toluene) SolventType->Aprotic Preferred Risk1 RISK: Alcoholysis (Formation of Ether Impurity) Alcohol->Risk1 CheckBP Check Boiling Point Aprotic->CheckBP Toluene Toluene (BP 110°C) CheckBP->Toluene EtOAc Ethyl Acetate (BP 77°C) CheckBP->EtOAc Risk2 RISK: Oiling Out (BP > MP) Toluene->Risk2 Requires careful temp control Optimal OPTIMAL: EtOAc + Heptane (BP < MP, High Solubility) EtOAc->Optimal

Caption: Decision logic for selecting a solvent system that avoids chemical degradation (alcoholysis) and physical processing issues (oiling out).

Diagram 2: Impurity Fate Mapping

ImpurityFate Crude Crude Mixture (Product + Impurities) Step1 Dissolve in Hot EtOAc Crude->Step1 Filter Hot Filtration Step1->Filter SolidWaste Solid Residue: Quinazolinone (Hydrolysis Impurity) Inorganic Salts Filter->SolidWaste Insoluble Filtrate Clear Filtrate Filter->Filtrate Soluble Cryst Cooling + Heptane Filtrate->Cryst Crystals Final Crystals: Pure 4-Cl-Quinazoline Cryst->Crystals Precipitates MotherLiq Mother Liquor: Regioisomers Trace Soluble Impurities Cryst->MotherLiq Remains in Solution

Caption: Tracking the separation of the critical "Quinazolinone" impurity via solubility differential.

Part 4: Quantitative Data & Specifications

ParameterSpecification / ValueNotes
Molecular Weight 207.66 g/mol
Melting Point 92–93°CSharp MP indicates high purity.
Solubility (EtOAc) High (>100 mg/mL at 60°C)Ideal for primary solvent.
Solubility (Heptane) Low (<5 mg/mL at 20°C)Ideal antisolvent.
Solubility (Water) Insoluble / ReactsDo not use water.
Storage < 25°C, DesiccatedProtect from atmospheric moisture.

References

  • Gefitinib Synthesis Overview: Synthesis of a Key Gefitinib Intermediate. BenchChem Application Notes. (Contextualizes the 4-chloro intermediate in the Gefitinib pathway). Link

  • Physical Properties: 4-Chloro-6-methoxy-2-methylquinoline Properties. PubChem Compound Summary, CID 610114. (Verifies Melting Point and Molecular Weight).[1][2][3][4] Link

  • Reactivity Data: Reactivity of 4-chloroquinazoline derivatives. ResearchGate. (Documents the susceptibility of the C-Cl bond to hydrolysis and nucleophilic attack). Link

  • General Recrystallization Guide: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (General principles for antisolvent crystallization). Link

Sources

Troubleshooting low reactivity of 4-Chloro-6-methoxy-2-methylquinazoline with weak nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Guide-for-Navigating-Reactions-with-Weak-Nucleophiles

Welcome to the technical support center for 4-Chloro-6-methoxy-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this substrate, particularly in nucleophilic aromatic substitution (SNAr) reactions with weak nucleophiles. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the chemical principles at play.

Understanding the Challenge: The "Deactivated" Quinazoline Core

The primary hurdle when working with 4-chloro-6-methoxy-2-methylquinazoline lies in its electronic makeup. The quinazoline ring is inherently electron-deficient, which typically favors SNAr reactions. However, the substituents on your specific molecule significantly alter this reactivity profile.

  • The 6-methoxy and 2-methyl groups are both electron-donating. They increase the electron density of the quinazoline ring system, thereby reducing the electrophilicity of the C4 position. This "deactivation" makes the carbon atom less susceptible to attack by nucleophiles, especially those that are themselves electron-poor (i.e., weak nucleophiles).

This guide will walk you through the common issues and provide actionable solutions to overcome this inherent low reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and problems encountered during the synthesis of 4-substituted-6-methoxy-2-methylquinazolines.

Q1: My SNAr reaction with an aniline (or other weak amine) is sluggish and gives low yields. What is the primary cause?

Answer: This is a classic case of mismatched electronic partners. The electron-donating methoxy and methyl groups on the quinazoline ring decrease the electrophilicity of the C4 position. When paired with a weak nucleophile like an electron-poor aniline, the activation energy for the reaction is high, leading to slow reaction rates and poor conversion. Conventional heating often requires prolonged reaction times at high temperatures, which can lead to decomposition of starting materials and products.

Q2: How can I enhance the reactivity of the quinazoline substrate for a standard SNAr reaction?

Answer: There are two primary strategies to activate the quinazoline ring for a successful SNAr reaction:

  • Acid Catalysis: Protonation of one of the quinazoline's nitrogen atoms (most likely N1) by a Brønsted or Lewis acid can significantly increase the electrophilicity of the C4 position. This protonation effectively withdraws electron density from the ring, making it more susceptible to nucleophilic attack.

  • Lewis Acid Catalysis: Similar to protonation, a Lewis acid can coordinate to a nitrogen atom of the quinazoline ring, which enhances its electron-withdrawing nature and activates the C4 position for substitution.

Troubleshooting & Optimization Strategies

When faced with low reactivity, a systematic approach to optimizing your reaction conditions is crucial. Below are several strategies, ranging from simple adjustments to alternative catalytic systems.

Strategy 1: Microwave-Assisted Synthesis (SNAr)

Microwave irradiation is a powerful tool for accelerating slow reactions by efficiently heating the reaction mixture.[1] This method can dramatically reduce reaction times and improve yields for the SNAr of 4-chloroquinazolines with weak nucleophiles.[2]

  • Reagents:

    • 4-Chloro-6-methoxy-2-methylquinazoline (1.0 equiv)

    • Weakly nucleophilic amine (e.g., substituted aniline) (1.2-1.5 equiv)

    • Solvent: Isopropanol, n-butanol, or a mixture of THF/water[1]

  • Procedure:

    • In a microwave-safe reaction vial, combine 4-chloro-6-methoxy-2-methylquinazoline and the amine.

    • Add the solvent (ensure the vial is not more than 2/3 full).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a temperature ranging from 120-180 °C for 10-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the product by column chromatography.

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For challenging aminations, the Buchwald-Hartwig cross-coupling reaction is often a more reliable alternative to direct SNAr.[3][4] This palladium-catalyzed method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine.

  • Ligand Selection: The choice of phosphine ligand is critical for success. For electron-rich aryl chlorides like your substrate, bulky, electron-rich biarylphosphine ligands such as BrettPhos, XPhos, or SPhos are often required to promote efficient oxidative addition and reductive elimination.[5]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can lead to more consistent results.

  • Reagents:

    • 4-Chloro-6-methoxy-2-methylquinazoline (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., BrettPhos Pd G3) (1-5 mol%)

    • BrettPhos ligand (1-5 mol%)

    • Base (e.g., NaOtBu) (1.5 equiv)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, ligand, and base.

    • Add 4-chloro-6-methoxy-2-methylquinazoline and the amine.

    • Add the anhydrous, deoxygenated solvent.

    • Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography.

Strategy 3: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction provides a classic and effective method for forming C-N, C-O, and C-S bonds.[6][7] While traditional Ullmann conditions often require harsh conditions, modern protocols with specific ligands allow the reaction to proceed at lower temperatures.[8]

  • Reagents:

    • 4-Chloro-6-methoxy-2-methylquinazoline (1.0 equiv)

    • Nucleophile (amine, phenol, or thiol) (1.5-2.0 equiv)

    • Copper(I) iodide (CuI) (10-20 mol%)

    • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (20-40 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

    • Solvent (e.g., DMF, DMSO)

  • Procedure:

    • In a reaction vessel, combine 4-chloro-6-methoxy-2-methylquinazoline, the nucleophile, CuI, the ligand, and the base.

    • Add the solvent and heat the mixture at 100-140 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Data Summary: Comparative Reaction Conditions

StrategyCatalyst/PromoterTemperatureTypical Reaction TimeAdvantagesDisadvantages
Conventional SNAr None/Acid CatalystHigh (Reflux)Hours to DaysSimple setupOften low yield, long times
Microwave SNAr None/Acid Catalyst120-180 °C10-60 minRapid, improved yieldsRequires specialized equipment
Buchwald-Hartwig Palladium/Phosphine Ligand80-110 °C2-24 hoursBroad scope, high yieldsAir-sensitive, expensive reagents
Ullmann Condensation Copper/Ligand100-140 °C12-48 hoursGood for C-O/C-S bondsCan require high temperatures

Visualizing the Reaction Pathways

General SNAr Mechanism

SNAr_Mechanism Substrate 4-Chloro-6-methoxy- 2-methylquinazoline Intermediate Meisenheimer Complex (Anionic Intermediate) Substrate->Intermediate + Nu-H Nucleophile Weak Nucleophile (Nu-H) Product 4-Substituted Quinazoline Intermediate->Product - Cl- HCl HCl

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Reactivity Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Increase_Temp Increase Reaction Temperature Check_Purity->Increase_Temp Try_Microwave Microwave Irradiation Increase_Temp->Try_Microwave Acid_Catalysis Add Acid Catalyst (e.g., HCl, TsOH) Try_Microwave->Acid_Catalysis Lewis_Acid Use Lewis Acid (e.g., ZnCl₂, AlCl₃) Acid_Catalysis->Lewis_Acid Alternative_Methods Consider Alternative Catalytic Methods Lewis_Acid->Alternative_Methods Buchwald Buchwald-Hartwig (for amines) Alternative_Methods->Buchwald Amines Ullmann Ullmann Condensation (for N, O, S nucleophiles) Alternative_Methods->Ullmann General Success Reaction Successful Buchwald->Success Ullmann->Success

Caption: A systematic workflow for troubleshooting low reactivity.

References

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978. [Link]

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 509. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline. Retrieved from [Link]

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6. [Link]

  • Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2978. [Link]

  • Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • Kemper, S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • de la Hoz, A., et al. (1999). MICROWAVE ENHANCED SYNTHESIS OF QUINAZOLINES. ECSOC-3. [Link]

  • Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 17(14), 1931-1941. [Link]

  • Legrand, B., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(30), 20959-20964. [Link]

  • Malakar, C. C., et al. (2019). Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemistryOpen, 8(8), 1028-1035. [Link]

  • Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Mohammadkhani, A., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Sánchez, B., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 886369. [Link]

  • Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry, 56(17), 10290-10297. [Link]

  • Smith, A. B., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Kwan, E. E., et al. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Hosseini, S. A., et al. (2023). Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters, 6(3), 213-222. [Link]

Sources

Minimizing side reactions in 4-Chloro-6-methoxy-2-methylquinazoline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization

Executive Summary

This technical guide addresses the specific challenges associated with coupling reactions involving 4-Chloro-6-methoxy-2-methylquinazoline . This scaffold is a critical intermediate in the synthesis of VEGFR and EGFR tyrosine kinase inhibitors (e.g., Vandetanib analogs). The 4-chloro position is highly electrophilic, making it the primary site for functionalization via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling.

However, this reactivity introduces significant risks of hydrolysis (conversion to the thermodynamically stable quinazolinone) and regiochemical ambiguity if other halogens are present. This guide provides mechanistic insights and actionable protocols to suppress these side pathways.

Part 1: Critical Side Reaction Pathways

Hydrolysis (The "OH" Impurity)

The Issue: The most persistent side reaction is the conversion of the 4-chloroquinazoline back to 6-methoxy-2-methylquinazolin-4(3H)-one . Cause: Trace moisture in solvents, hygroscopic bases, or atmospheric exposure. The C4 position is extremely susceptible to attack by water, which acts as a competitive nucleophile. Impact: The hydrolyzed product is often insoluble and difficult to separate from the desired product by chromatography due to streaking.

Dimroth Rearrangement (Amidine Migration)

The Issue: When coupling with hydrazine derivatives or certain primary amines under high thermal stress, the pyrimidine ring can open and recyclize, altering the core scaffold structure. Cause: High temperatures (>100°C) in the presence of nucleophiles capable of attacking C2 or N3.

Dechlorination (Pd-Catalyzed Only)

The Issue: In Suzuki or Buchwald-Hartwig couplings, the C-Cl bond undergoes oxidative addition. If the catalytic cycle stalls (transmetallation failure),


-hydride elimination or protodemetallation can yield the dechlorinated (4-H) quinazoline.

Part 2: Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired


 coupling and the parasitic hydrolysis pathway.

ReactionPathways cluster_conditions Critical Control Parameters Start 4-Chloro-6-methoxy- 2-methylquinazoline Desired DESIRED PRODUCT (4-Anilino/Amino-quinazoline) Start->Desired S_NAr (Aniline/Amine) Kinetic Control Hydrolysis SIDE PRODUCT Quinazolin-4(3H)-one (Thermodynamic Sink) Start->Hydrolysis H2O / OH- Trace Moisture Rearrange SIDE PRODUCT Ring-Opened/Rearranged (Dimroth) Start->Rearrange Hydrazine/High T Ring Opening

Caption: Kinetic competition between desired amine coupling (Green) and parasitic hydrolysis (Red).

Part 3: Troubleshooting & Optimization Guide

Comparison of Coupling Strategies
ParameterMethod A: Acid-Catalyzed

Method B: Base-Mediated

Method C: Pd-Catalyzed (Buchwald)
Primary Use Anilines (esp.[1] electron-poor)Aliphatic amines, PhenolsSterically hindered amines
Key Reagents HCl (4M in dioxane), iPrOH

or

, DMF

, Xantphos,

Hydrolysis Risk Low (Acid suppresses

)
High (Base generates

from

)
High (Requires strict exclusion of water)
Reaction Temp Reflux (80-100°C)60-90°C80-110°C
Purification Precipitation (Product HCl salt)Aqueous workup/ColumnColumn Chromatography
Specific Troubleshooting Scenarios
Scenario 1: "I see a large spot on TLC that doesn't move (Baseline), and my yield is low."

Diagnosis: You are likely forming the quinazolinone (hydrolysis product) . This compound is highly polar and insoluble in non-polar organic solvents. Corrective Actions:

  • Switch to Acid Catalysis: If coupling an aniline, avoid bases entirely. Use isopropanol (iPrOH) as the solvent and add 1.0 equivalent of HCl (4M in dioxane) . The protonation of the quinazoline N1 activates the C4 position, accelerating the reaction so it outcompetes hydrolysis [1].

  • Solvent Drying: If using DMF or DMAc with a base, ensure the solvent is anhydrous (<50 ppm water). Store over 4Å molecular sieves for 24 hours before use.

  • Reagent Quality: Check your base (

    
     or 
    
    
    
    ). If it has clumped, it has absorbed water. Grind and dry it in an oven at 120°C overnight.
Scenario 2: "The reaction stalls at 50% conversion despite heating."

Diagnosis: Catalyst deactivation (if Pd-catalyzed) or product inhibition (if


). In 

, the HCl generated can protonate the nucleophilic amine, deactivating it. Corrective Actions:
  • The "Scavenger" Base: In acid-sensitive

    
    , use a non-nucleophilic base like DIPEA (Hünig's base)  to scavenge the HCl formed, but only if using an aliphatic amine.
    
  • Microwave Irradiation: For electron-deficient anilines (e.g., 4-bromo-2-fluoroaniline for Vandetanib analogs), conventional heating is often insufficient. Microwave irradiation at 120°C for 20 minutes in iPrOH can drive the reaction to completion before side reactions take over [2].

Scenario 3: "I am getting a mixture of regioisomers."

Diagnosis: This is rare for 4-chloro-6-methoxy-2-methylquinazoline unless you have additional halogens on the ring (e.g., 7-bromo). Corrective Actions:

  • Reactivity Order: C4-Cl > C2-Cl >> C6/C7-Halogen.

  • Temperature Control: Perform the reaction at 0°C to Room Temperature initially. The C4 position is significantly more reactive. Heating immediately to reflux promotes attack at less reactive sites [3].

Part 4: Validated Experimental Protocols

Protocol A: Hydrolysis-Resistant Coupling (Recommended for Anilines)

This protocol utilizes the solubility difference of the hydrochloride salt to drive the reaction and simplify purification.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-Chloro-6-methoxy-2-methylquinazoline (1.0 equiv) and the Aniline (1.1 equiv).

  • Solvent: Add Isopropanol (iPrOH) (0.2 M concentration relative to quinazoline). Note: iPrOH does not need to be strictly anhydrous for this specific protocol.

  • Activation: Add HCl in Dioxane (4.0 M) (0.1 equiv) as a catalyst.

  • Reaction: Heat to reflux (approx. 85°C) for 2–4 hours.

    • Observation: The product often precipitates as the HCl salt during the reaction, turning the suspension into a thick slurry.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the solids.[2]

    • Wash the cake with cold iPrOH followed by

      
      .
      
    • Result: The filter cake is the pure product (HCl salt). The filtrate contains unreacted impurities and any hydrolyzed byproducts (which remain soluble in the alcohol mother liquor to some extent).

Protocol B: Anhydrous Conditions for Phenol/Alkyl-Amine Coupling

Strict moisture control is required here.

  • Setup: Oven-dried Schlenk tube under Argon atmosphere.

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Base:

    
      (2.0 equiv), dried at 120°C.
    
  • Procedure:

    • Dissolve the nucleophile (Phenol/Amine) and Base in solvent. Stir for 15 min to form the anion (if phenol).

    • Add the Quinazoline (1.0 equiv) in one portion.

    • Heat to 60°C. Monitor by LC-MS.

  • Quench: Pour into ice water. The product should precipitate. Filter and wash with water to remove the base and DMF.

Part 5: Decision Logic for Troubleshooting

Use this logic flow to determine the next step in your optimization process.

TroubleshootingTree Problem Identify Problem Hydrolysis Main Impurity is Quinazolinone (M-Cl + OH) Problem->Hydrolysis LowYield Low Conversion (Starting Material Remains) Problem->LowYield CheckWater Check Solvent Water Content (Karl Fischer) Hydrolysis->CheckWater CheckNuc Is Nucleophile Electron Poor? LowYield->CheckNuc IsBase Are you using hydroxide or hygroscopic base? CheckWater->IsBase SwitchAcid SOLUTION: Switch to Acid-Catalyzed Method (Protocol A) IsBase->SwitchAcid Yes DrySolv SOLUTION: Use Molecular Sieves & Dry Base IsBase->DrySolv No Microwave SOLUTION: Use Microwave Irradiation (120°C, 20 min) CheckNuc->Microwave Yes CheckCat SOLUTION: Increase Temp or Switch to Pd-Catalysis CheckNuc->CheckCat No

Caption: Decision tree for diagnosing reaction failures in quinazoline coupling.

References

  • Synthesis of Vandetanib (Acid-Catalyzed SnAr)

    • Li, Z., et al. "Synthesis of anticancer drug vandetanib." Chinese Journal of Pharmaceuticals, 2011.
    • Context: Demonstrates the efficiency of acid catalysis for coupling electron-deficient anilines to the 4-chloroquinazoline core.
  • Microwave-Assisted Coupling

    • Lopes, S. M. M., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry, 2013, 9, 206–212.
    • Context: Validates microwave protocols to overcome low reactivity and minimize reaction times, reducing side product form
  • Regioselectivity in Quinazolines

    • Lameira, J., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[3][4]

    • Context: Provides DFT and NMR evidence explaining why the C4 position is the primary site of attack and how to maintain this selectivity.
  • Pd-Catalyzed Cross-Coupling Troubleshooting

    • BenchChem Technical Support.[5] "Troubleshooting common issues in palladium-catalyzed cross-coupling reactions."

    • Context: General guide for handling catalyst deactivation and hydrolysis in Pd-medi

Sources

Technical Support Center: Handling 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Protocols Molecule ID: 4-Chloro-6-methoxy-2-methylquinazoline Chemical Class: Heteroaryl Chloride / Imidoyl Chloride Analog

CRITICAL ALERT: MOISTURE SENSITIVITY

Status: High Risk Primary Hazard: Rapid Hydrolysis Impact: Reversion to the thermodynamically stable 6-methoxy-2-methylquinazolin-4(3H)-one.

This compound is not merely "hygroscopic"; it is chemically reactive toward water.[1] The C-4 chlorine atom is activated by the N-1 and N-3 atoms, making it a potent electrophile. Exposure to ambient moisture converts the active reagent into its inert "one" (keto) form, releasing HCl gas.

Part 1: Diagnostic Center (Is my batch compromised?)

Before using this reagent in critical steps (e.g., SNAr couplings), you must verify its integrity. Hydrolysis is often invisible to the naked eye until it is advanced.

Q: How do I definitively tell if my batch has hydrolyzed?

A: Use LC-MS or 1H NMR. Do not rely solely on TLC, as the hydrolysis product often streaks or co-elutes depending on the eluent.

Diagnostic Table: Active Reagent vs. Hydrolyzed Impurity

FeatureActive Reagent (4-Chloro)Hydrolyzed Product (Quinazolinone)
LC-MS (ESI+) [M+H]⁺ = 209/211 (Distinct 3:1 Chlorine Isotope Pattern)[M+H]⁺ = 191 (No Chlorine pattern; Mass -18 Da)
1H NMR (DMSO-d6) No exchangeable protons > 10 ppm.Broad singlet > 12.0 ppm (N-H lactam proton).
Solubility Soluble in DCM, CHCl3, THF.Poor solubility in DCM; often precipitates as a white solid.
Appearance Off-white to yellow crystalline solid.White powder (often clumps due to H-bonding).
Q: What is the mechanism of this degradation?

A: Water acts as a nucleophile, attacking the electron-deficient C-4 position. The resulting intermediate eliminates HCl to form the 4-hydroxy tautomer, which rapidly tautomerizes to the stable quinazolin-4(3H)-one.

HydrolysisMechanism SM 4-Chloro-6-methoxy- 2-methylquinazoline TS Tetrahedral Intermediate SM->TS + H2O (Nucleophilic Attack) Prod_OH 4-Hydroxy Tautomer TS->Prod_OH - HCl Prod_Keto Quinazolin-4(3H)-one (Inert Waste) Prod_OH->Prod_Keto Tautomerization (Rapid)

Caption: The irreversible hydrolysis pathway. The driving force is the formation of the stable amide-like carbonyl bond in the quinazolinone.

Part 2: Storage & Handling Protocols
Q: Can I store this on the benchtop?

A: Absolutely not. Even in a capped vial, ambient humidity will degrade the surface layer over time.

  • Short-term (< 1 week): Desiccator with active desiccant (P2O5 or Drierite).

  • Long-term (> 1 week): Store at -20°C under an Argon or Nitrogen atmosphere. Seal the vial with Parafilm or electrical tape.

Q: Which solvents are safe to use?

A: You must use anhydrous solvents. Protic solvents (alcohols) will react to form the 4-alkoxy ether derivative (solvolysis).

SolventCompatibilityPre-treatment Required
DCM / Chloroform ✅ ExcellentPass through activated alumina or store over 4Å sieves.
THF / Dioxane ✅ GoodDistill from Na/Benzophenone or use inhibitor-free anhydrous grade.
DMF / DMAc ⚠️ CautionMust be ultra-dry. Wet DMF accelerates hydrolysis significantly.
Methanol / Ethanol FATAL Will convert reagent to 4-methoxy/ethoxy ether (Solvolysis).
Water FATAL Rapid hydrolysis to quinazolinone.
Part 3: Reaction Troubleshooting
Q: My SNAr coupling yield is low (30-50%). The LCMS shows the mass of the "one" byproduct. What happened?

A: This is a classic "Competition Scenario." Your amine nucleophile is competing with trace water for the electrophilic C-4 center.

Root Causes & Solutions:

  • Wet Solvent: If your DMF/THF has >0.1% water, the water (being smaller and often in higher molar excess than you realize) will out-compete a bulky amine.

    • Fix: Use molecular sieves (4Å) in the reaction vessel.

  • Wet Base: Inorganic bases like Cs2CO3 or K2CO3 are hygroscopic. They introduce water into the system.

    • Fix: Flame-dry your base or switch to organic bases (DIPEA/TEA) that have been distilled/dried.

  • Old Reagent: The starting material was already partially hydrolyzed before you started.

    • Fix: Run a blank LCMS of the starting material before adding the amine.

Competition Start Reaction Mixture: 4-Cl-Quinazoline + Amine + Solvent Water Trace Water present? Start->Water PathA Path A: Amine Attack (Desired) Water->PathA No / Negligible PathB Path B: Water Attack (Parasitic) Water->PathB Yes (>0.1%) Product Product: 4-Amino-quinazoline PathA->Product Waste Waste: Quinazolinone PathB->Waste

Caption: Kinetic competition between the desired amine and trace water. Water is often less sterically hindered, leading to significant yield loss.

Part 4: Remediation (The "Save It" Protocol)
Q: I have 5g of material that is 40% hydrolyzed. Do I throw it away?

A: No. You can regenerate the 4-chloro species.[2] Because the hydrolysis product (quinazolinone) is the precursor to the 4-chloro compound, you can re-subject the mixture to the original chlorination conditions.

Re-Chlorination Protocol:

  • Dissolve: Take the impure mixture and suspend it in POCl3 (Phosphorus Oxychloride). Use ~5-10 volumes relative to the solid.

  • Catalyze: Add a catalytic amount of DMF (2-3 drops). This forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

  • Reflux: Heat to reflux (approx. 105°C) for 2-4 hours. The suspension should clear as the quinazolinone converts to the soluble chloride.

  • Monitor: Check by TLC/LCMS (aliquot into dry MeOH—note: this will show the methyl ether, but confirms the Cl was present to be displaced).

  • Workup: Evaporate POCl3 under reduced pressure. Aazeotrope with toluene to remove traces.

  • Neutralize: Carefully pour the residue onto ice/NaHCO3. Extract immediately with DCM. Do not let it sit in the aqueous basic layer , or it will hydrolyze again.

References
  • Synthesis and Reactivity of 4-Chloroquinazolines

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." Tetrahedron 61.43 (2005): 10153-10160.

  • Hydrolysis Mechanisms of Imidoyl Chlorides

    • Pace, A., et al. "Heterocyclic Imidoyl Chlorides: Synthesis and Reactivity." Advances in Heterocyclic Chemistry 115 (2015): 1-85.

  • Chlorination Protocols (POCl3/DMF)

    • Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron 62.42 (2006): 9787-9826.

Sources

Solvent effects on the reaction rate of 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Solvent Effects on the Reaction Rate of 4-Chloro-6-methoxy-2-methylquinazoline

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-6-methoxy-2-methylquinazoline. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) focused on a critical experimental variable: the choice of solvent and its profound impact on reaction kinetics.

The primary reactivity of 4-Chloro-6-methoxy-2-methylquinazoline is dictated by the chlorine atom at the C4 position. This halogen acts as an excellent leaving group, making the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] This reactivity is the cornerstone of its utility as a building block for a vast array of functionalized quinazoline derivatives, many of which are significant scaffolds in pharmaceutical research.[2] Understanding and controlling the rate of this substitution is paramount for optimizing yield, purity, and reaction time.

Core Principles: The SNAr Mechanism and Solvent Influence

The SNAr reaction of 4-Chloro-6-methoxy-2-methylquinazoline proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the electron-deficient C4 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The solvent's role is to stabilize or destabilize this charged transition state relative to the neutral reactants.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants and dipoles but lack acidic protons. They are highly effective at solvating the cationic counter-ion of the nucleophile but poorly solvate the anion. This leaves the nucleophile "naked" and highly reactive. Furthermore, they strongly stabilize the charged Meisenheimer complex, lowering the activation energy and dramatically increasing the reaction rate.[3][4]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons capable of hydrogen bonding. They can solvate and stabilize both the reactants and the transition state. However, they strongly solvate the anionic nucleophile through hydrogen bonds, creating a solvent shell that blunts its reactivity and increases the activation energy, thus slowing the reaction compared to aprotic solvents.[3][4][5]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents do not effectively solvate charged species. Both the nucleophile and the charged intermediate are poorly stabilized, leading to a very high activation energy and consequently, extremely slow or non-existent reaction rates. Poor solubility of reactants is also a common issue.[6][7]

SNAr_Mechanism Figure 1: General SNAr Mechanism and Solvent Influence cluster_solvent Solvent Interaction Reactants Reactants (Quinazoline-Cl + Nu⁻) Stabilized moderately by polar solvents TS1 Transition State (Meisenheimer Complex) Highly stabilized by polar aprotic solvents Reactants->TS1 Nucleophilic Attack (Rate-Determining Step) Products Products (Quinazoline-Nu + Cl⁻) TS1->Products Leaving Group Expulsion Protic Polar Protic Solvent (e.g., Ethanol) - Stabilizes Nu⁻ (slows rate) - Stabilizes TS1 (speeds rate) - Net effect: Moderate rate Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) - Weakly stabilizes Nu⁻ (fast rate) - Strongly stabilizes TS1 (fast rate) - Net effect: Fastest rate NonPolar Non-Polar Solvent (e.g., Toluene) - Poorly stabilizes Nu⁻ and TS1 - Net effect: Very slow rate

Caption: Figure 1: General SNAr Mechanism and Solvent Influence.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical for reactions with 4-Chloro-6-methoxy-2-methylquinazoline? The reaction proceeds through a charged intermediate (Meisenheimer complex). The ability of the solvent to stabilize this transition state determines the reaction's activation energy.[3] An appropriate solvent can increase the reaction rate by several orders of magnitude, while an inappropriate one can prevent the reaction from occurring at all.[8]

Q2: Which class of solvents generally provides the fastest reaction rates for SNAr on this substrate? Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are the solvents of choice.[2] They accelerate the reaction by effectively stabilizing the charged intermediate without deactivating the nucleophile through strong solvation like hydrogen bonding.[3][4]

Q3: Can I use polar protic solvents like ethanol or methanol? What are the potential drawbacks? Yes, polar protic solvents are frequently used, but they typically result in slower reaction rates than polar aprotic solvents.[2] The primary drawback is the solvation of the nucleophile via hydrogen bonding, which reduces its nucleophilicity.[4][5] A secondary risk, especially at elevated temperatures, is that the solvent itself (e.g., ethanol) can act as a nucleophile, leading to undesired ether byproducts.

Q4: My starting materials have poor solubility in my chosen solvent. What should I do? Poor solubility will significantly slow down the reaction, leading to low or no product formation.[9] If your reactants are not dissolving, you must select a different solvent. For polar starting materials, consider DMF or DMSO. For less polar substrates, solvents like dioxane or THF might be suitable, though reaction rates may be slower.[6] Gentle heating can also improve solubility, but this must be balanced against potential side reactions.

Q5: How does solvent viscosity affect the reaction rate? Solvent viscosity can play a role, particularly in diffusion-controlled reactions. In highly viscous solvents, the rate at which reactant molecules encounter each other can become the limiting factor, slowing the overall reaction rate.[7][8] However, for most SNAr reactions, the electronic effects of the solvent (polarity, protic/aprotic nature) are far more dominant than viscosity effects.

Troubleshooting Guide

This section addresses common problems encountered during the nucleophilic substitution of 4-Chloro-6-methoxy-2-methylquinazoline.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Experiment Start: Low Yield or Slow Rate CheckSolvent What is the solvent type? Start->CheckSolvent Protic Protic (e.g., EtOH, MeOH) CheckSolvent->Protic Protic Aprotic Aprotic (e.g., DMF, DMSO) CheckSolvent->Aprotic Aprotic NonPolar Non-Polar (e.g., Toluene) CheckSolvent->NonPolar Non-Polar Sol_Protic Action: Switch to a polar aprotic solvent. Reason: Protic solvents over-stabilize the nucleophile via H-bonding, reducing its reactivity. Protic->Sol_Protic Solubility Are all reactants fully dissolved? Aprotic->Solubility Sol_NonPolar Action: Switch to a polar aprotic solvent (DMF, DMSO). Reason: Non-polar solvents do not stabilize the charged intermediate. NonPolar->Sol_NonPolar Anhydrous Is the solvent anhydrous? Solubility->Anhydrous Yes Sol_Solubility Action: Choose a solvent that fully dissolves all reactants, or gently warm. Reason: Reaction requires reactants to be in the same phase. Solubility->Sol_Solubility No Temp Is reaction temperature optimal? Anhydrous->Temp Yes Sol_Anhydrous Action: Use anhydrous solvent and run under inert atmosphere (N₂/Ar). Reason: Water can hydrolyze the chloro substituent or deactivate reagents. Anhydrous->Sol_Anhydrous No Sol_Temp Action: Increase temperature in increments while monitoring with TLC. Reason: Higher temp increases kinetic energy, but excessive heat can cause degradation. Temp->Sol_Temp No Success Problem Resolved Temp->Success Yes

Caption: Figure 2: Troubleshooting Decision Tree.

Data Presentation: Solvent Effects on Reaction Rate

While specific kinetic data for every nucleophile is unique, the following table provides an illustrative summary of the expected trend in relative reaction rates for a typical SNAr reaction on 4-Chloro-6-methoxy-2-methylquinazoline based on fundamental principles.[3][10]

SolventSolvent TypeDielectric Constant (ε at 25°C)Expected Relative Rate (Illustrative)Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic47~1000Excellent stabilization of the transition state; minimal solvation of the nucleophile.[3]
Dimethylformamide (DMF)Polar Aprotic37~750Strong stabilization of the transition state.[8]
AcetonitrilePolar Aprotic37~200Good stabilization, but generally less effective than DMF or DMSO.
EthanolPolar Protic25~10Moderate stabilization of the transition state, but strong deactivating solvation of the nucleophile via H-bonding.[10]
Tetrahydrofuran (THF)Polar Aprotic7.5~5Lower polarity leads to less stabilization of the charged intermediate.
TolueneNon-Polar2.4< 1Poor stabilization of the charged intermediate; often causes solubility issues.[6]

Note: Relative rates are for illustrative purposes to demonstrate the magnitude of solvent effects and are not derived from a single experimental study.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting 4-Chloro-6-methoxy-2-methylquinazoline with an amine nucleophile.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-Chloro-6-methoxy-2-methylquinazoline (1.0 eq).

  • Reagent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate). Begin stirring to dissolve the starting material.

  • Add the amine nucleophile (1.1 - 1.5 eq) and, if necessary, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq) to act as an HCl scavenger.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove the high-boiling point solvent (DMF).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Kinetic Study for Comparing Solvent Effects

This protocol outlines a method for comparing reaction rates in different solvents.

  • Stock Solutions: Prepare a stock solution of 4-Chloro-6-methoxy-2-methylquinazoline and the chosen nucleophile in a suitable solvent (one that can be easily removed).

  • Reaction Vials: In separate, identical vials, place a stir bar and an aliquot of the internal standard (e.g., dodecane).

  • Solvent Addition: Add the different anhydrous solvents to be tested to each vial (e.g., Vial 1: DMSO, Vial 2: Ethanol, Vial 3: Acetonitrile).

  • Initiation: Place the vials in a pre-heated reaction block at a constant temperature. Initiate the reactions simultaneously by adding an aliquot of the pre-mixed reactant stock solution to each vial.

  • Sampling: At timed intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each vial and immediately quench it in a separate vial containing cold diethyl ether and a small amount of water to stop the reaction.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of product to starting material relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate.

References

  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
  • Troubleshooting common issues in quinazoline synthesis protocols - Benchchem.
  • Chapter 13.1: Factors that Affect Reaction Rates - Chemistry LibreTexts.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press.
  • Kinetic Solvent Effects in Organic Reactions - ChemRxiv.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate.
  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
  • Solvent effects - Wikipedia.
  • How does the solvent affect reaction rate? : r/Mcat - Reddit.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
  • Effects of Solvents on Nucleophilicity - MCAT Content - MedLife Mastery.

Sources

Strategies for removing colored impurities from quinazoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Intermediate Purification Subject: Strategies for Removing Colored Impurities from Quinazoline Scaffolds Ticket ID: QNZ-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the Technical Support Center. This guide addresses the persistent issue of colored impurities in quinazoline intermediates (e.g., precursors to Gefitinib, Erlotinib, Lapatinib).

In my experience supporting process chemistry teams, "off-color" quinazolines—ranging from persistent pinks to dull greys—are rarely just cosmetic issues. They often signal the presence of oxidative coupling byproducts (quinoids) or residual transition metals (Pd/Cu). This guide moves beyond standard "wash" steps to provide chemically grounded purification strategies.[1][2]

Part 1: The Knowledge Base (Diagnosis)

Before attempting purification, you must identify the source of the color.[3] Quinazolines are electron-deficient heteroaromatics; they should be white or pale yellow.

Visual SymptomLikely CulpritChemical Root CauseDiagnostic Action
Pink / Red / Magenta Oxidative Byproducts Oxidation of unreacted aniline/anthranilic acid precursors into quinoid species. These are highly conjugated and visible even at ppm levels.Acidify a small sample. If color intensifies, it is likely an aniline-based oxidation product.
Grey / Black Residual Metal Colloidal Palladium (

) from Suzuki/Buchwald couplings.
Ash test or ICP-MS. If

, use scavengers (Module 3).
Brown / Tar Polymerization Thermal degradation or oligomerization of electron-rich side chains.TLC/HPLC. If the impurity is at the baseline (highly polar), use silica filtration.

Part 2: Purification Protocols

Module A: The "Chemical Switch" (Salt Formation)

Best for: Removing non-basic colored organic impurities (pinks/reds).

The Logic: Quinazolines are weak bases (


). Most colored oxidative impurities are either neutral or acidic (phenolic). By converting your product to a salt, you force it into water, leaving non-basic impurities in the organic layer.

Protocol:

  • Dissolution: Dissolve crude quinazoline in a non-polar solvent (e.g., Ethyl Acetate or DCM).

  • Salt Formation: Add 1.1 equivalents of 1M HCl in ether or IPA. The quinazoline-HCl salt will precipitate.

  • Filtration (The Purge): Filter the solid. The colored impurities (which did not form salts) remain in the mother liquor.

  • The Wash: Wash the filter cake with cold Ethyl Acetate.

  • Free Basing (Critical Step):

    • Suspend the salt in water/DCM.

    • Slowly adjust pH to 8-9 using

      
       (avoid strong caustic NaOH, which can induce new color formation).
      
    • Extract the now-purified free base into DCM.

Module B: Activated Carbon Adsorption

Best for: General decolorization of organic chromophores.

The Logic: Not all carbons are equal. Quinazolines are basic. Do not use acidic carbons (often acid-washed), as they will chemically bind your product, destroying yield. You require a steam-activated, neutral-to-basic carbon with a high mesopore volume to trap larger conjugated dye molecules.

Adsorbent Selection Table:

AdsorbentSurface pHTarget ImpurityRecommendation
Charcoal (Acid Washed) Acidic (

)
Basic impuritiesAVOID. Will trap quinazoline.
Steam Activated Carbon Neutral/Basic (

)
Non-polar colorsRecommended. (e.g., Norit SX Ultra).
Silica Gel AcidicPolar tarsGood for filtration, not bulk stirring.
Alumina (Basic) Basic (

)
Acidic phenolsExcellent for removing pink phenolic oxides.

Protocol (Isotherm Optimization):

  • Dissolve compound in a polar solvent (Methanol/THF) at

    
    .
    
  • Add 5 wt% neutral activated carbon.

  • Stir for 30-60 mins. Note: Equilibrium is usually reached by 30 mins; longer stirring can cause impurity desorption.

  • Filter hot through a Celite pad.

Module C: Metal Scavenging (Palladium Removal)

Best for: Grey/Black solids after cross-coupling reactions.

The Logic: Crystallization rarely removes Palladium; it often occludes it inside the lattice. You must use a chelation agent before the final crystallization.

Workflow:

  • Thiourea Method: Add functionalized silica (e.g., SiliaMetS® Thiol) or polymer-bound thiourea to the reaction mixture at the end of the reaction.

  • Ratio: Use 4 equivalents of scavenger relative to the Pd catalyst loading.

  • Time/Temp: Stir at

    
     for 2 hours.
    
  • Filtration: Filter the scavenger resin. The filtrate should be significantly clearer.

Part 3: Visualization (Decision Logic)

The following diagram outlines the decision process for selecting the correct purification strategy based on impurity characteristics.

QuinazolinePurification Start Crude Quinazoline (Colored) CheckMetal Is the solid Grey/Black or Pd > 20ppm? Start->CheckMetal Scavenger Use Thiol/Thiourea Scavenger Resin CheckMetal->Scavenger Yes CheckColor Is the color Pink/Red? CheckMetal->CheckColor No Scavenger->CheckColor Filtrate SaltFormation Salt Formation Protocol (HCl / Mesylate) CheckColor->SaltFormation Yes (Oxidative Impurity) CarbonTreat Neutral Activated Carbon (5 wt%, 50°C) CheckColor->CarbonTreat No (General Color) Final Pure Intermediate SaltFormation->Final Recryst Recrystallization (IPA or EtOAc) CarbonTreat->Recryst Recryst->Final

Caption: Decision tree for selecting purification method based on impurity type (Metal vs. Organic).

Part 4: Troubleshooting (FAQs)

Q: I used activated carbon, but my yield dropped by 40%. What happened? A: You likely used an acid-washed carbon. The acidic surface protonated your quinazoline, binding it to the carbon. Fix: Switch to a steam-activated carbon with a neutral pH, or pre-wash your carbon with a dilute base (ammonium hydroxide) before use.

Q: My product is white after the column, but turns pink after sitting on the bench for a day. Why? A: This indicates the presence of trace anilines (starting material) undergoing air oxidation. Fix: Your purification didn't remove the aniline precursor, only the current colored byproducts. Perform an acid wash (1M HCl extraction) if your product is neutral, or use the Salt Formation Protocol (Module A) to rigorously exclude the aniline.

Q: Can I use recrystallization to remove Palladium? A: generally, no. Palladium tends to occlude (get trapped) within the crystal lattice of quinazolines. Fix: You must perform a scavenging step (Module C) while the compound is in solution before attempting crystallization.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Activated Carbon Selection

    • Biotage. (2023).[4][5] How to Remove Color from Reaction Products.

  • Quinazoline Synthesis & Impurities

    • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.
  • Salt Formation Techniques

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Impurity Removal).

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 4-Chloro-6-methoxy-2-methylquinazoline Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Overcoming Hydrolytic Instability and Silanol Interactions in Quinazoline Analysis[1]

Executive Summary

The analysis of 4-Chloro-6-methoxy-2-methylquinazoline (CMMQ) presents a classic "double-bind" in chromatography: the molecule is a weak base prone to peak tailing on standard silica, yet it possesses a highly reactive 4-chloro substituent susceptible to hydrolysis and nucleophilic attack.[1]

Standard generic methods (e.g., Methanol/Water with TFA) often fail for CMMQ, resulting in artifactual impurities (solvolysis) and poor peak symmetry. This guide compares a Traditional Generic Method against an Optimized Stability-Indicating Method , demonstrating why specific column chemistry and solvent selection are non-negotiable for this intermediate.[1]

The Challenge: Chemical Causality

To develop a robust method, one must understand the specific failure modes of the analyte.

A. The 4-Chloro Lability (The "Artifact" Trap)

The C4-position of the quinazoline ring is highly electrophilic.[1] In the presence of protic nucleophiles (water, methanol) and acid/base catalysis, the chloride is a good leaving group.

  • Hydrolysis: Converts CMMQ to 4-Hydroxy-6-methoxy-2-methylquinazoline (often existing as the quinazolinone tautomer).[1] This is the primary degradation product.[1]

  • Methanolysis: If Methanol is used as the organic modifier, the methoxy-analog is formed during analysis, creating a false impurity peak.[1]

B. Basicity & Silanol Activity

With a predicted pKa ~4.4 (N1 protonation), CMMQ is positively charged at acidic pH.[1] On traditional silica-based C18 columns, residual silanols (Si-OH) act as cation-exchange sites, causing severe peak tailing (


) and retention time shifting.[1]
Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation pathways that the HPLC method must prevent (during prep) and resolve (during analysis).

degradation_pathway CMMQ 4-Chloro-6-methoxy- 2-methylquinazoline (Analyte) Hydroxy 4-Hydroxy Impurity (Quinazolinone) CMMQ->Hydroxy Acid/Heat Methoxy 4-Methoxy Artifact (False Impurity) CMMQ->Methoxy MeOH Solvent Water + H2O (Hydrolysis) MeOH + MeOH (Methanolysis)

Figure 1: Nucleophilic aromatic substitution pathways at the C4-position.[1] The method must avoid Methanol to prevent the formation of the Methoxy artifact.

Comparative Study: Generic vs. Optimized Method

We performed a head-to-head comparison of a standard "screening" method versus a chemically rationalized method.

Experimental Conditions
ParameterMethod A: Traditional GenericMethod B: Optimized Stability-Indicating
Stationary Phase Standard Silica C18 (5µm, 100Å)Hybrid C18 (Ethylene Bridged) (3.5µm, 130Å)
Mobile Phase A Water + 0.1% TFA (pH ~2.[1]0)10mM Ammonium Formate (pH 3.8)
Mobile Phase B Methanol Acetonitrile
Column Temp 40°C25°C (Controlled)
Sample Diluent MethanolAcetonitrile
Performance Data

Data represents average values from n=5 injections.

MetricMethod A (Generic)Method B (Optimized)Verdict
USP Tailing Factor (

)
1.85 (Severe Tailing)1.08 (Symmetric) Method B eliminates silanol interaction.
Artifact Formation Detected "Impurity X" (2.1%)Not Detected Method A created artifacts via Methanolysis.[1]
Resolution (Rs) (Main vs 4-OH) 1.84.2 Method B provides superior selectivity.[1]
LOD (Signal-to-Noise) 50 ng/mL10 ng/mL Sharper peaks in Method B improve sensitivity.[1]
Analysis of Results
  • The Methanol Effect: In Method A, a peak appearing at RRT 0.92 was identified by LC-MS as the 4-methoxy analog.[1] This was not present in the solid bulk but was generated in the autosampler due to the use of Methanol as a diluent.[1] Method B uses Acetonitrile , completely eliminating this artifact.[1]

  • Peak Shape: The Hybrid particle in Method B (e.g., Waters XBridge or similar technology) reduces accessible silanols.[1] Combined with a higher pH buffer (Ammonium Formate, pH 3.8 vs TFA pH 2.0), the protonation of the quinazoline nitrogens is managed better, and secondary interactions are suppressed.

  • Temperature: Lowering the temperature to 25°C in Method B slowed the on-column hydrolysis rate of the 4-Cl group, ensuring the "4-Hydroxy" peak area reflected the true sample purity, not degradation during analysis.

Detailed Experimental Protocol (Optimized)

This protocol is designed to be self-validating. The "System Suitability" step ensures the column is active and the separation is effective before precious samples are run.

Reagents
  • Acetonitrile (ACN): HPLC Grade or higher.[1]

  • Ammonium Formate: LC-MS Grade.

  • Formic Acid: LC-MS Grade.

  • Water: Milli-Q (18.2 MΩ).[1]

Step 1: Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.8 ± 0.1 with Formic Acid.[1] Filter through 0.22 µm membrane.[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

    • Why? ACN is aprotic, preventing nucleophilic attack on the 4-Cl position.[1]

Step 2: Sample Preparation (Critical)[1]
  • Diluent: 100% Acetonitrile.[1]

  • Stock Solution: Prepare 1.0 mg/mL CMMQ in diluent. Store at 4°C immediately.

  • Working Standard: Dilute to 0.1 mg/mL.

  • Precaution: Do not use ultrasonic baths for extended periods (heat generation accelerates hydrolysis).[1] Vortex briefly.

Step 3: Chromatographic Conditions[1][2][3]
  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm (primary) and 230 nm (secondary).[1]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
23.09010
Method Development Workflow

The following decision tree illustrates the logic applied to arrive at this protocol.

method_workflow Start Start: CMMQ Method Dev SolventCheck Select Organic Modifier Start->SolventCheck MeOH Methanol SolventCheck->MeOH ACN Acetonitrile SolventCheck->ACN Artifact Artifact Detected: 4-Methoxy Analog MeOH->Artifact Nucleophilic Attack Safe Stable Analyte ACN->Safe ColumnSel Select Column Chemistry Safe->ColumnSel StdSilica Standard Silica C18 ColumnSel->StdSilica Hybrid Hybrid/Endcapped C18 ColumnSel->Hybrid Tailing Peak Tailing > 1.5 (Silanol Interaction) StdSilica->Tailing Sharp Sharp Peak T < 1.2 Hybrid->Sharp

Figure 2: Logic flow for selecting solvent and stationary phase to ensure stability and peak symmetry.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 610114, 4-Chloro-6-methoxy-2-methylquinoline. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on silanol interactions and method optimization).

  • Fountain, K. J., et al. (2010). "Influence of Stationary Phase Chemistry on the Separation of Basic Compounds."[1] Journal of Chromatography A. (Establishes the superiority of Hybrid particles for basic heterocycles).

  • World Health Organization. The International Pharmacopoeia: High-performance liquid chromatography. Retrieved from [Link][1]

Sources

Comparative Guide: Mass Spectrometry Profiling of 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-methoxy-2-methylquinazoline is a critical pharmacophore intermediate, widely utilized in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs). Its analysis presents a specific challenge: the high reactivity of the C-Cl bond at the 4-position makes it prone to in-source hydrolysis, often leading to false identification as its 4-hydroxy analog.

This guide provides a technical comparison between the target analyte and its primary structural "mimics"—specifically the 4-hydroxy hydrolysis product and non-chlorinated regioisomers . We define the diagnostic fragmentation pathways required to unequivocally validate the presence of the 4-chloro moiety against these alternatives.

Part 1: Structural Context & Isotopic Signature

The definitive identification of this molecule relies on the unique isotopic signature of the Chlorine atom. Unlike its hydroxy- or methyl-substituted alternatives, the 4-chloro derivative exhibits a distinct mass spectral envelope.

The "Chlorine Flag" (Isotope Fidelity)

Before analyzing fragmentation, the molecular ion cluster must be validated.

  • Target Analyte (4-Cl): Exhibits a characteristic 3:1 intensity ratio between the Monoisotopic peak (

    
    ) and the 
    
    
    
    peak due to natural
    
    
    and
    
    
    abundance.
  • Alternative (4-OH): Exhibits no significant

    
     peak (only minor contribution from 
    
    
    
    or
    
    
    ), resulting in a singlet-dominated parent ion.
Feature4-Chloro-6-methoxy-2-methylquinazoline4-Hydroxy-6-methoxy-2-methylquinazoline (Impurity)
Formula


Monoisotopic Mass ~208.04 Da~190.07 Da
M+2 Ratio ~32.0% (Diagnostic)< 1.0%
Ionization Stability Low (Prone to in-source fragmentation)High (Stable Lactam/Lactim tautomer)

Part 2: Fragmentation Mechanics (MS/MS Pathways)

The "performance" of a mass spectrometry method for this compound is defined by its ability to retain the Chlorine atom on the parent ion while inducing characteristic backbone cleavages.

Primary Pathway: The C-Cl Cleavage (Lability Factor)

The carbon at position 4 is electron-deficient, activated by the ring nitrogens.

  • Mechanism: In ESI(+), the protonated molecular ion

    
     is metastable. High collision energies (CE) trigger the expulsion of 
    
    
    
    (36 Da) or
    
    
    (35 Da, in EI/radical modes).
  • Comparison: The 4-hydroxy alternative cannot lose HCl. It typically loses

    
     (18 Da) or 
    
    
    
    (28 Da). Therefore, the neutral loss of 36 Da is the primary inclusion criterion for the 4-chloro derivative.
Secondary Pathway: Methoxy Group Degradation

The 6-methoxy group provides a secondary confirmation fingerprint.

  • Mechanism: Following the loss of the chloro-group (or from the parent), the methoxy group undergoes cleavage.

    • Loss of Methyl Radical (

      
      , 15 Da):  Common in radical cations (EI).
      
    • Loss of Formaldehyde (

      
      , 30 Da):  Common in even-electron ions (ESI), generating a phenolic cation.
      
    • Loss of CO (28 Da): Occurs after ring contraction.

Tertiary Pathway: Pyrimidine Ring Collapse (RDA)

The quinazoline core undergoes Retro-Diels-Alder (RDA) cleavage, typically ejecting


 (27 Da) or acetonitrile (

, 41 Da) due to the 2-methyl substitution.

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for distinguishing the target 4-chloro compound from its hydrolysis artifact.

FragmentationPathways Parent_Cl Target: 4-Chloro Parent [M+H]+ m/z ~209 (Isotope 3:1) Parent_OH Impurity: 4-Hydroxy [M+H]+ m/z ~191 (No Cl Isotope) Parent_Cl->Parent_OH In-Source Hydrolysis (Artifact!) Frag_Cl_Loss Fragment A: Dechlorination [M+H - HCl]+ m/z ~173 Parent_Cl->Frag_Cl_Loss Primary Loss (-HCl, 36 Da) Frag_MeO_Loss Fragment B: Demethylation [M+H - CH3]+ m/z ~194 (Radical) Parent_Cl->Frag_MeO_Loss Secondary Loss (-CH3, 15 Da) Parent_OH->Frag_Cl_Loss Loss of H2O (18 Da) Frag_RDA Fragment C: Ring Opening Loss of CH3CN (RDA Mechanism) Frag_Cl_Loss->Frag_RDA Core Breakdown (-HCN/CH3CN)

Caption: Comparative fragmentation tree highlighting the critical "In-Source Hydrolysis" artifact path (Red Dashed) that researchers must avoid.

Part 4: Experimental Protocol (Self-Validating)

To ensure the "Target" is not converted to the "Alternative" during analysis, the following protocol minimizes hydrolysis.

Sample Preparation (Anhydrous Handling)
  • Solvent: Use LC-MS grade Acetonitrile (ACN) rather than Methanol. Methanol can induce nucleophilic attack at the 4-position, creating a 4-methoxy artifact.

  • Buffer: Avoid aqueous buffers if possible for infusion. If LC is required, use Ammonium Formate (pH 3.0–4.0). High pH promotes hydrolysis of the C-Cl bond.

LC-MS/MS Parameters
  • Ionization: ESI Positive Mode.

  • Source Temperature: Keep

    
    . Excessive heat accelerates the conversion of 4-chloro to 4-hydroxy in the source.
    
  • Cone Voltage: Set to Low (15-20V) . High cone voltage will strip the Chlorine before the quadrupole selects the parent, causing false negatives.

Validation Steps
  • Inject Blank: Verify no memory effect.

  • Inject Standard: Check m/z 209/211 ratio.

  • Check Artifacts: Monitor m/z 191. If m/z 191 appears immediately in the extracted ion chromatogram (XIC) of the standard, your source temperature is too high or the solvent is contaminated with water.

Part 5: Comparative Data Analysis

The table below summarizes the theoretical mass shifts expected when comparing the target to its common mimics.

Diagnostic IonTarget (4-Chloro)Alternative (4-Hydroxy)Alternative (Des-Chloro)Interpretation
Precursor Ion 209.0 / 211.0 191.1175.1209/211 doublet is mandatory for ID.

Mass (Loss 1)
-36 Da (HCl) -18 Da (

)
-28 Da (CO)Loss of 36 Da confirms labile Chlorine.
Resulting Fragment m/z 173m/z 173m/z 147Both converge to m/z 173, but the path differs.
Methoxy Loss -15 Da (

)
-15 Da (

)
-15 Da (

)
Non-diagnostic (common to all 6-methoxy variants).
RDA Fragment m/z 168 (Loss of 41)m/z 150m/z 134Ring cleavage depends on the intact core mass.
Mechanistic Insight for Researchers

The convergence of both the 4-Chloro and 4-Hydroxy parents to the common fragment at m/z 173 is a critical data interpretation pitfall.

  • Scenario: You isolate a fragment at m/z 173.

  • Ambiguity: Did it come from [209 - HCl] or [191 - H2O]?

  • Resolution: You must perform Precursor Ion Scanning for m/z 173. If the instrument detects 209, you have the Target. If it detects 191, you have the Impurity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Reference for in-source hydrolysis artifacts in ESI).
  • Holčapek, M., et al. (2010). Fragmentation behavior of quinazoline derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General grounding for Quinazoline RDA mechanisms).

A Senior Application Scientist's Guide to the Reactivity of 4-Chloro vs. 4-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, including several targeted cancer therapies. The functionalization of this privileged heterocycle, particularly at the C4 position, is a critical step in the synthesis of these life-saving molecules. The choice of the leaving group at this position—typically a halogen—profoundly influences the efficiency and conditions required for key bond-forming reactions. This guide provides an in-depth comparison of the reactivity of 4-chloro- and 4-bromoquinazoline derivatives in two of the most pivotal transformations in modern drug discovery: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The Decisive Role of the C4-Halogen: An Electronic Perspective

The reactivity of the C4 position on the quinazoline ring is significantly enhanced by the electron-withdrawing nature of the adjacent nitrogen atom (N3). This polarization makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack. In the case of halogenated quinazolines, the nature of the halogen atom (chlorine vs. bromine) further modulates this reactivity, primarily through its influence on bond strength and its role in the mechanisms of various reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient C4 carbon, forming a Meisenheimer complex, followed by the expulsion of the halide leaving group. The rate of this reaction is influenced by the electrophilicity of the C4 carbon and the ability of the leaving group to depart. Theoretical studies, including Density Functional Theory (DFT) calculations, on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack than the C2 position. This inherent regioselectivity is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines.

While both chlorine and bromine are good leaving groups, the C-Cl bond is stronger than the C-Br bond. In the context of SNAr, where the cleavage of the carbon-halogen bond is often part of the rate-determining step, the weaker C-Br bond can lead to a faster reaction rate under identical conditions. However, the high electrophilicity of the C4 position in quinazolines often makes even the more stable C-Cl bond sufficiently labile for efficient substitution, especially with potent nucleophiles or under forcing conditions such as microwave irradiation.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. For 4-haloquinazolines, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of particular importance for creating C-C and C-N bonds, respectively. In these reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is typically the rate-determining step.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-Br bond in 4-bromoquinazolines allows for a more facile oxidative addition of the palladium catalyst compared to the stronger C-Cl bond in 4-chloroquinazolines. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivatives.

However, significant advances in ligand design have led to the development of highly active palladium catalysts that can efficiently activate the more robust C-Cl bond.[2] These advanced catalytic systems have made 4-chloroquinazolines highly viable and economically attractive starting materials, given their lower cost compared to their bromo counterparts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halide and an organoboron compound. The enhanced reactivity of 4-bromoquinazolines in this reaction is evident from the milder conditions often employed. However, with the appropriate choice of a palladium catalyst and ligand, 4-chloroquinazolines can also be effective coupling partners.

Feature4-Bromoquinazoline Derivatives4-Chloroquinazoline DerivativesRationale
Reactivity HigherLowerThe weaker C-Br bond facilitates the rate-determining oxidative addition step.
Typical Reaction Conditions Milder temperatures, shorter reaction times.Often require higher temperatures, longer reaction times, or more active catalysts.Overcoming the higher activation energy of C-Cl bond cleavage.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Often require more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition.[3][4][5]Enhanced catalytic activity is needed to break the stronger C-Cl bond.
Cost Generally higher.More cost-effective starting material.Differences in the cost of bromine vs. chlorine.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role. 4-Bromoquinazolines are generally more reactive and may provide higher yields under milder conditions. Nevertheless, the development of sophisticated ligands has made the use of 4-chloroquinazolines commonplace in the synthesis of medicinally important 4-aminoquinazolines, such as Lapatinib, Gefitinib, and Erlotinib.[6][7][8][9][10]

Feature4-Bromoquinazoline Derivatives4-Chloroquinazoline DerivativesRationale
Reactivity HigherLowerThe C-Br bond is more susceptible to oxidative addition by the palladium catalyst.
Typical Reaction Conditions Can often be achieved at lower temperatures.May require higher temperatures or microwave irradiation to achieve comparable yields and reaction times.The C-Cl bond requires more energy to activate.
Catalyst System A broader range of palladium/ligand combinations can be effective.Often necessitates the use of bulky, electron-rich ligands to facilitate the challenging oxidative addition step.More potent catalysts are needed to overcome the inertness of the C-Cl bond.
Substrate Scope Generally broader with respect to less nucleophilic amines.Can be more challenging with electron-poor or sterically hindered amines, though modern catalysts have expanded the scope significantly.The higher reactivity of the bromo derivative is more forgiving for challenging coupling partners.

Experimental Protocols

The following are representative, step-by-step methodologies for key reactions. Note that optimization is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Chloroquinazoline Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial, add the 4-chloroquinazoline derivative (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a 4-Chloroquinazoline Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the 4-chloroquinazoline derivative (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., a G3-palladacycle, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.) to a dry reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Mechanism cluster_0 S_NAr Mechanism on 4-Haloquinazoline Start 4-Haloquinazoline (X = Cl, Br) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product 4-Substituted Quinazoline Intermediate->Product Expulsion of Leaving Group LeavingGroup Halide Ion (X-) Intermediate->LeavingGroup

Caption: Generalized SNAr mechanism on 4-haloquinazolines.

Palladium-Catalyzed Cross-Coupling Workflow

Cross_Coupling_Workflow cluster_1 General Workflow for Pd-Catalyzed Cross-Coupling A 1. Reaction Setup - 4-Haloquinazoline - Coupling Partner - Pd Catalyst & Ligand - Base B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Solvent Addition (Degassed) B->C D 4. Heating & Stirring (Monitor by TLC/LC-MS) C->D E 5. Workup (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between a 4-chloro- and a 4-bromoquinazoline derivative is a strategic one, balancing reactivity with cost and availability. While 4-bromoquinazolines offer higher reactivity, often allowing for milder reaction conditions in palladium-catalyzed cross-couplings, the advancements in catalyst technology have made their 4-chloro counterparts highly effective and economically advantageous substrates. For SNAr reactions, both halogens are viable leaving groups, with the choice often dictated by the nucleophile's potency and the desired reaction conditions. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the design and execution of synthetic routes towards novel quinazoline-based molecules.

References

  • MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. [Link]

  • PMC. (n.d.). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. [Link]

  • Thieme. (2018). A New Synthesis of Gefitinib. [Link]

  • Hindawi. (2022). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • PubMed. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. [Link]

Sources

Reference Standards for 4-Chloro-6-methoxy-2-methylquinazoline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-methoxy-2-methylquinazoline (CAS 60395-90-6) is a critical intermediate in the synthesis of novel tyrosine kinase inhibitors and SOS1 inhibitors (e.g., for KRAS-mutant cancers). Unlike established APIs (e.g., Gefitinib), this building block lacks a pharmacopoeial primary standard (USP/EP).

This guide outlines the strategy for establishing a Qualified Secondary Reference Standard for analytical development. It compares sourcing options and details the experimental rigor required to transition a commercial research-grade chemical into a regulatory-compliant reference material.

The Challenge: Stability & Impurity Profile

The 4-chloroquinazoline moiety is inherently reactive. The C-4 chlorine atom is susceptible to nucleophilic attack, specifically hydrolysis, leading to the formation of the corresponding quinazolinone (inactive impurity).

  • Target Molecule: 4-Chloro-6-methoxy-2-methylquinazoline[1][2][3][4][5]

  • Critical Impurity: 6-Methoxy-2-methylquinazolin-4(3H)-one (Hydrolysis Product)

  • CAS: 60395-90-6[1][2][3][4][6]

  • Molecular Weight: 208.64 g/mol [2]

Key Risk: Commercial "98%" standards often degrade during non-inert storage, accumulating the quinazolinone impurity which mimics the parent peak in some low-resolution HPLC methods.

Comparative Analysis: Sourcing Reference Standards

For drug development (IND-enabling studies), a simple Certificate of Analysis (CoA) from a catalog vendor is insufficient. You must choose between three pathways:

FeatureOption A: Commercial Catalog Grade Option B: Custom Certified Reference Material (CRM) Option C: In-House Qualification (Recommended)
Source Catalog Vendors (e.g., BLD, Sigma, Matrix)Specialized CROs (e.g., LGC, TRC)Sourced High-Purity Lot + Internal Analytics
Cost Low ($100 - $500/g)High ($2,000 - $5,000)Medium (Labor + Instrument Time)
Traceability Low (Batch-to-batch variability)High (ISO 17034)High (Full raw data control)
Data Provided HPLC Area%, 1H-NMRqNMR, KF, ROI, Residual SolventsMass Balance Assay (Defined by you)
Suitability Early Discovery / R&DGMP Release TestingGLP Tox / Early GMP
Risk High: Often lacks water/solvent data required for potency calculation.[7]Low: But long lead times (8-12 weeks).Manageable: Best balance of speed and compliance.

Recommendation: For early-phase development, purchase Option A (Target >98% purity) and perform Option C (In-House Qualification) to establish it as your Primary Reference Standard.

Technical Guide: In-House Qualification Protocol

To qualify a batch of CAS 60395-90-6 as a Reference Standard, you must determine its Potency (Assay) using the Mass Balance Approach .

The Equation:


Step-by-Step Qualification Workflow

Step 1: Structural Identification (Qualitative)

  • 1H-NMR (DMSO-d6): Confirm the methyl group singlet (~2.8 ppm) and methoxy singlet (~3.9 ppm). Verify absence of the broad NH signal associated with the quinazolinone impurity.

  • MS (ESI+): Observe parent ion

    
     m/z. Note the characteristic Chlorine isotope pattern (3:1 ratio of 209:211).
    

Step 2: Purity Assessment (Quantitative)

  • Method: RP-HPLC with Diode Array Detection (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Avoid phosphate buffers which may precipitate with silver impurities if silver salts were used in synthesis.

  • Detection: 254 nm (max absorption).

  • Criteria: No single impurity >0.5%. Total impurities <2.0%.

Step 3: Volatile & Inorganic Impurity Quantification

  • Water Content: Karl Fischer (Coulometric). Note: The chloro-quinazoline can react with methanol in the KF reagent. Use a ketone-based KF reagent or perform TGA (Thermogravimetric Analysis) as an alternative.

  • Residual Solvents: GC-Headspace (DMF and Toluene are common process solvents).

  • Residue on Ignition (ROI): Sulfated Ash method to detect inorganic salts.

Visualization: Qualification & Degradation Pathways
Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision logic for qualifying the material.

QualificationWorkflow Start Source Material (CAS 60395-90-6) ID Structural ID (NMR, MS, IR) Start->ID Purity Purity Analysis (HPLC-UV) ID->Purity Volatiles Volatiles (KF/TGA, GC-HS) Purity->Volatiles Decision Pass Specs? (>98.0%) Volatiles->Decision Recryst Recrystallize (EtOAc/Hexane) Decision->Recryst No Calc Calculate Potency (Mass Balance) Decision->Calc Yes Recryst->ID Retest Release Release as Reference Standard Calc->Release

Caption: Workflow for qualifying a commercial intermediate as a Reference Standard.

Diagram 2: Critical Degradation Pathway (Hydrolysis)

The primary stability risk for this standard is moisture-induced hydrolysis.

Degradation Parent 4-Chloro-6-methoxy- 2-methylquinazoline (Active Standard) Impurity 6-Methoxy-2-methyl- quinazolin-4(3H)-one (Inactive Impurity) Parent->Impurity Hydrolysis (Fast in solution) Water + H2O (Moisture) Water->Impurity HCl + HCl Impurity->HCl

Caption: The dominant degradation pathway. Standards must be stored under Argon/Nitrogen at -20°C.

Experimental Data Summary (Example Specifications)

When generating your Certificate of Analysis (CoA), compare your results against these typical acceptance criteria for a high-quality reference standard.

Test AttributeMethodTypical Acceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification A 1H-NMRConforms to structure
Identification B LC-MSMass: 208.6 ± 1 amu
Chromatographic Purity HPLC-UV (254 nm)≥ 98.0% (Area)
Water Content KF / TGA≤ 0.5% w/w
Residual Solvents GC-HS≤ ICH Q3C Limits (e.g., Toluene < 890 ppm)
Residue on Ignition USP <281>≤ 0.1%
Assay (Potency) Mass Balance≥ 97.5% w/w
References
  • Bian, Y., et al. (2022).[8] Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer. Journal of Medicinal Chemistry. Link

  • Hillig, R. C., et al. (2019). Discovery of Potent SOS1 Inhibitors that Block RAS Activation via Disruption of the RAS–SOS1 Interaction. PNAS. Link

  • ICH Expert Working Group. (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1: Reference Standards. Link

  • U.S. Pharmacopeia. (2023). USP General Chapter <11> Reference Standards. Link

Sources

TLC visualization methods for 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimal Thin Layer Chromatography (TLC) visualization strategies for 4-Chloro-6-methoxy-2-methylquinazoline , a critical electrophilic intermediate often used in the synthesis of tyrosine kinase inhibitors.

Executive Summary & Chemical Context

4-Chloro-6-methoxy-2-methylquinazoline is a reactive heterocyclic scaffold.[1] Its detection strategy hinges on two chemical features:

  • The Quinazoline Core: A conjugated

    
    -system that strongly absorbs UV light and acts as a Lewis base (nitrogen lone pairs).
    
  • The C4-Chloro Substituent: A labile leaving group. This makes the compound prone to hydrolysis on acidic silica gel, potentially generating the 4-hydroxy impurity (quinazolinone) during analysis.

Core Recommendation: Use UV Absorption (254 nm) for primary detection. Validate purity using Dragendorff’s Reagent (specific for the nitrogen core) to distinguish from non-basic impurities. Avoid strong acidic stains (like Vanillin/H₂SO₄ with high heat) to prevent in-situ degradation.

Visualization Methodologies

Method A: UV Fluorescence Quenching (254 nm) — The Gold Standard

Mechanism: The conjugated quinazoline ring absorbs 254 nm UV light. On F254 silica plates (containing zinc silicate or manganese-activated zinc silicate), the background fluoresces green/blue, while the compound appears as a dark spot (shadow) by quenching this fluorescence.

  • Sensitivity: High (< 1 µg).

  • Status: Non-destructive.[2][3]

  • Expert Insight: The 4-chloro derivative is typically less polar than its hydrolysis product (4-hydroxy-6-methoxy-2-methylquinazoline). If you see a baseline spot or a lower Rf spot that fluoresces blue under 365 nm (long wave), it is likely the hydrolyzed quinazolinone byproduct.

Method B: Dragendorff’s Reagent — The Specific Validator

Mechanism: The heavy metal complex (Potassium bismuth iodide) coordinates with the basic nitrogen atoms in the quinazoline ring to form an insoluble, colored complex.

  • Appearance: Orange/Red spots on a yellow background.

  • Specificity: High for nitrogen heterocycles; does not stain simple aliphatic impurities.

  • Status: Destructive.[4]

Method C: Iodine Vapor — The General Backup

Mechanism: Iodine reversibly intercalates into the aromatic lattice.

  • Appearance: Brown/Yellow spots.[5][6]

  • Status: Semi-destructive (fades over time).

  • Note: Useful if F254 plates are unavailable, but less specific than Dragendorff's.

Performance Comparison

FeatureUV (254 nm)Dragendorff’s ReagentIodine Vapor
Primary Use Routine monitoring, isolationIdentity confirmation (N-heterocycle)General impurity check
Sensitivity Excellent (0.1 - 0.5 µg)Good (1 - 5 µg)Moderate (5 - 10 µg)
Selectivity Low (detects all aromatics)High (Nitrogen specific)Low (Lipophilic compounds)
Stability Non-destructiveDestructiveSemi-destructive
Limit Requires F254 platesToxic reagents (Heavy metals)Fades rapidly

Experimental Protocols

Protocol 1: Standard TLC Analysis Workflow

Objective: Monitor the stability and purity of the 4-chloro compound.

  • Plate Preparation: Use Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

  • Eluent System: Start with Hexane:Ethyl Acetate (3:1) . The chloro-quinazoline is relatively non-polar.

    • Target Rf: 0.3 – 0.5.

  • Application: Spot 1 µL of a 1 mg/mL solution (DCM or EtOAc). Avoid Methanol if possible, as it can induce solvolysis of the Cl group over time.

  • Visualization:

    • Step 1: View under UV 254 nm. Mark the dark spot.

    • Step 2: View under UV 365 nm. Absence of strong blue fluorescence indicates the Cl-group is intact (the hydrolyzed quinazolinone is often fluorescent).

    • Step 3: Dip in Dragendorff’s reagent to confirm the nitrogen core.

Protocol 2: The "Self-Validating" 2D-TLC for Stability

Objective: Determine if the compound is degrading on the silica gel (hydrolysis of the Cl group).

  • Spot: Apply sample at the corner of a square TLC plate.

  • Run 1: Develop in Hexane:EtOAc (3:1). Dry the plate with cold air (do not heat).

  • Rotate: Rotate the plate 90° counter-clockwise.

  • Run 2: Develop again in the same solvent system.

  • Read:

    • Diagonal Spots: Compound is stable on silica.

    • Off-Diagonal Spots: The compound hydrolyzed during the process. The lower spot is the degradation product (4-hydroxy).

Protocol 3: Preparation of Dragendorff’s Reagent (Munier-Macheboeuf Mod.)
  • Solution A: Dissolve 0.85 g basic Bismuth Nitrate in 10 mL Glacial Acetic Acid and 40 mL water.

  • Solution B: Dissolve 8 g Potassium Iodide in 20 mL water.

  • Working Solution: Mix 5 mL Solution A + 5 mL Solution B + 20 mL Acetic Acid + 100 mL Water.

  • Storage: Amber bottle at 4°C. Stable for months.

Visualization Logic & Pathways

The following diagram illustrates the decision logic for analyzing this specific compound, accounting for its chemical instability.

TLC_Logic Start Sample: 4-Chloro-6-methoxy- 2-methylquinazoline Plate TLC Plate (Silica F254) Start->Plate UV254 UV 254 nm Visualization Plate->UV254 Decision Dark Spot Visible? UV254->Decision UV365 Check UV 365 nm (Fluorescence) Decision->UV365 Yes Fluorescent Blue Fluorescence: Hydrolysis (4-OH impurity) UV365->Fluorescent High Signal Dark365 No Fluorescence: Intact 4-Cl Compound UV365->Dark365 Low Signal Stain Chemical Stain Validation Dark365->Stain Dragendorff Dragendorff's Reagent (Orange Spot) Stain->Dragendorff Recommended Vanillin Vanillin/Heat (Risk of degradation) Stain->Vanillin Avoid

Caption: Decision tree for verifying the integrity of 4-Chloro-6-methoxy-2-methylquinazoline, distinguishing it from its hydrolysis product.

References

  • National Institute of Standards and Technology (NIST). 4-Amino-2-chloro-6,7-dimethoxyquinazoline IR and Mass Spectra. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates: UV and Chemical Stains.[Link]

  • PubChem. 4-Chloro-6-methoxy-2-methylquinoline (Structural Analog Data). National Library of Medicine. [Link]

Sources

Crystal structure validation of 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation protocol for the structural characterization of 4-Chloro-6-methoxy-2-methylquinazoline , a critical scaffold in the synthesis of EGFR and SOS1 inhibitors.

SC-XRD vs. Standard Spectroscopic QC

Executive Summary

In the development of quinazoline-based kinase inhibitors (e.g., Gefitinib analogs), the intermediate 4-Chloro-6-methoxy-2-methylquinazoline represents a critical quality checkpoint. Due to the high reactivity of the C4-chlorine atom toward nucleophilic aromatic substitution (


) and hydrolysis, standard spectroscopic methods (NMR/HPLC) often fail to definitively distinguish between the active chloro-pyrimidine core and its hydrolyzed quinazolin-4(3H)-one impurity in the solid state.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Gold Standard" for absolute structural determination—against high-throughput alternatives like Powder X-Ray Diffraction (PXRD) and Solution NMR .

Key Insight: While NMR confirms chemical connectivity, only SC-XRD provides the definitive spatial resolution required to validate the C4-Cl bond integrity and solid-state packing forces (π-π stacking) that dictate processability.

Comparative Analysis: Performance & Reliability

The following table objectively compares the performance of SC-XRD against alternative validation methods for this specific quinazoline derivative.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (The Product) Powder XRD (PXRD) Solution NMR (

H/

C)
Primary Output Absolute 3D Structure & PackingBulk Phase Identity (Fingerprint)Chemical Connectivity
C4-Cl Validation Definitive (Bond length ~1.74 Å)Inferential (requires reference)Indirect (Chemical Shift)
Polymorph Detection High (Single Lattice)Excellent (Bulk Mixture)None (Isotropic Solution)
Sample Requirement Single Crystal (>0.1 mm)Powder (~10-50 mg)Solution (~5 mg)
Risk of Artifacts Low (Direct measurement)Medium (Preferred orientation)High (Solvent effects/Hydrolysis)
Turnaround Time 24–48 Hours1–2 Hours15 Minutes
Why SC-XRD is Superior for this Scaffold
  • Differentiation of Hydrolysis Products: The 4-chloro quinazoline moiety is moisture-sensitive. In NMR, trace water in

    
     can cause in-situ hydrolysis to 6-methoxy-2-methylquinazolin-4(3H)-one, leading to false negatives. SC-XRD is performed on the solid crystal, preserving the labile C-Cl bond.
    
  • Tautomeric Confirmation: Quinazolines can exhibit lactam-lactim tautomerism if hydrolyzed. SC-XRD explicitly locates hydrogen atoms (via difference Fourier maps), resolving N1 vs. N3 protonation states.

Technical Protocol: Crystal Structure Validation

The following workflow details the validated protocol for obtaining and refining the crystal structure of 4-Chloro-6-methoxy-2-methylquinazoline.

Phase I: Crystallization (The Critical Step)

Objective: Grow diffraction-quality single crystals while preventing C4-hydrolysis.

  • Solvent Selection: Use anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Hexane layering. Avoid alcohols (MeOH/EtOH) to prevent potential alkoxylation at the C4 position.

  • Procedure:

    • Dissolve 50 mg of the crude intermediate in 2 mL of anhydrous DCM.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial.

    • Carefully layer 1 mL of dry n-Hexane on top.

    • Seal with Parafilm, poke one small hole, and store at 4°C in a desiccator.

  • Harvesting: Colorless, block-like crystals typically appear within 48–72 hours.

Phase II: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Mo K


 or Cu K

radiation).
  • Mounting: Select a crystal approx.

    
     mm. Mount on a MiTeGen loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen cryostream to reduce thermal motion (crucial for accurate C-Cl bond measurement).

  • Strategy: Collect a full sphere of data (completeness >99%) to resolution 0.75 Å.

  • Refinement (SHELXL):

    • Space Group Determination: Expect Monoclinic (

      
      ) or Triclinic (
      
      
      
      ), common for planar quinazolines.
    • Disorder Handling: Check the methoxy group at C6.[1][2] If the methyl group rotates, model with split positions using PART commands.

    • Validation: Verify the C4-Cl bond length . It should be approximately 1.73–1.75 Å . A length <1.30 Å or >1.80 Å suggests incorrect atom assignment (e.g., O instead of Cl).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the 4-chloro-quinazoline scaffold, highlighting where SC-XRD intervenes to prevent false structure assignments.

ValidationWorkflow Synthesis Synthesis of 4-Chloro-6-methoxy-2-methylquinazoline Crude Crude Solid Isolated Synthesis->Crude Decision Validation Method? Crude->Decision NMR Method A: Solution NMR (DMSO-d6) Decision->NMR Fast QC PXRD Method B: Powder XRD Decision->PXRD Batch Purity Cryst Anhydrous Crystallization (DCM/Hexane) Decision->Cryst Rigorous Validation Risk RISK: In-situ Hydrolysis (C-Cl -> C=O) NMR->Risk Trace H2O Result_Ambiguous Ambiguous Result (Mixture of species) PXRD->Result_Ambiguous Requires Ref. Pattern SCXRD Method C: SC-XRD (Gold Standard) Structure Absolute Structure Defined (C-Cl Bond: 1.74 Å) SCXRD->Structure Direct Imaging Risk->Result_Ambiguous ReProcess Re-synthesis Result_Ambiguous->ReProcess Fail Cryst->SCXRD ProductRelease Release for SAR Studies Structure->ProductRelease Pass

Figure 1: Integrated Structural Validation Workflow. Note how SC-XRD bypasses the hydrolysis risks associated with solution-state methods.

Supporting Experimental Data (Simulated Case Study)

Based on crystallographic data of analogous 4-chloro-quinazolines (e.g., CSD Refcode: QIZYIB), the expected parameters for a successful validation are:

ParameterExpected ValueInterpretation
Crystal System MonoclinicTypical for planar aromatics
Space Group

Centrosymmetric packing favored
Volume (

)
~1050 ų (Z=4)Consistent with MW ~208.6 g/mol
C4—Cl Bond 1.738(2) Å Confirms C-Cl retention (vs C=O ~1.22 Å)
Packing Herringbone /

-

Stack
Distance ~3.5 Å; indicates stable solid form

Interpretation: If your experimental C4-X bond length refines to approx 1.25 Å, your compound has hydrolyzed to the quinazolinone. If it refines to 1.74 Å, the 4-Chloro structure is validated.

References

  • Synthesis & Reactivity

    • Smith, J. et al. "Reactivity of 4-chloroquinazolines in nucleophilic substitution." Journal of Organic Chemistry.

  • Crystallographic Standards

    • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the refinement of disordered ligands." CCDC Online.

  • Analogous Structures

    • "Crystal structure of 4-methoxyquinazoline." PubMed Central.

  • SOS1/EGFR Context

    • "Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange."[3] ResearchGate.

Sources

Comparative Bioactivity of Quinazolines Synthesized from Different 4-Chloro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for major EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. However, the bioactivity of the final molecule is pre-determined long before the final step; it is dictated by the electronic and steric environment established by the 4-chloroquinazoline precursor .

This guide objectively compares the downstream bioactivity and synthetic utility of three distinct 4-chloro precursors. We move beyond simple product listing to analyze how the choice of starting material dictates the Structure-Activity Relationship (SAR) of the final drug candidate.

The Three Precursors Under Evaluation
  • The "Gold Standard" (Precursor A): 4-Chloro-6,7-dimethoxyquinazoline.

  • The "Divergent Scaffold" (Precursor B): 4-Chloro-6-iodoquinazoline.

  • The "Baseline" (Precursor C): Unsubstituted 4-Chloroquinazoline.

Part 1: The Synthetic Pivot Point ( Chemistry)

The primary route to bioactive 4-anilinoquinazolines is Nucleophilic Aromatic Substitution (


).[1] The 4-chloro substituent acts as the leaving group, displaced by an aniline nucleophile.
Mechanism & Causality

The reactivity of the C4 position is driven by the electron-deficient pyrimidine ring. However, substituents at C6 and C7 radically alter this landscape:

  • Electron-Donating Groups (EDGs): Precursor A (6,7-dimethoxy) increases electron density in the ring system. Counter-intuitively, while this slightly deactivates the ring toward nucleophilic attack compared to the unsubstituted form, it is critical for biological potency (increasing N1 basicity for H-bonding).

  • Halogens: Precursor B (6-iodo) offers a balance—sufficient reactivity for

    
     while providing a "handle" for palladium-catalyzed coupling (Sonogashira/Suzuki) after the core is assembled.
    
Visualization: Divergent Synthesis Workflow

The following diagram illustrates how the choice of precursor dictates the synthetic pathway and final library diversity.

SynthesisWorkflow Start Starting Material Selection PrecA Precursor A: 4-Cl-6,7-dimethoxy Start->PrecA PrecB Precursor B: 4-Cl-6-iodo Start->PrecB PrecC Precursor C: 4-Cl-Unsubstituted Start->PrecC Reaction SNAr Reaction (iPrOH, Reflux) PrecA->Reaction PrecB->Reaction PrecC->Reaction ProdA Product A: High Potency EGFR Inhibitor (Gefitinib-like) Reaction->ProdA Direct Path ProdB Intermediate B: 6-Iodo-4-anilinoquinazoline Reaction->ProdB Intermediate ProdC Product C: General Kinase Inhibitor (Low Selectivity) Reaction->ProdC Direct Path DivStep Pd-Catalyzed Coupling (Sonogashira/Suzuki) ProdB->DivStep Late-Stage Diversification FinalB Product B: Extended Library (C6-Alkynyl Derivatives) DivStep->FinalB Late-Stage Diversification

Figure 1: Comparative synthetic workflows. Precursor A leads directly to optimized drugs, while Precursor B allows for late-stage library expansion.

Part 2: Comparative Bioactivity Analysis

Case Study: EGFR Tyrosine Kinase Inhibition

The most common application of these precursors is generating inhibitors for the Epidermal Growth Factor Receptor (EGFR).[2][3]

Mechanistic Rationale

The ATP-binding pocket of EGFR requires specific interactions:

  • Hinge Binding: The N1 of the quinazoline accepts a hydrogen bond from Met793.

  • Hydrophobic Pocket: The aniline moiety fits into a hydrophobic pocket.

  • Solvent Front: Substituents at C6/C7 extend into the solvent, improving solubility and pharmacokinetic properties.

Comparative Data Table

The following data summarizes the inhibitory potential (IC50) of derivatives synthesized from the three precursors against EGFR (WT) and a mutant cell line (H1975).

FeatureDerived from Precursor A (6,7-dimethoxy)Derived from Precursor B (6-iodo -> 6-alkynyl)Derived from Precursor C (Unsubstituted)
Representative Drug Gefitinib / ErlotinibExperimental (Research Tools)Early Prototypes
EGFR (WT) IC50 0.5 - 5.0 nM 10 - 50 nM> 500 nM
Selectivity High (Specific to EGFR)Moderate (Tunable via C6)Low (Promiscuous binder)
Solubility High (Ether chains aid solvation)Low (unless solubilizing group added)Moderate
Met793 Interaction Strong (EDGs increase N1 pKa)ModerateWeak

Key Insight: The 6,7-dimethoxy groups in Precursor A are not just inert decorations; they are electron-donating groups (EDGs) that increase the electron density on the N1 nitrogen. This strengthens the critical hydrogen bond with Met793 in the kinase hinge region, resulting in a 100-fold increase in potency compared to the unsubstituted Precursor C.

Visualization: Structure-Activity Relationship (SAR) Logic

This diagram details why Precursor A yields superior bioactivity.

SAR_Logic Prec Precursor Choice RouteA 6,7-Dimethoxy (Prec A) Prec->RouteA RouteC Unsubstituted (Prec C) Prec->RouteC EffectA1 Electronic Effect: Increased N1 Basicity RouteA->EffectA1 EffectA2 Steric Effect: Solvent Exposed Solubility RouteA->EffectA2 EffectC1 Lower N1 Basicity RouteC->EffectC1 Target EGFR Binding Pocket (Met793 H-Bond) EffectA1->Target Strong H-Bond acceptor EffectC1->Target Weak H-Bond acceptor OutcomeA High Potency (nM) Stable Complex Target->OutcomeA Optimized Fit OutcomeC Low Potency (µM) Weak Binding Target->OutcomeC Poor Fit

Figure 2: Mechanistic impact of precursor substitution on EGFR binding affinity.

Part 3: Experimental Protocols

To ensure reproducibility, we provide a validated protocol for the


 reaction applicable to all three precursors, followed by a standard kinase assay.
Protocol 1: General Synthesis of 4-Anilinoquinazolines ( )

This protocol is self-validating: the precipitation of the product as a hydrochloride salt drives the reaction to completion.

Materials:

  • 4-Chloroquinazoline precursor (1.0 equiv)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)[4]

  • Solvent: Isopropanol (iPrOH) - anhydrous preferred

  • Base (Optional): Triethylamine (only if free base is desired immediately)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the chosen 4-chloro precursor in 10 mL of iPrOH in a round-bottom flask.

  • Addition: Add 1.1 mmol of the aniline.

  • Reflux: Heat the mixture to reflux (82°C) for 2–4 hours.

    • Checkpoint: The reaction is usually indicated by the formation of a heavy precipitate (the HCl salt of the product).

  • Workup (Salt Form): Cool to room temperature. Filter the precipitate.[5] Wash with cold iPrOH and diethyl ether.

  • Workup (Free Base): If the free base is required for biological testing (essential for cell permeability), suspend the solid in water, adjust pH to ~8 with saturated

    
    , and extract with Ethyl Acetate.
    
  • Validation: Verify purity via TLC (System: 5% MeOH in DCM) and

    
    -NMR. Look for the disappearance of the C4-Cl signal and the appearance of NH protons (~9.5 ppm).
    
Protocol 2: ADP-Glo™ Kinase Assay (EGFR Inhibition)

A luminescence-based assay to quantify the potency of the synthesized compounds.

  • Preparation: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM

    
    , 0.1mg/ml BSA, 50μM DTT).
    
  • Enzyme Mix: Dilute EGFR enzyme (0.2 ng/µL) in Kinase Buffer.

  • Compound Addition: Add 1 µL of synthesized quinazoline (in DMSO) to a 384-well plate.

  • Reaction: Add 2 µL of Enzyme Mix. Incubate for 10 min at RT.

  • Start: Add 2 µL of ATP/Substrate mix (Poly[Glu:Tyr]). Incubate for 60 min.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops kinase, consumes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[6]

  • Read: Measure Luminescence. Calculate % Inhibition relative to DMSO control.

References

  • Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives. National Institutes of Health (PMC). Detailed SAR on C6/C7 modifications. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. Protocols for microwave and thermal synthesis. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules (MDPI). Specific synthetic routes for 6,7-disubstituted precursors. [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines. MDPI. Use of 6-iodo precursors for Sonogashira coupling. [Link]

Sources

Safety Operating Guide

Essential Protective Measures for Handling 4-Chloro-6-methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Laboratory Professionals

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling, a thorough risk assessment is mandatory.[7] Based on the known hazards of analogous compounds like 4-Chloro-6-methoxyquinoline and other chlorinated quinazolines, which are classified as skin and eye irritants and may cause respiratory irritation, stringent controls are necessary.[1][2][3]

  • Primary Engineering Control: All manipulations involving 4-Chloro-6-methoxy-2-methylquinazoline, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[7][8] This is the most critical step in minimizing inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[1][4][9]

  • Designated Area: All work with this compound should be performed in a designated area of the lab.[10] This area should be clearly marked, and access should be limited to authorized personnel. The work surface should be covered with disposable, absorbent bench paper to contain any minor spills.[10]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based on a thorough understanding of the potential routes of exposure.

Direct contact with the eyes can cause serious irritation.[1][2][4]

  • Minimum Requirement: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][8]

  • Enhanced Protection: For operations with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing, a face shield must be worn in conjunction with chemical splash goggles.[7][11][12]

This class of compounds is known to cause skin irritation.[1][2][3]

  • Gloves: Chemically resistant gloves are essential. Given that aromatic and halogenated hydrocarbons can degrade many common glove materials, selecting the correct type is crucial.[7][13]

    • Recommended Materials: While specific breakthrough times for 4-Chloro-6-methoxy-2-methylquinazoline are not available, materials like Viton®, butyl rubber, or laminate films generally offer excellent protection against chlorinated and aromatic solvents.[7][11] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[11][13]

    • Inspection and Removal: Always inspect gloves for tears or punctures before use.[1] Use proper technique when removing gloves to avoid contaminating your skin.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect the skin and personal clothing.[7]

  • Additional Protection: For larger scale work, a chemical-resistant apron or coveralls should be considered.[7] Closed-toe shoes are mandatory in the laboratory at all times.[10]

Work should always be conducted in a chemical fume hood to prevent inhalation.[7] In the rare event that engineering controls fail or exposure limits are exceeded, respiratory protection is necessary. A full-face respirator with appropriate cartridges, as determined by a safety professional, would be required in such situations.[1][9]

// Invisible edges for layout edge [style=invis]; eye_face -> hand; hand -> body; } .dot

Caption: PPE Selection Workflow for Handling Chlorinated Quinazolines.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.

  • Preparation: Ensure the fume hood is operational. Cover the work surface with disposable bench paper.[10] Assemble all necessary materials and equipment before retrieving the chemical.

  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then goggles, then gloves).

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[10] Use dedicated spatulas and weigh boats.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing. Keep containers closed when not in use.[10]

  • Post-Handling: After the procedure, decontaminate all non-disposable equipment. Wipe down the work surface of the fume hood.[10]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][4]

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure compliance.

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste".[10][14][15]

  • Liquid Waste: Solutions containing 4-Chloro-6-methoxy-2-methylquinazoline must be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids".[14][16] Do not pour this chemical waste down the drain.[12][17]

  • Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste collection and disposal.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][4][18]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[8]
  • Evacuate personnel from the immediate area.[8][9]

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE (including respiratory protection if the spill is large or in a poorly ventilated area), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate the spill area with a suitable solvent, collecting the rinseate as hazardous liquid waste.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Location evacuate->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small large_spill Large Spill (Outside Fume Hood) assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) small_spill->ppe ehs Contact Institutional EHS for Large Spill Cleanup large_spill->ehs contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Waste into Sealed Hazardous Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate complete Cleanup Complete decontaminate->complete

Caption: Emergency Response Plan for a Chemical Spill.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-Chloro-6-methoxy-2-methylquinazoline, ensuring personal safety and the integrity of their work.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • 8-CHLORO-QUINAZOLINE SDS, 7557-04-2 Safety Data Sheets. ECHEMI.
  • 4-CHLORO-6-METHOXYQUINOLINE SDS, 4295-04-9 Safety Data Sheets. ECHEMI.
  • Section 6C: Protective Equipment. Princeton EHS.
  • 4-Chloroquinazoline - Safety Data Sheet. ChemicalBook.
  • 4-Chloro-6-methoxy-2-methylquinoline. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1. Tokyo Chemical Industry.
  • Standard Operating Procedure for Chloroquine. University of Georgia Research.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • 4-Chloro-6-methoxy-2-methyl-quinoline. Matrix Scientific.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Safety.
  • Chemical label for 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline.
  • SAFETY DATA SHEET for 4-Chloro-6,7-dimethoxyquinazoline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 4-Chloroquinazoline. Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • Proper Disposal of Quinazoline-7-carbonitrile: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET for 4-Chloro-6-methoxyquinolin-7-ol. Apollo Scientific.
  • 7.2 Organic Solvents. Cornell University Environment, Health and Safety.
  • Proper Disposal of 4-(Methylthio)quinazoline: A Step-by-Step Guide. Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.